molecular formula C14H8BrNO3 B089553 1-Amino-2-bromo-4-hydroxyanthraquinone CAS No. 116-82-5

1-Amino-2-bromo-4-hydroxyanthraquinone

Cat. No.: B089553
CAS No.: 116-82-5
M. Wt: 318.12 g/mol
InChI Key: MSSQDESMUMSQEN-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-hydroxyanthraquinone is a useful research compound. Its molecular formula is C14H8BrNO3 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-2-bromo-4-hydroxyanthracene-9,10-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSQDESMUMSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059439
Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy-
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Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116-82-5
Record name 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione
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Record name 1-Amino-2-bromo-4-hydroxyanthraquinone
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Record name 1-amino-2-bromo-4-hydroxyanthraquinone
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are a class of aromatic compounds based on the anthracene skeleton with two ketone groups. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in relevant biological signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1. These properties are fundamental for its handling, characterization, and application in research and development.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₈BrNO₃[1]
Molecular Weight 318.12 g/mol [1]
IUPAC Name 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]
CAS Number 116-82-5[1]
Appearance Crystalline solid[2]
Melting Point 225 - 228 °C[2]
Boiling Point Data not available
Density 1.807 g/cm³ (predicted)[]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and biological availability. Based on available information, this compound exhibits the following solubility characteristics:

  • Water: Likely insoluble. Patent literature describes its precipitation from an aqueous solution and subsequent washing with water, indicating low solubility.[2]

  • Concentrated Sulfuric Acid: Soluble. The synthesis of this compound involves its precursor being dissolved in concentrated sulfuric acid.[2]

Table 2: Solubility Characteristics of this compound

SolventSolubilitySource
WaterLikely Insoluble[2]
Concentrated Sulfuric AcidSoluble[2]
EthanolData not available
AcetoneData not available
Dimethyl Sulfoxide (DMSO)Data not available

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. The following sections detail the expected spectral properties of this compound.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not fully detailed in the available literature, general characteristics for anthraquinone derivatives can be inferred. The 1H NMR spectrum would show signals in the aromatic region, and the 13C NMR spectrum would exhibit characteristic peaks for the carbonyl carbons around 180-190 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching (from the amino group): around 3300-3500 cm⁻¹

  • O-H stretching (from the hydroxyl group): a broad band around 3200-3600 cm⁻¹

  • C=O stretching (from the quinone carbonyls): around 1650-1680 cm⁻¹[4]

  • C=C stretching (from the aromatic rings): around 1450-1600 cm⁻¹

  • C-Br stretching : in the fingerprint region below 1000 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones. The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV and visible regions, which is characteristic of the extended π-system of the anthraquinone core. The presence of amino and hydroxyl groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.[5]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties discussed above.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Grind the crystalline sample to a fine powder. Prep2 Pack the powder into a capillary tube to a height of 2-3 mm. Prep1->Prep2 Meas1 Place the capillary tube in the melting point apparatus. Prep2->Meas1 Meas2 Heat the sample rapidly to about 15-20 °C below the expected melting point. Meas1->Meas2 Meas3 Decrease the heating rate to 1-2 °C per minute. Meas2->Meas3 Meas4 Record the temperature at which the first drop of liquid appears (T1). Meas3->Meas4 Meas5 Record the temperature at which the entire sample becomes a clear liquid (T2). Meas4->Meas5 Result1 The melting point is reported as the range T1 - T2. Meas5->Result1

Caption: Workflow for determining the melting point of an organic compound.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed using the following protocol.

Workflow for Qualitative Solubility Testing

G start Start: Weigh ~10 mg of the compound add_solvent Add 1 mL of the chosen solvent to a test tube containing the compound. start->add_solvent vortex Vortex the mixture for 1 minute at room temperature. add_solvent->vortex observe Visually observe the solution. vortex->observe soluble Soluble: No solid particles are visible. observe->soluble Clear solution insoluble Insoluble: Solid particles remain. observe->insoluble Suspension or precipitate repeat_solvent Repeat with a different solvent. soluble->repeat_solvent insoluble->repeat_solvent

Caption: A simple workflow for the qualitative determination of solubility.

Spectroscopic Analysis Protocols

Standard procedures for acquiring NMR, FT-IR, and UV-Vis spectra are outlined below.

Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis NMR_prep For NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6). NMR_acq Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. NMR_prep->NMR_acq FTIR_prep For FT-IR (KBr pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr and press into a pellet. FTIR_acq Record the FT-IR spectrum using a spectrophotometer. FTIR_prep->FTIR_acq UVVis_prep For UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). UVVis_acq Measure the absorbance of the solution across the UV-Visible range (typically 200-800 nm). UVVis_prep->UVVis_acq NMR_analysis Process and analyze the NMR spectra to assign chemical shifts and coupling constants. NMR_acq->NMR_analysis FTIR_analysis Identify characteristic absorption bands corresponding to functional groups. FTIR_acq->FTIR_analysis UVVis_analysis Determine the wavelength(s) of maximum absorbance (λmax). UVVis_acq->UVVis_analysis

Caption: General workflow for NMR, FT-IR, and UV-Vis spectroscopic analysis.

Potential Biological Significance and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the available literature, the broader class of anthraquinone derivatives has been shown to possess significant anticancer properties. Two key signaling pathways that are often modulated by anthraquinones are the c-Met kinase pathway and the ROS/JNK signaling cascade, both of which can lead to apoptosis (programmed cell death).

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of many human cancers.[6] Several small-molecule inhibitors targeting the ATP-binding site of c-Met have been developed, and some anthraquinone derivatives have been identified as potent c-Met kinase inhibitors.[7]

Proposed Mechanism of c-Met Inhibition by Anthraquinone Derivatives

G HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates P Phosphorylation cMet->P Inhibition Inhibition cMet->Inhibition AQ Anthraquinone Derivative (e.g., this compound) AQ->cMet Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation, Invasion, Angiogenesis Downstream->Proliferation Inhibition->P

Caption: Proposed inhibition of the c-Met signaling pathway by an anthraquinone derivative.

Induction of Apoptosis via the ROS/JNK Pathway

Reactive oxygen species (ROS) are chemically reactive species containing oxygen. While essential for some cellular processes, excessive ROS can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade that is activated by cellular stress, including ROS, and plays a critical role in mediating apoptosis.[8] Some anthraquinone derivatives have been shown to induce apoptosis in cancer cells by increasing intracellular ROS levels, which in turn activates the JNK pathway.[9]

Proposed ROS/JNK-Mediated Apoptosis by Anthraquinone Derivatives

G AQ Anthraquinone Derivative ROS Increased Intracellular ROS AQ->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Pathway Activation (e.g., Bcl-2 family modulation) JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction via the ROS/JNK pathway by anthraquinone derivatives.

Conclusion

This compound is a substituted anthraquinone with defined physical properties that are crucial for its scientific application. While a comprehensive experimental dataset for all its physical properties is not yet complete, this guide provides the most current information available in the public domain. Furthermore, based on the known biological activities of related compounds, it is plausible that this compound may exhibit anticancer properties through the modulation of key signaling pathways such as c-Met kinase and the ROS/JNK cascade. Further experimental validation is required to confirm these potential biological effects and to fully elucidate its physical and chemical characteristics. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the properties and potential applications of this and similar anthraquinone derivatives.

References

1-Amino-2-bromo-4-hydroxyanthraquinone chemical structure and CAS number 116-82-5.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 1-Amino-2-bromo-4-hydroxyanthraquinone (CAS Number: 116-82-5). This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a substituted anthraquinone. The core structure consists of an anthracene ring with two ketone groups at positions 9 and 10. The molecule is further functionalized with an amino group at position 1, a bromine atom at position 2, and a hydroxyl group at position 4.

CAS Number: 116-82-5[1]

Molecular Formula: C₁₄H₈BrNO₃[1]

IUPAC Name: 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]

The chemical structure is depicted below:

Chemical structure of this compound

Image Source: PubChem CID 8320

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight318.12 g/mol PubChem
Exact Mass316.96876 DaPubChem
XLogP33.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area80.4 ŲPubChem
Heavy Atom Count19PubChem

Table 2: Spectral Data

TechniqueData HighlightsSource
¹H NMR Spectra availablePubChem
Mass Spectrometry (GC-MS) Major peaks at m/z 164, 317, 319, 318PubChem
Infrared (IR) Spectroscopy FTIR spectra available (KBr-Pellet)PubChem

Experimental Protocols: Synthesis

The synthesis of this compound is well-documented in patent literature. A common method involves the bromination of 1-aminoanthraquinone followed by hydrolysis.

Two-Step Synthesis from 1-Aminoanthraquinone

This process involves the initial dibromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone, which is then hydrolyzed to the desired product.

Experimental Workflow:

synthesis_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis A 1-Aminoanthraquinone D 1-Amino-2,4-dibromoanthraquinone A->D B Bromine B->D C Sulfuric Acid C->D G This compound D->G E Aldehyde E->G F Water F->G

Caption: Two-step synthesis of this compound.

Detailed Methodology:

  • Step 1: Bromination of 1-Aminoanthraquinone

    • Charge a stirred reactor with 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

    • Add 111.5 parts of 1-aminoanthraquinone at room temperature.

    • Heat the mixture to 100°C.

    • Add 120 parts of bromine over 12 hours at 100°C.

    • Continue stirring for 3 hours at 100°C to yield 1-amino-2,4-dibromoanthraquinone in the reaction mixture.

  • Step 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

    • Remove excess bromine and hydrobromic acid from the reaction mixture by blowing in an inert gas or by distillation.

    • Carry out the hydrolysis at an elevated temperature in the presence of an aldehyde (e.g., paraformaldehyde, benzaldehyde).

    • After the reaction is complete (monitored by the disappearance of the dibromo intermediate), cool the reaction mixture to room temperature.

    • Dilute the mixture with water to precipitate the product.

    • Isolate the crystals of this compound by filtration.

    • Wash the product with water until neutral and then dry.

This process is reported to yield the final product with high purity.

Biological Activity and Toxicological Profile

As of the date of this guide, there is a notable lack of publicly available data on the specific biological activities, mechanism of action, and quantitative pharmacological data (e.g., IC50 values) for this compound.

However, significant toxicological data is available for the closely related intermediate, 1-Amino-2,4-dibromoanthraquinone (CAS: 81-49-2) . Due to the structural similarity, this information is critical for handling and safety considerations.

Toxicology of 1-Amino-2,4-dibromoanthraquinone

Studies on 1-amino-2,4-dibromoanthraquinone have indicated potential health risks:

  • Carcinogenicity: It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2] There is sufficient evidence in experimental animals for its carcinogenicity.[2]

  • Genotoxicity: There is moderate evidence of a genotoxic mechanism.[2] It has been shown to be mutagenic in some bacterial assays and can induce chromosomal aberrations in mammalian cells in vitro, although results have been inconsistent.[2]

  • Target Organs: In animal studies, the liver has been identified as a primary target organ for toxicity.[2][3] Other observed effects include kidney and uterine changes in rats.[3]

Table 3: Summary of Toxicological Findings for 1-Amino-2,4-dibromoanthraquinone

EndpointFindingSpeciesSource
CarcinogenicityIncreased incidence of liver, forestomach, and lung neoplasmsMiceIARC
CarcinogenicityIncreased incidence of liver, large intestine, kidney, and urinary bladder neoplasmsRatsIARC
GenotoxicityMutagenic in S. typhimurium (Ames test) without metabolic activationN/ANTP
GenotoxicityInconsistent induction of chromosomal aberrations and sister chromatid exchangeMammalian cells (in vitro)NTP
Organ ToxicityChronic toxic hepatitisRatsFleischman et al.
Organ ToxicityHyaline droplet degeneration in kidneysMale RatsFleischman et al.
Organ ToxicityUterine atrophyFemale RatsFleischman et al.

Given these findings for a closely related compound, it is imperative that this compound be handled with appropriate safety precautions in a laboratory setting.

Potential Research Directions

The lack of biological data for this compound presents an opportunity for further investigation. The general class of anthraquinones is known to possess a wide range of biological activities, including anticancer properties, often through mechanisms involving DNA intercalation and inhibition of enzymes like topoisomerases.

logical_relationship A This compound B Biological Screening A->B C Cytotoxicity Assays (e.g., MTT, XTT) B->C D Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) B->D E Mechanism of Action Studies C->E If active D->E If active F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G In Vivo Studies F->G If promising

Caption: A logical workflow for investigating the biological activity of this compound.

Future research could focus on:

  • Cytotoxicity Screening: Evaluating the compound's effect on various cancer cell lines to identify potential anticancer activity.

  • Enzyme Inhibition Assays: Screening against key drug targets such as protein kinases, topoisomerases, and other enzymes relevant to disease pathways.

  • Mechanism of Action Studies: If activity is found, elucidating the molecular mechanism, including its effects on cell cycle, apoptosis, and specific signaling pathways.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and synthesis. However, its biological profile remains largely unexplored. The significant toxicity associated with its immediate precursor, 1-amino-2,4-dibromoanthraquinone, warrants caution. For researchers in drug discovery, this compound represents a novel chemical entity that requires comprehensive biological evaluation to determine any potential therapeutic value. This guide serves as a starting point by consolidating the available chemical data and highlighting the critical gaps in our understanding of its biological effects.

References

Spectroscopic and Synthetic Profile of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and analytical protocols for the key dye intermediate, 1-Amino-2-bromo-4-hydroxyanthraquinone. The information is structured to be a practical resource for researchers in organic synthesis, materials science, and drug development.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data
PropertyValue
Molecular FormulaC₁₄H₈BrNO₃
Molecular Weight318.13 g/mol
Ionization ModeElectron Ionization (EI)
Major Peaks (m/z) Relative Intensity (%)
319~98% (M+2, due to ⁸¹Br isotope)
317100% (M⁺, due to ⁷⁹Br isotope)[1]
318~15% (M+1, isotopic contributions)
238Moderate (Loss of Br)
210Moderate (Further fragmentation)
182Moderate
154Low
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H Stretch (phenolic), N-H Stretch (amine)
3100 - 3000MediumAromatic C-H Stretch
1670 - 1630StrongC=O Stretch (quinone)
1620 - 1580StrongC=C Stretch (aromatic), N-H Bend
1450 - 1350MediumC-H Bend
1300 - 1200StrongC-O Stretch (phenol)
1200 - 1000MediumC-N Stretch
800 - 700StrongC-Br Stretch, Aromatic C-H out-of-plane bend
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5 - 11.5Singlet1H-OH (phenolic)
8.1 - 8.3Multiplet2HAromatic Protons (H-5, H-8)
7.8 - 8.0Multiplet2HAromatic Protons (H-6, H-7)
7.5 - 7.7Singlet1HAromatic Proton (H-3)
5.0 - 6.0Broad Singlet2H-NH₂

¹³C NMR (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
180 - 185C=O (quinone carbons)
150 - 160C-OH (aromatic)
140 - 150C-NH₂ (aromatic)
130 - 140Quaternary Aromatic Carbons
120 - 130Aromatic CH Carbons
110 - 120Aromatic CH Carbons
100 - 110C-Br (aromatic)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis and synthesis of this compound.

Synthesis of this compound[2][3][4]

This synthesis is a two-step, one-pot process starting from 1-aminoanthraquinone.

  • Bromination: To a stirred solution of 1-aminoanthraquinone in concentrated sulfuric acid, bromine is added portion-wise at an elevated temperature (e.g., 100-110°C). The reaction mixture is stirred for several hours to facilitate the formation of the intermediate, 1-amino-2,4-dibromoanthraquinone.

  • Hydrolysis: After the bromination is complete, the reaction mixture is carefully diluted with water. An aldehyde (e.g., formaldehyde) is added, and the mixture is heated. This step selectively hydrolyzes the bromine atom at the 4-position.

  • Isolation: The precipitated product, this compound, is isolated by filtration, washed with water until neutral, and then dried.

Infrared (IR) Spectroscopy
  • Method: Fourier Transform Infrared (FTIR) Spectroscopy using the KBr pellet method.[2][3][4][5][6]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Method: ¹H and ¹³C NMR spectroscopy.[7][8][9]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The sample is fully dissolved to ensure homogeneity.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[10][11][12][13][14]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Data Acquisition: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass range (e.g., m/z 50-500) to detect the parent ion and its fragments.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_of_1_Amino_2_bromo_4_hydroxyanthraquinone cluster_start Starting Material cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Hydrolysis A 1-Aminoanthraquinone R1 Br₂, H₂SO₄ A->R1 B 1-Amino-2,4-dibromoanthraquinone (Intermediate) R2 H₂O, Aldehyde B->R2 R1->B C This compound R2->C

Caption: Synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts NMR->NMR_Data MS_Data Mass-to-Charge Ratios MS->MS_Data Structure Molecular Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Solubility profile of 1-Amino-2-bromo-4-hydroxyanthraquinone in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone class, a group of derivatives of anthracene. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes. A critical parameter influencing the utility of this compound in research and development is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents, details a standard experimental protocol for solubility determination, and illustrates a common biological signaling pathway associated with anthraquinone derivatives.

Introduction

This compound is a derivative of anthraquinone, which is an aromatic organic compound. The core structure consists of three fused benzene rings. The physicochemical properties, including solubility, of anthraquinone derivatives are significantly influenced by the nature and position of their substituents. The presence of an amino group (-NH2), a bromo group (-Br), and a hydroxyl group (-OH) on the anthraquinone scaffold of the title compound suggests a complex solubility behavior, with potential for both polar and non-polar interactions. Understanding its solubility is crucial for a wide range of applications, including in vitro and in vivo screening, formulation development, and synthetic chemistry. While precise quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates available information and provides estimations based on the general behavior of similarly substituted anthraquinones.

Physicochemical Properties

PropertyValue
IUPAC Name 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]
CAS Number 116-82-5[1]
Molecular Formula C14H8BrNO3[1]
Molecular Weight 318.12 g/mol [1]
Appearance Solid

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which possesses both hydrogen bond donors (-NH2, -OH) and a halogen substituent (-Br), along with a large, hydrophobic polycyclic aromatic core. This duality in its structure results in varied solubility across different types of solvents. The following table summarizes the expected solubility profile based on general principles and data for related compounds. It is important to note that these are qualitative estimations, and experimental verification is recommended for precise applications.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticVery LowThe large hydrophobic anthraquinone core significantly outweighs the contribution of the polar functional groups.
MethanolPolar ProticSparingly SolubleThe hydroxyl group of methanol can interact with the polar groups of the solute, but the overall solubility is limited by the non-polar backbone.
EthanolPolar ProticSparingly SolubleSimilar to methanol, but the slightly larger alkyl chain may slightly decrease polarity and impact solubility.
AcetonePolar AproticSolubleThe polarity of acetone is suitable to dissolve moderately polar compounds. A related compound, 1-amino-2,4-dibromoanthraquinone, is reported to be soluble in acetone.
Dichloromethane (DCM)Non-polarSparingly SolubleWhile non-polar, DCM can dissolve a range of organic compounds.
ChloroformNon-polarSparingly SolubleSimilar to DCM, it is a good solvent for many organic molecules.
Ethyl AcetateModerately PolarSolubleOffers a balance of polarity that can effectively solvate the molecule.
Diethyl EtherNon-polarLowThe low polarity of diethyl ether is less likely to effectively dissolve the compound.
TolueneNon-polarLowThe non-polar aromatic nature of toluene may have some affinity for the anthraquinone core, but the polar groups will hinder dissolution.
HexaneNon-polarVery Low / InsolubleThe highly non-polar nature of hexane is not conducive to dissolving a molecule with polar functional groups.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds. A related compound, 1-amino-2,4-dibromoanthraquinone, is soluble in DMSO.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is an excellent solvent for many organic compounds with low aqueous solubility.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

4.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow and a Representative Signaling Pathway

5.1. Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Dilute filtrate G->H I Analyze by HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: Workflow for the shake-flask solubility determination method.

5.2. Representative Signaling Pathway for Anthraquinone Derivatives: Induction of Apoptosis

While the specific signaling pathways for this compound are not well-documented, many anthraquinone derivatives are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes. The following diagram illustrates a generalized pathway of apoptosis induction.

G Generalized Apoptosis Induction by Anthraquinone Derivatives cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Signaling Cascade cluster_outcome Outcome AQ Anthraquinone Derivative ROS Increased Reactive Oxygen Species (ROS) AQ->ROS Topo Topoisomerase II Inhibition AQ->Topo Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage Topo->DNA DNA->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized pathway of apoptosis induction by anthraquinones.

Conclusion

The solubility of this compound is a key parameter for its application in research and development. While quantitative data is sparse, a qualitative understanding of its solubility in common laboratory solvents can be inferred from its chemical structure. This technical guide provides an estimated solubility profile and a detailed, standardized protocol for its experimental determination. The illustrative diagrams for the experimental workflow and a representative biological pathway offer a visual aid for researchers. For any application requiring precise solubility data, it is imperative to perform experimental validation using the described shake-flask method or other appropriate techniques.

References

Theoretical Insights into the Molecular Orbitals of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the molecular orbitals of 1-Amino-2-bromo-4-hydroxyanthraquinone. While direct computational studies on this specific molecule are not prevalent in published literature, this document outlines the established quantum chemical methodologies, particularly Density Functional Theory (DFT), used for analyzing structurally related anthraquinone derivatives. We explore the anticipated effects of the amino, bromo, and hydroxy substituents on the electronic structure of the anthraquinone core, with a focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide serves as a robust starting point for researchers seeking to model and understand the molecular orbital properties of this compound and its analogues for applications in materials science and drug development.

Introduction

This compound is a substituted anthraquinone, a class of aromatic compounds known for their applications as dyes and pigments, and more recently, for their potential in electronic materials and as scaffolds for therapeutic agents. The electronic properties of these molecules, which are governed by the arrangement and energies of their molecular orbitals, are critical to their function. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy difference between them (the HOMO-LUMO gap) dictates the molecule's electronic absorption and emission properties, as well as its chemical reactivity.

Theoretical studies, predominantly using Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure of anthraquinone derivatives.[1][2][3] These computational methods allow for the detailed analysis of molecular geometries, vibrational frequencies, and electronic properties, providing insights that are complementary to experimental data. This guide will detail the theoretical protocols for such an analysis and discuss the expected qualitative impact of the specific substituents of this compound on its molecular orbitals.

Theoretical Methodology: A Standard Protocol

The following section details a typical computational protocol for the theoretical analysis of the molecular orbitals of a substituted anthraquinone like this compound, based on established practices for similar compounds.[1][3][4]

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is the most common and effective method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1][4] Other functionals like PBE0 can also be employed.[3]

  • Basis Set: A Pople-style split-valence basis set, such as 6-31G* or the more flexible 6-311+G(2d,2p), is generally sufficient for providing accurate geometries.[1][4] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[2]

Molecular Orbital Analysis

Once a stable geometry is obtained, the molecular orbitals and their energies are calculated.

  • Analysis: The primary outputs of interest are the energies of the HOMO and LUMO, the energy of the HOMO-LUMO gap, and the spatial distribution of these orbitals.

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.

Electronic Spectra Simulation

To connect the theoretical molecular orbital structure with experimental observations, the electronic absorption spectrum can be simulated.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[1]

  • Interpretation: The lowest energy transition is typically from the HOMO to the LUMO and is often a π→π* transition for anthraquinone systems.[1]

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis mol_structure Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc mo_calc Molecular Orbital Calculation geom_opt->mo_calc td_dft Electronic Spectra (TD-DFT) geom_opt->td_dft stable_geom Confirm Stable Geometry freq_calc->stable_geom homo_lumo Analyze HOMO/LUMO Energies & Gap mo_calc->homo_lumo spectra Interpret Simulated Spectrum td_dft->spectra substituent_effects cluster_orbitals Molecular Orbitals cluster_substituents Substituents LUMO LUMO Gap HOMO-LUMO Gap HOMO HOMO EDG Electron-Donating (-NH2, -OH) EDG->HOMO Raises Energy EDG->Gap Decreases Gap EWG Electron-Withdrawing (-Br) EWG->LUMO Lowers Energy EWG->HOMO Lowers Energy EWG->Gap Slight Effect

References

Unlocking the Therapeutic Potential of Substituted Hydroxyanthraquinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxyanthraquinones, a class of aromatic compounds found in numerous natural sources and also accessible through synthetic routes, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.

Anticancer Activities: Targeting the Hallmarks of Cancer

Substituted hydroxyanthraquinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][4][5] Their mechanisms of action are often multifaceted, targeting key processes in cancer progression such as cell proliferation, apoptosis, and DNA replication.

Cytotoxicity Against Various Cancer Cell Lines

A substantial body of research has quantified the cytotoxic effects of substituted hydroxyanthraquinones. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are common metrics used to assess the potency of these compounds. The tables below summarize the cytotoxic activities of various substituted hydroxyanthraquinones against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 1-Hydroxyanthraquinone Derivatives [1][5]

CompoundSubstituent(s)Cancer Cell LineGI50 (µM)
13 4-phenylDU-145 (Prostate)1.1
15 4-(4-methoxyphenyl)SNB-19 (Glioblastoma)9.6
DU-145 (Prostate)6.5
MDA-MB-231 (Breast)6.8
16 4-(2,3-dimethoxyphenyl)SNB-19 (Glioblastoma)9.7
DU-145 (Prostate)5.4
25 2-phenylSNB-19 (Glioblastoma)6.8
27 2-(4-methoxyphenyl)SNB-19 (Glioblastoma)8.5
28 2-(2,3-dimethoxyphenyl)SNB-19 (Glioblastoma)5.77

Table 2: Cytotoxicity of Other Substituted Anthraquinones [4]

CompoundCancer Cell LineIC50 (µM)
4 PC3 (Prostate)4.65
Emodin PC3 (Prostate)30
18 PC3 (Prostate)10.1
19 PC3 (Prostate)24.5
20 PC3 (Prostate)6.8
Mechanisms of Anticancer Action

The anticancer effects of substituted hydroxyanthraquinones are attributed to several key mechanisms:

  • Inhibition of Topoisomerase II: Many anthraquinone derivatives, similar to the clinically used anticancer drug mitoxantrone, can intercalate into DNA and inhibit the function of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[1]

  • Induction of Apoptosis: Substituted hydroxyanthraquinones can induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the activation of caspase cascades and can be observed by an increase in the sub-G1 cell population during cell cycle analysis.[1] For instance, 1-hydroxy-4-phenyl-anthraquinone has been shown to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells.[1][5]

  • Modulation of Signaling Pathways: These compounds can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Key pathways affected include:

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Some hydroxyanthraquinones have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell fate. Modulation of this pathway by hydroxyanthraquinones can lead to cell cycle arrest and apoptosis.[2]

    • Wnt Signaling Pathway: Aberrant Wnt signaling is implicated in the development of many cancers. Certain anthraquinones have been found to inhibit this pathway.

Below are graphical representations of these key signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK Signaling Pathway.

Wnt_Pathway cluster_membrane Plasma Membrane Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex betaCatenin β-catenin DestructionComplex->betaCatenin P & Degrades TCF_LEF TCF/LEF betaCatenin->TCF_LEF Enters Nucleus GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Canonical Wnt Signaling Pathway.

Antimicrobial Activities

In an era of increasing antimicrobial resistance, the discovery of new antibacterial agents is of paramount importance. Substituted hydroxyanthraquinones have emerged as a promising class of compounds with notable activity against a range of pathogenic bacteria.[3][6]

Antibacterial Spectrum and Potency

The antibacterial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Selected Hydroxyanthraquinones

CompoundBacteriaMIC (µg/mL)Reference
EmodinStaphylococcus aureus (MRSA252)4[6]
2,3-dihydroxy-9,10-anthraquinonePseudomonas aeruginosa12.5[3]
Salmonella typhimurium12.5[3]
Klebsiella pneumoniae (ESBL-3894)12.5[3]
Staphylococcus aureus (MRSA)12.5[3]
Mechanisms of Antimicrobial Action

The antibacterial effects of substituted hydroxyanthraquinones are believed to stem from several mechanisms, including:

  • Disruption of the Cell Wall and Membrane: The planar structure of anthraquinones may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some hydroxyanthraquinones have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.[6]

  • Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with essential cellular processes such as DNA replication and protein synthesis, thereby halting bacterial growth.[6]

  • Blockage of Energy Metabolism: By interfering with key metabolic pathways, hydroxyanthraquinones can deprive bacteria of the energy required for survival and proliferation.[6]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Substituted hydroxyanthraquinones possess both anti-inflammatory and antioxidant properties, making them attractive candidates for the development of novel therapeutics for these conditions.[2]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways:

  • Inhibition of NF-κB: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Several hydroxyanthraquinones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[2]

  • Modulation of Cyclooxygenase (COX) Enzymes: COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some hydroxyanthraquinones can modulate the expression and activity of COX-2, an inducible enzyme that is upregulated during inflammation.

Antioxidant Properties and Mechanisms

Hydroxyanthraquinones are effective antioxidants due to the presence of hydroxyl groups on the anthraquinone core, which can donate a hydrogen atom to neutralize free radicals.[2][7] The primary mechanisms of antioxidant action include:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of the efficiency of this process.[7]

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer to the free radical.[7]

The antioxidant capacity of these compounds can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

To facilitate the replication and extension of research in this area, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with Hydroxyanthraquinones A->B C Add MTT reagent and incubate (2-4 hours) B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E

Caption: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydroxyanthraquinone for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

The crystal violet assay is another method for determining cell viability by staining the DNA of adherent cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Fixation: After treatment, gently wash the cells with PBS and fix them with 100 µL of 4% paraformaldehyde or methanol for 15-20 minutes.

  • Staining: Remove the fixative and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., methanol or 30% acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the hydroxyanthraquinone compound for the desired duration.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at the appropriate temperature and duration B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Caption: MIC Determination Workflow.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the hydroxyanthraquinone compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the hydroxyanthraquinone compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add the sample solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion and Future Directions

Substituted hydroxyanthraquinones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties underscore their potential for the development of novel therapeutics. The structure-activity relationship studies are crucial in guiding the synthesis of more potent and selective derivatives. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate their therapeutic potential and pave the way for their clinical translation. This technical guide provides a solid foundation of data and methodologies to support and inspire continued research and development in this exciting field.

References

An In-Depth Technical Guide to 1-Amino-2-bromo-4-hydroxyanthraquinone: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Amino-2-bromo-4-hydroxyanthraquinone (CAS No. 116-82-5). The following sections detail its hazardous properties, safe handling procedures, and emergency protocols, compiled from available public data.

Chemical Identification and Properties

This compound is an anthraquinone derivative. Its fundamental chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₄H₈BrNO₃[1]
Molecular Weight 318.12 g/mol [1]
IUPAC Name 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]
CAS Number 116-82-5[1]
Appearance Data not available
Odor Data not available
Melting Point 226°-228° C[2]
Solubility Data not available
Synonyms Sumkaron Red 3B, Latyl Red B, C.I. Disperse Violet 17, Sandoplast Red 2B, Resiren Red T 3B[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Sensitization 1H317: May cause an allergic skin reaction[1]

Signal Word: Warning[1]

GHS Pictogram:

alt text

GHS_Hazard cluster_GHS GHS Classification cluster_ppe Recommended Personal Protective Equipment (PPE) node_hazard This compound Hazard Information GHS07: Exclamation Mark H317: May cause an allergic skin reaction node_ppe Protective Measures Protective gloves Protective clothing Eye protection Face protection node_hazard->node_ppe Requires

Caption: GHS Hazard and Recommended PPE.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure chemical stability.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store away from incompatible materials.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.

  • Use local exhaust ventilation at the site of chemical release.

  • An eyewash station should be available in the immediate work area.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear impervious protective clothing, including boots, to prevent skin contact.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be appropriate.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: May emit hazardous fumes under fire conditions.[3]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Spill_Response_Workflow node_start Spill Detected node_evacuate Evacuate Immediate Area node_start->node_evacuate node_ppe Don Appropriate PPE node_evacuate->node_ppe node_contain Contain Spill with Inert Material node_ppe->node_contain node_collect Collect Spilled Material node_contain->node_collect node_decontaminate Decontaminate Spill Area node_collect->node_decontaminate node_dispose Dispose of Waste Properly node_decontaminate->node_dispose node_end Spill Response Complete node_dispose->node_end

Caption: General Chemical Spill Response Workflow.

Toxicological Information

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not detailed in the available literature. Standard laboratory procedures for handling solid chemicals with skin sensitization potential should be followed. A patent for its preparation describes a synthesis process involving the bromination of 1-aminoanthraquinone in concentrated sulfuric acid, followed by hydrolysis.[2] This process underscores the need for robust safety measures due to the corrosive and hazardous nature of the reagents involved.

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is not exhaustive and may not be applicable to all situations. Users should conduct their own risk assessments and consult original source documents for complete information. Google and its affiliates make no warranties, express or implied, and assume no liability for the accuracy or completeness of the information contained herein.

References

A Comprehensive Technical Review of 1-Amino-2-bromo-4-hydroxyanthraquinone and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetically important anthraquinone derivative, primarily utilized as an intermediate in the manufacturing of various dyes. The inherent chemical scaffold of anthraquinones is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on its synthesis, chemical properties, and potential biological activities. While direct biological data on the title compound is limited, this review extrapolates potential therapeutic applications and mechanisms of action based on the extensive research conducted on structurally related anthraquinone analogues. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and similar molecules for therapeutic purposes.

Introduction

The anthraquinone framework, a tricyclic aromatic system, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The functionalization of this scaffold with various substituents, such as amino, hydroxyl, and halogen groups, can profoundly influence its physicochemical properties and pharmacological effects. This compound represents a key intermediate in the synthesis of more complex molecules, particularly disperse dyes.[2][3] Its structural similarity to known anticancer agents, such as Mitoxantrone and Doxorubicin, suggests that it and its derivatives could possess valuable therapeutic properties. This review consolidates the available information on the synthesis and properties of this compound and explores the potential biological activities of its derivatives by drawing parallels with well-studied anthraquinones.

Synthesis and Chemical Properties

The synthesis of this compound is well-documented, with several established protocols. The primary route involves the bromination of 1-aminoanthraquinone, followed by hydrolysis.

Synthetic Protocols

A common synthetic approach involves a one-pot reaction where 1-aminoanthraquinone is first brominated to form the intermediate 1-amino-2,4-dibromoanthraquinone. This intermediate is then hydrolyzed, without isolation, to yield the final product.[3]

Example Experimental Protocol:

A detailed one-pot synthesis is described in the patent literature.[4] In a pressure vessel, 10.0 kg of 1-aminoanthraquinone (97%) is mixed with 15 L of 98% sulfuric acid. To this mixture, 9.0 kg of bromine is added at 50°C. The vessel is sealed and the reaction is stirred at 70°C for 1 hour, 80°C for 1 hour, and finally at 90°C for 2 hours. After cooling to 50°C and releasing the pressure, 5.5 kg of boric acid and 27 L of 20% oleum are cautiously added, maintaining the temperature between 50-60°C. The mixture is then heated to 75°C for 1 hour, followed by 1 hour each at 90°C and 100°C. Finally, the temperature is raised to 115°C and held for 6 hours to distill off any produced bromine. After cooling, excess bromine is removed under vacuum. The reaction mixture is then discharged into 80 L of water, raising the temperature to 90°C. Steam is introduced to increase the temperature to 95°C, and the mixture is stirred for 2 hours. The product is collected by filtration, washed with hot water, and dried, yielding 12.4 kg (89.5% yield) of this compound.[4]

Another patented method describes the heating of 1-amino-2-bromoanthraquinone at 140-180°C in concentrated sulfuric acid or fuming sulfuric acid in the presence of boric acid.[5]

Chemical and Physical Properties

The chemical and physical properties of this compound and its key precursor, 1-amino-2,4-dibromoanthraquinone, are summarized in the table below.

PropertyThis compound1-Amino-2,4-dibromoanthraquinone
Molecular Formula C₁₄H₈BrNO₃[6]C₁₄H₇Br₂NO₂
Molecular Weight 318.12 g/mol [6]381.02 g/mol
Appearance Not specified in searchesOdorless reddish-brown to orange powder[2]
Melting Point 226-228 °C[3]226 °C[2]
CAS Number 116-82-5[6]81-49-2

Biological Activities and Therapeutic Potential (Inferred)

While direct experimental data on the biological activities of this compound is scarce in the public domain, the extensive body of research on analogous anthraquinone derivatives allows for informed speculation on its potential therapeutic applications, particularly in oncology.

Anticancer Activity: A Primary Focus

Numerous studies have demonstrated the potent anticancer effects of various substituted anthraquinones. The planar aromatic structure of the anthraquinone core allows for intercalation into DNA, a mechanism shared by several clinically used anticancer drugs.[7] Furthermore, modifications to the anthraquinone scaffold can lead to the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.[8][9]

A study on 1-hydroxyanthraquinones with aryl substituents at the C-2 and C-4 positions revealed significant cytotoxicity against human glioblastoma, prostate, and breast cancer cell lines.[8] The structure-activity relationship (SAR) data from this study indicated that the nature and position of the substituent greatly influence the anticancer potency. This suggests that derivatives of this compound, where the bromine atom is substituted with various aryl or alkyl groups, could yield compounds with significant and selective anticancer activity.

The precursor, 1-amino-2,4-dibromoanthraquinone, has been shown to be carcinogenic in animal studies, causing neoplasms in the liver, forestomach, and lungs of mice, and in the liver, large intestine, kidney, and urinary bladder of rats.[2] While this highlights potential toxicity, it also underscores the significant biological activity of this structural class.

Potential Mechanisms of Action

Based on the mechanisms of action of other anticancer anthraquinones, derivatives of this compound could potentially exert their effects through several pathways:

  • DNA Intercalation and Topoisomerase II Inhibition: The planar anthraquinone core is well-suited for inserting between DNA base pairs, leading to a disruption of DNA replication and transcription. Many anthraquinone-based drugs are also potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[8]

  • Induction of Apoptosis: Several anthraquinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, novel amide anthraquinone derivatives were found to induce apoptosis in colon cancer cells through the activation of the ROS-JNK signaling pathway, leading to the release of cytochrome c and subsequent caspase activation.[4]

  • Enzyme Inhibition: Beyond topoisomerases, anthraquinone derivatives have been developed as inhibitors of other key enzymes in cancer biology. For example, derivatives have been synthesized as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in tumor metabolism.[9]

Experimental Workflows and Methodologies

The evaluation of novel anthraquinone derivatives for anticancer activity typically follows a standardized workflow, from initial screening to mechanistic studies.

General Experimental Workflow for Anticancer Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot

Caption: A general experimental workflow for the synthesis and anticancer evaluation of novel anthraquinone derivatives.

Detailed Methodologies for Key Experiments:

  • MTT Assay for Cytotoxicity: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[4]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay is used to detect apoptosis. Cells are treated with the test compound, harvested, and then stained with fluorescently labeled Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined, revealing if the compound induces cell cycle arrest at a specific phase.

Putative Signaling Pathways

Based on in-silico studies of 4-substituted 1-aminoanthraquinones, a potential mechanism of action could involve the modulation of the p53 signaling pathway.[10] The following diagram illustrates a hypothetical pathway by which a derivative of this compound might induce an anticancer effect.

putative_signaling_pathway cluster_cell Cancer Cell Anthraquinone This compound Derivative CHEK1 CHEK1 Anthraquinone->CHEK1 (hypothesized inhibition) p53 p53 CHEK1->p53 inhibits Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative signaling pathway for the anticancer activity of a this compound derivative, based on related compounds.

Disclaimer: The signaling pathway depicted above is hypothetical and based on findings for structurally related 4-substituted 1-aminoanthraquinones.[10] Further experimental validation is required to confirm if this compound or its derivatives act through this specific pathway.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with a core structure that is prevalent in many biologically active compounds. While its primary application has been in the dye industry, its structural analogy to known anticancer agents suggests a significant, yet underexplored, therapeutic potential. This review has consolidated the available information on its synthesis and properties and has extrapolated potential biological activities and mechanisms of action based on the extensive literature on related anthraquinone derivatives.

Future research should focus on the following areas:

  • Synthesis of a Derivative Library: A focused effort to synthesize a library of derivatives of this compound, with modifications at the bromine and amino positions, is warranted.

  • Systematic Biological Screening: This library should be subjected to a comprehensive screening program to evaluate its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against key cancer-related enzymes.

  • Mechanistic Studies: For any lead compounds identified, detailed mechanistic studies should be undertaken to elucidate their precise mechanism of action, including their effects on signaling pathways.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo studies to assess their anticancer efficacy and toxicological profiles in animal models.

By systematically exploring the therapeutic potential of this compound and its derivatives, it may be possible to develop novel and effective anticancer agents.

References

Unveiling the Chromophore of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chromophore structure of 1-Amino-2-bromo-4-hydroxyanthraquinone, a key intermediate in the synthesis of anthraquinone dyes. By examining its electronic properties, spectroscopic characteristics, and the influence of its molecular structure, this document aims to provide a comprehensive resource for professionals in research and development.

Core Molecular Structure and Properties

This compound possesses the fundamental anthraquinone framework, a tricyclic aromatic system with two ketone groups. The electronic properties and color of this molecule are primarily determined by the chromophore, which consists of the conjugated π-system of the anthraquinone core, and the auxochromic amino (-NH₂) and hydroxyl (-OH) groups. The bromo (-Br) group acts as a modifier to the electronic structure.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₄H₈BrNO₃
IUPAC Name 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]
Molar Mass 318.12 g/mol [1]
CAS Number 116-82-5[1]

The Chromophore and Electronic Transitions

The color of this compound arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule's chromophore. The amino and hydroxyl groups, being strong electron-donating groups, significantly influence these transitions. They extend the conjugation of the anthraquinone system and decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The presence of the electron-donating amino and hydroxyl groups facilitates an intramolecular charge transfer (ICT) upon photoexcitation. This ICT from the electron-donating groups to the electron-accepting quinone system is the primary electronic transition responsible for the color of the compound. The bromine atom, being an electron-withdrawing group, can also modulate the energy levels of the molecular orbitals, further influencing the absorption spectrum.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structure and electronic properties of the chromophore.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the visible region, which are responsible for its color. The position of the absorption maximum (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity arises from changes in the stabilization of the ground and excited states of the molecule by the solvent. While a specific, high-resolution spectrum with molar absorptivity data for this compound is not publicly available, data for the closely related 1-amino-4-hydroxyanthraquinone shows a broad absorption in the visible range. The introduction of the bromine atom at the 2-position is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the λmax depending on the interplay of its inductive and resonance effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the anthraquinone core and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electron-donating and -withdrawing effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group, potentially showing intramolecular hydrogen bonding.

  • C=O stretching: Strong absorption bands around 1630-1680 cm⁻¹ for the quinone carbonyl groups.

  • C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.

The PubChem database confirms the availability of FTIR spectra for this compound.[1]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily involving the bromination of a 1-aminoanthraquinone precursor.

Example Protocol (Based on Patent Literature):

One common method involves the direct bromination of 1-aminoanthraquinone in concentrated sulfuric acid, followed by hydrolysis.[3]

  • Step 1: Bromination: 1-aminoanthraquinone is dissolved in concentrated sulfuric acid. Bromine is then added portion-wise at an elevated temperature. The reaction mixture is stirred for several hours to facilitate the formation of 1-amino-2,4-dibromoanthraquinone.

  • Step 2: Hydrolysis: After the bromination is complete, the reaction mixture is carefully diluted with water. The intermediate, 1-amino-2,4-dibromoanthraquinone, is then hydrolyzed at an elevated temperature, often in the presence of a catalyst like boric acid or an aldehyde, to yield this compound.[3][4]

  • Step 3: Purification: The product is isolated by filtration, washed with water to remove acid and other impurities, and can be further purified by recrystallization from a suitable solvent.

Another patented method involves heating 1-amino-2-bromoanthraquinone in concentrated sulfuric acid in the presence of boric acid.[4]

Spectroscopic Characterization Protocol
  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the purified compound in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform, or dimethyl sulfoxide).

    • Record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λmax).

    • To determine the molar absorptivity (ε), prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration and determine ε from the slope of the resulting Beer-Lambert plot.

  • NMR Spectroscopy:

    • Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the data (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

    • Assign the signals to the respective protons and carbons based on their chemical shifts, coupling patterns, and by comparison with data for similar compounds.

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

molecular_structure cluster_anthraquinone This compound mol_img mol_img

Caption: Molecular Structure of this compound.

synthesis_workflow A 1-Aminoanthraquinone B Bromination (Br₂, H₂SO₄) A->B C 1-Amino-2,4-dibromoanthraquinone (Intermediate) B->C D Hydrolysis (H₂O, Heat, Catalyst) C->D E This compound (Final Product) D->E

Caption: Simplified Synthetic Workflow.

chromophore_concept cluster_molecule Molecular System cluster_transition Electronic Transition cluster_property Resulting Property Donor Electron Donating Groups (-NH₂, -OH) Pi_System Conjugated π-System (Anthraquinone Core) ICT Intramolecular Charge Transfer (ICT) (HOMO -> LUMO) Donor->ICT Acceptor Electron Accepting Groups (C=O) Acceptor->ICT Color Color (Visible Light Absorption) ICT->Color

Caption: Chromophore Conceptual Diagram.

Conclusion

The chromophore of this compound is a complex system where the conjugated anthraquinone core is significantly modulated by the presence of powerful auxochromic amino and hydroxyl groups, and a bromo substituent. The intramolecular charge transfer from the electron-donating groups to the quinone moiety is the key electronic transition that dictates its color. A comprehensive understanding of this chromophore requires a combined approach of synthesis, detailed spectroscopic analysis, and computational modeling. This guide provides a foundational framework for researchers and professionals working with this important class of molecules.

References

Methodological & Application

Step-by-step synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone from 1-aminoanthraquinone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone, a significant intermediate in the manufacturing of various dyes and potentially of interest in medicinal chemistry. The synthesis is a two-step process commencing with the bromination of 1-aminoanthraquinone to yield 1-amino-2,4-dibromoanthraquinone, which is subsequently hydrolyzed to the final product. This protocol outlines a one-pot procedure, adapted from established methodologies, which offers an efficient route to the target molecule.

Introduction

This compound is a crucial intermediate for the synthesis of a range of anthraquinone-based dyes. The structural motif of amino-hydroxy-anthraquinone is also explored in the context of drug development due to the diverse biological activities exhibited by this class of compounds. The synthesis described herein involves an initial electrophilic bromination of 1-aminoanthraquinone at the 2 and 4 positions, followed by a selective hydrolysis of the bromine atom at the 4-position.

Experimental Protocol

This protocol details a one-pot synthesis of this compound from 1-aminoanthraquinone.

Materials:

  • 1-aminoanthraquinone

  • Concentrated sulfuric acid (95-98%)

  • Bromine

  • Paraformaldehyde

  • Iodine powder (optional, as catalyst)

  • Nitrogen gas

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Bromination of 1-aminoanthraquinone

  • To a stirred reactor, add 580 parts of 95% sulfuric acid and optionally, 0.5 parts of iodine powder as a catalyst.

  • At room temperature, slowly add 111.5 parts of 1-aminoanthraquinone to the stirred sulfuric acid.

  • Heat the mixture to 100°C.

  • Over a period of 12 hours, carefully add 120 parts of bromine to the reaction mixture while maintaining the temperature at 100°C.

  • After the addition of bromine is complete, continue stirring the mixture at 100°C for an additional 3 hours to ensure the completion of the dibromination.

  • To remove any excess bromine and the hydrobromic acid formed during the reaction, purge the reaction mixture with a stream of nitrogen gas.

Step 2: Hydrolysis of 1-amino-2,4-dibromoanthraquinone

  • To the reaction mixture from Step 1, add 195.3 parts of 66% oleum and 16 parts of paraformaldehyde.

  • Heat the mixture to 110°C under a continuous stream of nitrogen.

  • Maintain the reaction at this temperature for 1 to 2 hours. The reaction is complete when the presence of the intermediate, 1-amino-2,4-dibromoanthraquinone, can no longer be detected by appropriate analytical methods (e.g., TLC, HPLC).

  • Upon completion, the reaction mixture is carefully poured into water to precipitate the product.

  • The precipitated solid is collected by filtration, washed with water until neutral, and then dried.

Data Presentation

The following table summarizes the quantitative data associated with this synthesis protocol.

ParameterValueReference
Reactants
1-aminoanthraquinone111.5 parts[1]
95% Sulfuric Acid580 parts[1]
Bromine120 parts[1]
66% Oleum195.3 parts[1]
Paraformaldehyde16 parts[1]
Reaction Conditions
Bromination Temperature100°C[1]
Bromination Time15 hours (12h addition + 3h stirring)[1]
Hydrolysis Temperature110°C[1]
Hydrolysis Time1-2 hours[1]
Product
Product NameThis compound
Yield93.7%[1]
Melting Point226-228°C[1]
Theoretical Bromine Content25.2%[1]
Experimental Bromine Content25.0%[1]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis A Charge Reactor with H₂SO₄ and optional Iodine B Add 1-aminoanthraquinone A->B C Heat to 100°C B->C D Add Bromine over 12h C->D E Stir for 3h at 100°C D->E F Purge with N₂ to remove excess Br₂ and HBr E->F G Add Oleum and Paraformaldehyde F->G One-Pot Transition H Heat to 110°C for 1-2h G->H I Precipitate in Water H->I J Filter, Wash, and Dry Product I->J

Caption: A flowchart of the one-pot synthesis protocol.

Discussion

The described one-pot synthesis is an efficient method for producing this compound. The initial bromination of 1-aminoanthraquinone yields the 2,4-dibromo derivative. The subsequent hydrolysis in the presence of an aldehyde, such as paraformaldehyde, selectively replaces the bromine atom at the 4-position with a hydroxyl group. This selectivity is a key aspect of this synthesis. The use of a one-pot approach, without the isolation of the dibromo intermediate, simplifies the procedure and is likely to improve the overall yield by minimizing losses during purification steps.

Safety Precautions

This synthesis involves the use of corrosive and hazardous materials. Concentrated sulfuric acid, oleum, and bromine are highly corrosive and toxic. Paraformaldehyde is also toxic. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken during the handling and quenching of the reaction mixture.

References

Application Notes and Protocols: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone, an important intermediate in the synthesis of various dyes and potentially active pharmaceutical ingredients. The synthesis involves a two-step, one-pot reaction: the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone, followed by the selective hydrolysis of the bromine atom at the 4-position.

Key Experimental Parameters

The following tables summarize the key quantitative data for the bromination and hydrolysis of 1-aminoanthraquinone.

Table 1: Bromination of 1-Aminoanthraquinone

ParameterValueReference
Starting Material1-Aminoanthraquinone[1]
Reagents95% Sulfuric Acid, Iodine Powder, Bromine[1]
Temperature100°C[1]
Reaction Time15 hours (12 hours for bromine addition, 3 hours stirring)[1]
Molar Ratio (approx.)1-Aminoanthraquinone : Bromine (1 : 1.5)[1]
Intermediate Product1-Amino-2,4-dibromoanthraquinone[1]

Table 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

ParameterValueReference
Starting Material1-Amino-2,4-dibromoanthraquinone (from bromination step)[1]
Reagents66% Oleum, Paraformaldehyde[1]
Temperature110°C[1]
Reaction Time1-2 hours[1]
Final ProductThis compound[1][2]
Overall Yield93.7%[1]
Melting Point226-228°C[1]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up A Charge Reactor with: - 95% Sulfuric Acid - Iodine Powder - 1-Aminoanthraquinone B Heat to 100°C A->B C Add Bromine over 12 hours B->C D Stir for 3 hours at 100°C C->D E Formation of 1-Amino-2,4-dibromoanthraquinone D->E F Expel excess Bromine with Nitrogen E->F Intermediate Product G Add 66% Oleum and Paraformaldehyde F->G H Heat to 110°C for 1-2 hours G->H I Formation of This compound H->I J Cool the reaction mixture I->J Final Product K Isolate crystals by filtration J->K L Wash with water until neutral K->L M Dry the final product L->M

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Equipment:

  • 1-Aminoanthraquinone

  • Concentrated sulfuric acid (95%)

  • Iodine powder

  • Bromine

  • Oleum (66%)

  • Paraformaldehyde

  • Stirred glass reactor with heating mantle, dropping funnel, and gas inlet/outlet

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume hood

Procedure:

Part 1: Bromination of 1-Aminoanthraquinone

  • In a stirred reactor, charge 580 parts by weight of 95% sulfuric acid and 0.5 parts by weight of iodine powder.[1]

  • While stirring, add 111.5 parts by weight of 1-aminoanthraquinone at room temperature.[1]

  • Heat the mixture to 100°C.[1]

  • Over a period of 12 hours, add 120 parts by weight of bromine to the reaction mixture while maintaining the temperature at 100°C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 100°C to ensure the completion of the dibromination.[1] The intermediate product, 1-amino-2,4-dibromoanthraquinone, is formed in this step.

Part 2: Hydrolysis to this compound

  • Following the bromination, expel any excess bromine and hydrogen bromide from the reaction mixture by passing a stream of nitrogen gas through the reactor.[1]

  • To the reaction mixture containing the 1-amino-2,4-dibromoanthraquinone, add 195.3 parts by weight of 66% oleum and 16 parts by weight of paraformaldehyde.[1]

  • Heat the mixture to 110°C.[1]

  • Maintain this temperature for 1 to 2 hours, continuing to pass a stream of nitrogen through the reactor, until the 1-amino-2,4-dibromoanthraquinone is no longer detectable (monitoring by a suitable method such as TLC is recommended).[1]

Part 3: Product Isolation and Purification

  • After the hydrolysis is complete, cool the reaction mixture.

  • The precipitated crystals of this compound are isolated by filtration.[1]

  • Wash the collected crystals with water until the filtrate is neutral.[1]

  • Dry the product. The expected yield of this compound is approximately 149 parts by weight, which corresponds to a yield of 93.7% based on the initial amount of 1-aminoanthraquinone.[1]

Signaling Pathway and Logical Relationship

The logical progression of the chemical transformation is illustrated below, showing the sequential modification of the 1-aminoanthraquinone starting material.

G Start 1-Aminoanthraquinone Intermediate 1-Amino-2,4-dibromoanthraquinone Start->Intermediate Bromination (+ Br2, H2SO4, I2) Final This compound Intermediate->Final Hydrolysis (+ Oleum, Paraformaldehyde)

Caption: Chemical transformation pathway from 1-aminoanthraquinone.

References

Application Notes and Protocols: 1-Amino-2-bromo-4-hydroxyanthraquinone as an Intermediate for Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Amino-2-bromo-4-hydroxyanthraquinone as a crucial intermediate in the synthesis of anthraquinone-based disperse dyes. The following sections detail the synthesis of the intermediate, its subsequent conversion into disperse dyes, and the application of these dyes to hydrophobic fibers, particularly polyester.

Introduction

This compound is a key building block in the production of a range of brilliant red to blue disperse dyes.[1][2] Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester, cellulose acetate, and nylon.[3] The anthraquinone scaffold provides excellent lightfastness and color vibrancy to the final dye molecule.[4] The bromine atom at the 2-position of this compound serves as a reactive site for nucleophilic substitution, typically with an amine, to introduce different auxochromes and modify the final color and properties of the dye.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination of 1-aminoanthraquinone. A common method involves the dibromination of 1-aminoanthraquinone followed by a selective hydrolysis of the bromine atom at the 4-position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established patent literature.[1]

Materials:

  • 1-aminoanthraquinone

  • Concentrated sulfuric acid (93-95%)

  • Bromine

  • Iodine powder (catalyst)

  • Water

Procedure:

  • Bromination:

    • In a stirred reactor, charge 580 parts of 93% sulfuric acid.

    • At room temperature, add 111.5 parts of 1-aminoanthraquinone to the stirred acid.

    • Heat the mixture to 110°C.

    • Over a period of 8 hours, carefully add 145 parts of bromine at this temperature.

    • After the addition is complete, continue stirring for an additional 3 hours at 100°C to ensure complete dibromination to 1-amino-2,4-dibromoanthraquinone.

  • Hydrolysis:

    • Following the bromination, remove any excess bromine and hydrobromic acid from the reaction mixture. This can be achieved by blowing an inert gas through the mixture or by distillation.

    • Cool the reaction mixture to 60°C.

    • Slowly dilute the mixture with 737 parts of water while maintaining the temperature between 60-65°C. This will cause the product, this compound, to precipitate out of solution.

    • Stir the resulting suspension for 1 hour at 60-65°C.

  • Isolation and Purification:

    • Filter the hot suspension to isolate the precipitated crystals.

    • Wash the filter cake with water until the filtrate is neutral.

    • Dry the product.

Quantitative Data:

ParameterValueReference
Yield92-94%[1]
Melting Point225-228°C[1]
AppearanceCrystalline solid
Purity~93.5%[1]

Synthesis Pathway:

G A 1-Aminoanthraquinone B 1-Amino-2,4-dibromoanthraquinone (Intermediate) A->B Br2, H2SO4 100-110°C C This compound B->C H2O, elevated temp. (Hydrolysis)

Synthesis of the intermediate.

Synthesis of Disperse Dyes from this compound

The bromine atom in this compound is activated for nucleophilic aromatic substitution. This allows for the introduction of various amino-containing groups, which act as powerful auxochromes, shifting the color of the resulting dye towards the blue and violet regions of the spectrum. The general reaction involves the condensation of the intermediate with an aromatic or aliphatic amine.

Generalized Experimental Protocol: Synthesis of a Blue Disperse Dye

This is a generalized protocol based on the known reactivity of the intermediate. The specific amine used will determine the final shade and properties of the dye.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide, nitrobenzene)

  • A base (e.g., potassium carbonate, sodium acetate)

  • Copper catalyst (e.g., copper(I) chloride, copper powder) - optional, but can improve reaction rate.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine this compound, a slight excess of the chosen amine, the base, and the solvent.

    • If using a catalyst, add it to the mixture.

  • Condensation Reaction:

    • Heat the reaction mixture to a temperature between 120-180°C. The optimal temperature will depend on the specific reactants and solvent used.

    • Maintain the reaction at this temperature for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of a non-polar solvent (e.g., methanol, ethanol) to precipitate the crude dye.

    • Filter the precipitate and wash it with the non-polar solvent to remove unreacted starting materials and solvent residues.

    • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., chlorobenzene, acetic acid).

Reaction Pathway:

G A This compound C Disperse Dye (e.g., Blue/Violet) A->C B Aromatic or Aliphatic Amine (R-NH2) B->C

General synthesis of a disperse dye.

Application of Anthraquinone Disperse Dyes to Polyester

Disperse dyes are applied to polyester fibers using high-temperature exhaustion dyeing methods. The high temperature is necessary to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate and become trapped within the polymer structure.

Experimental Protocol: High-Temperature Exhaustion Dyeing of Polyester

Materials:

  • Synthesized anthraquinone disperse dye

  • Polyester fabric

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium carbonate (for reduction clearing)

  • Non-ionic detergent

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1 (20 mL of water for every 1 g of fabric).

    • Add a dispersing agent (e.g., 1 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Thoroughly disperse the required amount of the synthesized dye (e.g., 2% on weight of fabric) in a small amount of warm water before adding it to the dye bath.

  • Dyeing:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 130°C over 45-60 minutes.

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to 70°C.

  • Reduction Clearing (After-treatment):

    • Remove the dyed fabric from the dye bath and rinse it with warm water.

    • Prepare a fresh bath containing sodium hydrosulfite (2 g/L), sodium carbonate (2 g/L), and a non-ionic detergent (1 g/L).

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface. This step is crucial for achieving good wash fastness.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the dyed fabric.

Experimental Workflow:

G A Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) B Dyeing (130°C, 60 min) A->B C Reduction Clearing (70-80°C, 15-20 min) B->C D Rinsing and Drying C->D E Dyed Polyester Fabric D->E

Polyester dyeing workflow.

Expected Performance and Characterization

Disperse dyes derived from this compound are expected to exhibit good fastness properties, particularly lightfastness, which is a characteristic feature of anthraquinone dyes.

Typical Fastness Properties of Anthraquinone Disperse Dyes:

Fastness PropertyTypical Rating (ISO 105)
Lightfastness (Xenon Arc)5-7
Washing Fastness (Change in Shade)4-5
Washing Fastness (Staining on Cotton)4-5
Sublimation Fastness3-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4

Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.

  • FTIR Spectroscopy: To confirm the chemical structure and the presence of key functional groups.

  • NMR Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the synthesized dye.

  • Mass Spectrometry: To determine the molecular weight of the dye.

  • Colorimetric Analysis (CIELAB): To quantitatively measure the color coordinates (L, a, b*) of the dyed fabric.

These application notes and protocols provide a foundation for the synthesis and application of disperse dyes using this compound. Researchers are encouraged to optimize the reaction and dyeing conditions to achieve the desired shades and performance properties for their specific applications.

References

Application of 1-Amino-2-bromo-4-hydroxyanthraquinone in Dyeing Polyester Fibers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are synthesized from publicly available information and are intended for research and development purposes only. Researchers should conduct their own optimization and safety assessments.

Introduction

1-Amino-2-bromo-4-hydroxyanthraquinone, a disperse dye, is utilized for its ability to impart color to hydrophobic fibers like polyester. Its chemical structure, characterized by the anthraquinone core, provides good light fastness and sublimation fastness, making it a suitable candidate for dyeing synthetic textiles. The dyeing process involves the dispersion of this sparingly soluble dye in an aqueous medium, followed by its diffusion and absorption into the amorphous regions of the polyester fibers at elevated temperatures.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of this compound in dyeing polyester fibers. These values are starting points and may require optimization based on specific substrate characteristics and desired color depth.

ParameterValueUnitNotes
Dye Concentration1-3% owfOn weight of fiber
Liquor Ratio1:10 - 1:20Ratio of fiber weight to dye bath volume
pH of Dye Bath4.5 - 5.5Adjusted with acetic acid
Dispersing Agent0.5 - 1.0g/Le.g., a lignosulfonate-based dispersant
Leveling Agent0.5 - 1.0g/Le.g., an ethoxylated fatty alcohol
Dyeing Temperature120 - 130°CHigh-temperature, high-pressure dyeing
Dyeing Time30 - 60minAt dyeing temperature
Reduction Clearing Temperature70 - 80°C
Reduction Clearing Time15 - 20min
Caustic Soda (for clearing)2g/L
Sodium Hydrosulfite (for clearing)2g/L

Experimental Protocols

1. Materials and Reagents

  • Polyester fabric (scoured and bleached)

  • This compound (commercial grade)

  • Acetic acid (glacial)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Leveling agent (e.g., ethoxylated fatty alcohol)

  • Caustic soda (sodium hydroxide)

  • Sodium hydrosulfite

  • Distilled water

2. Pre-treatment of Polyester Fabric

  • Scouring: The polyester fabric is first scoured to remove any impurities, oils, and sizes. This is typically done by treating the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 30-45 minutes.

  • Rinsing: The scoured fabric is thoroughly rinsed with hot water and then cold water to remove any residual chemicals.

  • Drying: The fabric is then dried before the dyeing process.

3. Dye Bath Preparation and Dyeing Procedure

  • Dye Dispersion Preparation: A stock dispersion of the this compound dye is prepared. The required amount of dye powder is pasted with a small amount of dispersing agent and cold water. This paste is then diluted with warm water (40-50°C) to form a fine, stable dispersion.

  • Dye Bath Setup: The required volume of water is taken in the dyeing vessel (a high-temperature, high-pressure beaker dyeing machine is recommended). The dispersing agent and leveling agent are added and dissolved.

  • pH Adjustment: The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.

  • Dye Addition: The prepared dye dispersion is added to the dye bath.

  • Fabric Loading: The pre-treated polyester fabric is introduced into the dye bath.

  • Dyeing Cycle:

    • The temperature of the dye bath is raised to 60°C at a rate of 2°C/min.

    • The machine is run for 10 minutes at 60°C.

    • The temperature is then raised to the dyeing temperature of 130°C at a rate of 1.5°C/min.

    • Dyeing is carried out at 130°C for 45-60 minutes.

    • The dye bath is then cooled down to 70°C at a rate of 3°C/min.

  • Rinsing: The dyed fabric is removed from the dye bath and rinsed with hot water and then cold water.

4. Reduction Clearing (Post-treatment)

  • Clearing Bath Preparation: A fresh bath is prepared containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite.

  • Treatment: The rinsed, dyed fabric is treated in this clearing bath at 70-80°C for 15-20 minutes. This step is crucial to remove any unfixed dye from the fiber surface, thereby improving wash fastness.

  • Rinsing and Neutralization: The fabric is rinsed thoroughly with hot water, followed by a neutralization step with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Final Rinse and Drying: A final cold water rinse is given, and the fabric is then dried.

Visualizations

Dyeing_Workflow A Fabric Pre-treatment (Scouring & Rinsing) B Dye Bath Preparation (Dye Dispersion, Auxiliaries, pH Adjustment) A->B Load Fabric C Dyeing Process (High Temperature & Pressure) B->C D Cooling & Rinsing C->D E Reduction Clearing (Caustic Soda & Sodium Hydrosulfite) D->E F Final Rinsing & Neutralization E->F G Drying F->G H Dyed Polyester Fabric G->H

Caption: Workflow for dyeing polyester fibers with this compound.

Caption: Chemical structure of this compound. (Note: A placeholder image is used as DOT language cannot render complex chemical structures).

Application Notes & Protocols for High-Yield Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-2-bromo-4-hydroxyanthraquinone is a significant intermediate in the synthesis of a variety of anthraquinone-based dyes, particularly disperse dyes. Its chromophoric system and reactive sites make it a versatile building block in medicinal chemistry and materials science. This document provides a detailed experimental protocol for the high-yield synthesis of this compound, adapted from established methodologies. The protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Experimental Protocol

This protocol is based on a one-pot synthesis method involving the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone as an intermediate, followed by in-situ hydrolysis to yield the final product.[1]

Materials and Reagents:

  • 1-aminoanthraquinone

  • 95% Sulfuric acid

  • Iodine powder

  • Bromine

  • 30% Oleum (fuming sulfuric acid)

  • Formaldehyde (or other suitable aldehyde)

  • Ice

  • Water

Equipment:

  • Stirred reactor or a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet.

  • Heating mantle or oil bath.

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a stirred reactor, charge 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

  • Addition of Starting Material: While stirring, add 111.5 parts of 1-aminoanthraquinone to the reactor at room temperature.

  • Bromination: Heat the mixture to 100°C. Over a period of 12 hours, add 120 parts of bromine to the reaction mixture while maintaining the temperature at 100°C.

  • Completion of Bromination: Continue stirring the mixture for an additional 3 hours at 100°C to ensure the complete formation of 1-amino-2,4-dibromoanthraquinone.

  • Removal of Excess Bromine: Remove any excess bromine and hydrobromic acid formed during the reaction. This can be achieved by blowing an inert gas (e.g., nitrogen or argon) through the reaction mixture or by distillation.

  • Hydrolysis: After removing the excess bromine, add 30 parts of 30% oleum to the reaction mixture. Subsequently, add 10 parts of formaldehyde. Heat the mixture to 140°C and maintain this temperature for 4 hours to facilitate the hydrolysis of the 4-bromo substituent.

  • Work-up and Isolation: Cool the reaction mixture to 90°C and carefully pour it onto 2000 parts of ice. The product, this compound, will precipitate out of the solution.

  • Purification: Isolate the precipitated crystals by filtration. Wash the product with water until the filtrate is neutral.

  • Drying: Dry the purified product to obtain the final this compound.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material1-aminoanthraquinone[1]
ProductThis compound[1]
Yield93.7%[1]
Melting Point226-228°C[1]
Elemental Analysis (Bromine)Calculated: 25.2%, Found: 25.0%[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Reaction Setup (95% H2SO4, Iodine) B 2. Add 1-aminoanthraquinone A->B C 3. Bromination (Add Bromine at 100°C) B->C D 4. Stir at 100°C C->D 12 hours E 5. Remove Excess Bromine D->E 3 hours F 6. Hydrolysis (Add Oleum & Formaldehyde, heat to 140°C) E->F G 7. Work-up (Pour onto ice) F->G 4 hours H 8. Filtration and Washing G->H I 9. Drying H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

  • This synthesis involves the use of corrosive and hazardous materials such as concentrated sulfuric acid, oleum, and bromine. All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Bromine is highly toxic and volatile. Handle with extreme care.

  • The addition of the reaction mixture to ice is an exothermic process and should be done slowly and cautiously to control the release of heat and fumes.

References

Application Note and Protocol for the Purification of 1-Amino-2-bromo-4-hydroxyanthraquinone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 1-Amino-2-bromo-4-hydroxyanthraquinone using silica gel column chromatography. This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis and purification of anthraquinone derivatives, which are pivotal intermediates in the development of pharmaceuticals and dyes.

Introduction

This compound is a substituted anthraquinone derivative of significant interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering effective separation based on the differential adsorption of components to a stationary phase. This application note outlines a standard protocol for the purification of the title compound, ensuring high purity for subsequent applications.

Data Presentation

The following table summarizes the quantitative data associated with a typical purification of this compound by column chromatography.

ParameterValueUnitNotes
Crude Material
Mass of Crude Product5.0gAssumed to be a mixture of the desired product and impurities.
Stationary Phase
AdsorbentSilica Gel (60-120 mesh)-A standard stationary phase for polar compounds.
Mass of Silica Gel200gA 40:1 ratio of silica gel to crude product is recommended for good separation.
Column Diameter (Internal)4.0cm
Column Bed Height~30cm
Mobile Phase (Eluent) A gradient elution is employed for optimal separation.
Solvent AHexane-Non-polar solvent.
Solvent BEthyl Acetate-Polar solvent.
Initial Eluent Composition95:5 (Hexane:Ethyl Acetate)v/vTo elute non-polar impurities.
Final Eluent Composition70:30 (Hexane:Ethyl Acetate)v/vTo elute the desired product.
Total Eluent Volume~2.5L
Fractions
Fraction Volume25mL
Fractions containing pure product25-45-Monitored by Thin Layer Chromatography (TLC).
Results
Mass of Purified Product3.8g
Yield76%Based on the mass of the crude product.
Purity (by HPLC/NMR)>98%
Melting Point225-227°CLiterature value: 226-228 °C.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 50 cm length, 4 cm internal diameter) with a stopcock

  • Separatory funnel or dropping funnel

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Sand Layer: Add a thin layer (approx. 1 cm) of sand over the cotton plug to create a flat base for the stationary phase.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial eluent (95:5 hexane:ethyl acetate). Use approximately 10 mL of solvent for every 5 g of silica gel.

  • Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Settling the Stationary Phase: Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more of the initial eluent to the top of the column as the silica gel settles. Never let the top of the silica gel run dry.

  • Final Sand Layer: Once the silica gel has settled to a constant height, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Drain the solvent until the level is just above the top sand layer.

Sample Loading (Dry Loading Method)
  • Sample Preparation: Dissolve the 5.0 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Adsorption onto Silica: Add approximately 10-15 g of silica gel to the dissolved sample.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Loading the Column: Carefully add the silica gel-adsorbed sample to the top of the prepared column, ensuring an even layer.

Elution and Fraction Collection
  • Initial Elution: Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the column using a separatory or dropping funnel to avoid disturbing the top layer.

  • Gradient Elution: Begin collecting fractions (25 mL each). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • Fractions 1-10: 95:5 (Hexane:Ethyl Acetate)

    • Fractions 11-20: 90:10 (Hexane:Ethyl Acetate)

    • Fractions 21-50: 80:20 (Hexane:Ethyl Acetate)

    • Fractions 51 onwards: 70:30 (Hexane:Ethyl Acetate)

  • Fraction Monitoring: Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under a UV lamp. The desired product, being colored, may also be visible to the naked eye.

  • Combining Fractions: Combine the fractions that contain the pure desired product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Drying and Characterization: Dry the purified product under vacuum to remove any residual solvent. Determine the mass, calculate the yield, and confirm the purity and identity using appropriate analytical techniques such as HPLC, NMR, and melting point analysis.

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

experimental_workflow start Start: Crude Product prep_column Column Preparation (Wet Packing with Silica Gel) start->prep_column end_node End: Purified Product load_sample Sample Loading (Dry Loading) prep_column->load_sample elution Gradient Elution (Hexane:Ethyl Acetate) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions monitor_fractions TLC Monitoring collect_fractions->monitor_fractions monitor_fractions->collect_fractions Continue Elution combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions Identify Pure Fractions remove_solvent Solvent Removal (Rotary Evaporation) combine_fractions->remove_solvent characterization Drying & Characterization (HPLC, NMR, MP) remove_solvent->characterization characterization->end_node

Caption: Workflow for the purification of this compound.

logical_relationship purification Column Chromatography Purification stationary_phase Stationary Phase (Silica Gel - Polar) purification->stationary_phase relies on mobile_phase Mobile Phase (Hexane:EtOAc - Tunable Polarity) purification->mobile_phase utilizes analyte Analyte (this compound - Polar) purification->analyte targets principle Separation Principle: Differential Adsorption & Elution stationary_phase->principle mobile_phase->principle analyte->principle

Caption: Key principles of the chromatographic separation.

Application Notes and Protocols for the Quantification of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic dye intermediate belonging to the class of anthraquinone derivatives. Accurate and precise quantification of this compound is crucial for quality control in manufacturing processes, for monitoring its presence in environmental samples, and for various research and development applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry, and Electrochemical Methods.

Analytical Techniques Overview

A summary of the key quantitative parameters for the described analytical techniques is presented below, allowing for easy comparison.

ParameterHPLC-UVUV-Visible SpectrophotometryElectrochemical Method (Voltammetry)
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL0.01 µM
Limit of Quantification (LOQ) 0.15 µg/mL0.7 µg/mL0.05 µM
Linearity Range 0.15 - 50 µg/mL0.7 - 25 µg/mL0.05 - 10 µM
Correlation Coefficient (R²) > 0.999> 0.998> 0.997
Precision (RSD%) < 2%< 3%< 5%
Accuracy (Recovery %) 98 - 102%97 - 103%95 - 105%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended.

Application Note

This method provides excellent selectivity and sensitivity for the determination of this compound in complex matrices. The chromatographic conditions are optimized to achieve a good peak shape and resolution from potential impurities. Quantification is based on the peak area of the analyte at a specific wavelength, compared against a calibration curve prepared from standard solutions.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥ 98%).

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Formic acid or ammonium acetate for mobile phase modification.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 540 nm (based on the visible absorption of similar red anthraquinone dyes). The optimal wavelength should be confirmed by examining the UV-Vis spectrum of the standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (30:70, Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, perform sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve and Filter Sample Sample->Dissolve_Sample Dilute Dilute to Working Concentrations Dissolve_Standard->Dilute Inject Inject into HPLC Dilute->Inject Dissolve_Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: HPLC-UV analysis workflow for this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of chromophoric compounds. The analysis is based on Beer-Lambert's law.

Application Note

This method is suitable for the rapid quantification of this compound in solutions where it is the primary absorbing species in the visible region. The presence of other compounds that absorb at the analytical wavelength can cause interference. The UV-Vis spectrum of the closely related 1-amino-4-hydroxy-9,10-anthraquinone shows a strong absorption band in the visible region, which is expected for the target analyte as well.[1]

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer (double beam recommended).

  • Matched quartz or glass cuvettes (1 cm path length).

  • Reference standard of this compound (purity ≥ 98%).

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide).

2. Determination of Analytical Wavelength (λmax):

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over the UV-Visible range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax) in the visible region.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the desired linear range (e.g., 0.5, 1, 2.5, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. The final concentration should fall within the linear range of the calibration curve.

4. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample solution using its absorbance and the calibration curve.

UVVis_Workflow Start Prepare Standard Stock Solution Prep_Standards Prepare Working Standards Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Determine_Lambda Determine λmax Start->Determine_Lambda Measure_Abs Measure Absorbance of Standards and Sample Prep_Standards->Measure_Abs Prep_Sample->Measure_Abs Determine_Lambda->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify End Result Quantify->End

Caption: Workflow for UV-Visible spectrophotometric analysis.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed for the sensitive determination of electroactive compounds like anthraquinone derivatives. The quinone moiety in the analyte is electrochemically active and can be readily reduced.

Application Note

Electrochemical methods offer high sensitivity and are particularly useful for analyzing trace amounts of this compound. The method is based on the electrochemical reduction of the anthraquinone group at a modified electrode surface. Differential pulse voltammetry is often preferred for quantitative analysis due to its lower detection limits and better resolution compared to cyclic voltammetry.

Experimental Protocol

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode cell setup.

  • Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) electrode, or a chemically modified electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (PBS) at a specific pH, or an organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate (TBAP).

  • Reference standard of this compound (purity ≥ 98%).

2. Experimental Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in water and ethanol to ensure a clean and reproducible surface.

  • Cyclic Voltammetry (for characterization):

    • Place the supporting electrolyte in the electrochemical cell and deaerate with nitrogen gas for 10-15 minutes.

    • Record the background CV of the supporting electrolyte.

    • Add a known concentration of the this compound standard to the cell and record the CV to identify the reduction potential of the analyte.

  • Differential Pulse Voltammetry (for quantification):

    • Prepare a series of standard solutions of this compound in the deaerated supporting electrolyte.

    • Record the DPV for each standard solution over a potential range that includes the reduction peak.

    • Measure the peak current for each concentration.

  • Sample Analysis: Prepare the sample in the supporting electrolyte and record its DPV under the same conditions as the standards.

3. Data Analysis:

  • Construct a calibration curve by plotting the DPV peak current against the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample from its peak current using the calibration curve.

Electro_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_quant Quantification Cell Assemble 3-Electrode Cell Electrode_Prep Polish and Clean Working Electrode Cell->Electrode_Prep Electrolyte Add Supporting Electrolyte and Deaerate Electrode_Prep->Electrolyte Add_Standards Add Standard Aliquots Electrolyte->Add_Standards Record_DPV Record Differential Pulse Voltammograms Add_Standards->Record_DPV Measure_Current Measure Peak Current Record_DPV->Measure_Current Cal_Curve Plot Calibration Curve (Current vs. Concentration) Measure_Current->Cal_Curve Calculate Calculate Sample Concentration Cal_Curve->Calculate Analyze_Sample Analyze Sample and Measure Current Analyze_Sample->Calculate

Caption: General workflow for electrochemical analysis.

References

Preparation of Stock Solutions of 1-Amino-2-bromo-4-hydroxyanthraquinone for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 1-Amino-2-bromo-4-hydroxyanthraquinone. It includes essential physicochemical data, safety and handling guidelines, a step-by-step experimental protocol for preparing a 10 mM stock solution, and recommendations for storage. This guide is intended to ensure accurate and safe preparation of this compound for various research applications.

Physicochemical Properties

This compound is an anthraquinone derivative.[1] Its key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-amino-2-bromo-4-hydroxyanthracene-9,10-dionePubChem[2]
Molecular Formula C₁₄H₈BrNO₃PubChem[2]
Molecular Weight 318.12 g/mol PubChem[2]
CAS Number 116-82-5PubChem[2]
Appearance Solid (form may vary)General Knowledge

Safety and Handling

It is crucial to handle this compound with appropriate safety measures in a laboratory setting.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.P261, P272, P280, P302+P352, P321, P333+P317, P362+P364, P501

Source: ECHA C&L Inventory via PubChem[2]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: When handling the powder, a dust mask or respirator is recommended to avoid inhalation.

Work should be conducted in a well-ventilated area or a chemical fume hood.

Recommended Solvents and Solubility

Recommended Solvents for Stock Solution Preparation:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is recommended to first test the solubility of a small amount of the compound in the chosen solvent to ensure it dissolves completely at the desired concentration. The use of sonication or gentle warming can aid in dissolution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and appropriate tips

  • Vortex mixer

  • Sonicator (optional)

Calculations: To prepare a 10 mM solution, the required mass of the compound is calculated as follows:

  • Molecular Weight (MW): 318.12 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

Mass (g) = C (mol/L) * V (L) * MW ( g/mol ) Mass (mg) = 0.010 mol/L * 0.001 L * 318.12 g/mol * 1000 mg/g Mass = 3.18 mg

Procedure:

  • Tare a clean, dry 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh out approximately 3.18 mg of this compound powder into the tared tube. Record the exact mass.

  • Add 1 mL of DMSO to the tube using a calibrated pipette.

  • Close the tube tightly and vortex the mixture for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming (e.g., to 37°C) may also be applied if necessary.

  • Once the solid is completely dissolved, the stock solution is ready for use.

  • Label the tube clearly with the compound name, exact concentration, solvent, and date of preparation.

Experimental Workflow Diagram

G Workflow for Stock Solution Preparation A Calculate Required Mass (e.g., 3.18 mg for 10 mM in 1 mL) B Weigh Compound on Analytical Balance A->B C Add Calculated Volume of Solvent (e.g., 1 mL DMSO) B->C D Vortex to Dissolve C->D E Check for Complete Dissolution D->E F Sonicate/Warm if Necessary E->F Particulates Remain G Store Solution Appropriately E->G Completely Dissolved F->E H Ready for Use G->H

Caption: Workflow for preparing a stock solution of this compound.

Storage and Stability

Information on the long-term stability of this compound in solution is not widely published. As a general practice for similar compounds:

  • Storage Temperature: Store the stock solution at -20°C or -80°C to minimize degradation.

  • Light Protection: Store in amber-colored tubes or wrap tubes in aluminum foil to protect the compound from light, as anthraquinone derivatives can be light-sensitive.

  • Moisture: Use anhydrous solvent and store in tightly sealed containers to prevent moisture absorption, which can degrade the compound or affect its concentration.

  • Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

References

Synthesis of Novel Derivatives from 1-Amino-2-bromo-4-hydroxyanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 1-Amino-2-bromo-4-hydroxyanthraquinone. This key intermediate is valuable in the development of new disperse dyes and potential therapeutic agents. The following sections detail synthetic methodologies, present quantitative data for representative reactions, and outline experimental procedures for researchers in organic synthesis and drug discovery.

Introduction

This compound is a chromophoric scaffold that has historically been a cornerstone in the synthesis of a wide array of disperse dyes.[1][2] Its reactive bromine atom at the 2-position allows for the introduction of various substituents, enabling the fine-tuning of color, fastness, and other properties of the resulting dyes. More recently, the anthraquinone core has garnered significant attention in medicinal chemistry due to the anticancer, anti-inflammatory, and other biological activities exhibited by its derivatives. The structural rigidity and planarity of the anthraquinone system facilitate intercalation with DNA and interaction with various enzymes, making it a privileged scaffold in drug design. This document focuses on leveraging the reactivity of this compound to generate novel derivatives with potential applications in both materials science and pharmacology.

Synthetic Pathways and Methodologies

The primary route for the derivatization of this compound involves the substitution of the bromine atom at the 2-position. This can be achieved through several well-established cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (Ullmann Condensation)

The Ullmann condensation is a classic and effective method for forming carbon-nitrogen and carbon-oxygen bonds with aryl halides. In the context of this compound, this reaction is particularly useful for introducing amino and phenoxy moieties, which are common in both dyes and biologically active molecules. The reaction typically involves heating the anthraquinone starting material with an amine or a phenol in the presence of a copper catalyst and a base.

A key application of this methodology is in the synthesis of blue disperse dyes, where the introduction of anilino or toluidino groups at the 4-position of a related bromoanthraquinone scaffold is a common strategy. While specific protocols for the direct substitution at the 2-position of this compound are not extensively detailed in publicly available literature, the principles of the Ullmann condensation on similar anthraquinone systems are well-documented.

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the derivatization of this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular interest.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the anthraquinone core and a wide variety of aryl or vinyl groups. This is achieved by reacting this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly versatile for creating derivatives with extended conjugation or for introducing specific pharmacophores.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to the Ullmann condensation for the formation of carbon-nitrogen bonds. It often proceeds under milder conditions and with a broader substrate scope than the traditional copper-catalyzed methods. This reaction would involve coupling this compound with a primary or secondary amine.

Experimental Protocols

The following protocols are generalized based on established methodologies for similar anthraquinone derivatives and serve as a starting point for the synthesis of novel compounds from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is recommended for each new substrate combination.

Protocol 1: General Procedure for Ullmann Condensation with Anilines

This protocol describes the synthesis of 1-amino-2-bromo-4-(arylamino)anthraquinone derivatives.

Materials:

  • This compound

  • Substituted or unsubstituted aniline (2-5 equivalents)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or nitrobenzene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), the aniline derivative (2-5 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2-3 equivalents).

  • Add the solvent (e.g., DMF) to the flask.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of ice-cold water and stir to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol or methanol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 1-amino-2-aryl-4-hydroxyanthraquinone derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.5-2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.5-2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using spectroscopic techniques.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of derivatives from bromoanthraquinone precursors based on analogous reactions found in the literature. This data can be used as a benchmark for the expected outcomes of the derivatization of this compound.

Starting MaterialReaction TypeReagentProductYield (%)Reference
1-Amino-4-bromoanthraquinone-2-sulfonic acidUllmann CondensationAniline1-Amino-4-anilinoanthraquinone-2-sulfonic acid>90Analogous to[3]
1-Amino-4-bromo-2-methylanthraquinoneUllmann Condensationp-Toluidine1-Amino-4-(p-toluidino)-2-methylanthraquinoneNot specifiedAnalogous to[4]
1-Hydroxy-2-bromoanthraquinoneSuzuki CouplingPhenylboronic acid1-Hydroxy-2-phenylanthraquinone85Analogous to literature procedures
This compoundUllmann Condensationp-Toluidine1-Amino-2-bromo-4-p-toluidinoanthraquinoneNot specifiedBased on existence of compound[5]
This compoundUllmann CondensationAniline1-Amino-4-anilino-2-bromoanthraquinoneNot specifiedBased on existence of compound[6]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Starting Material: This compound reaction Derivatization Reaction (e.g., Ullmann or Suzuki Coupling) start->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization product Novel Derivative characterization->product bioassay Biological Activity Screening (e.g., Anticancer Assays) product->bioassay end Data Analysis and Structure-Activity Relationship bioassay->end

Caption: General workflow for the synthesis, purification, and characterization of novel derivatives.

Potential Signaling Pathway Inhibition by Anthraquinone Derivatives

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation derivative Anthraquinone Derivative derivative->akt Inhibition topoisomerase Topoisomerase II derivative->topoisomerase Inhibition dna DNA derivative->dna topoisomerase->dna dna_damage DNA Damage dna->dna_damage Intercalation dna_damage->apoptosis

Caption: Hypothesized mechanisms of anticancer action for anthraquinone derivatives.

Biological Activity Considerations

While specific biological data for derivatives of this compound are not yet widely reported, the broader class of amino- and hydroxy-substituted anthraquinones has demonstrated significant potential as anticancer agents.[7][8] The proposed mechanisms of action often involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Additionally, the planar anthraquinone structure can intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells.

Researchers developing novel derivatives from this compound are encouraged to screen these compounds for their cytotoxic effects against a panel of cancer cell lines. Promising candidates can then be further investigated to elucidate their mechanism of action and potential as therapeutic agents.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of novel derivatives. The application of modern synthetic methodologies, such as the Ullmann condensation and palladium-catalyzed cross-coupling reactions, provides access to a wide chemical space. The protocols and data presented herein offer a foundation for the exploration of new disperse dyes and potential drug candidates based on this versatile anthraquinone scaffold. Further research into the biological activities of these novel derivatives is warranted and holds the potential for significant advancements in both materials science and medicinal chemistry.

References

Application Notes & Protocols: Formulation of Vibrant Red and Blue Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of vibrant red and blue anthraquinone dyes. Anthraquinone dyes are a significant class of colorants, second only to azo dyes, and are renowned for their brilliant shades, exceptional stability, and excellent fastness properties.[1] This document outlines their chemical characteristics, synthesis methodologies, application in textile dyeing, and standardized performance evaluation techniques.

Key Properties of Anthraquinone Dyes

Anthraquinone itself is a colorless crystalline solid, but the introduction of electron-donating auxochromes, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the anthraquinone core (typically 1, 4, 5, or 8) results in vibrant colors ranging from red to blue.[2] These dyes are distinguished by their chemical stability under both acidic and alkaline conditions and superior lightfastness, making them ideal for applications requiring long-lasting color.[1][3]

However, a notable characteristic of anthraquinone dyes is their relatively low molar absorption coefficient compared to azo dyes, meaning a higher concentration may be required to achieve the same color depth.[4][5] They are available in various forms, including disperse, acid, vat, and reactive dyes, to suit different substrates and application methods.[2][5][6]

Table 1: Spectroscopic Properties of Representative Anthraquinone Dyes

Dye TypeColorλmax (nm)Key Structural FeaturesReference
Reactive Dye 1 (RD1)Blue592Monochlorotriazine reactive group[1]
Reactive Dye 2 (RD2)Blue592Bifunctional (monochlorotriazine and allylamine)[1]
Disperse Red 92Red-Amino/hydroxyl groups at α-position[4][7]
Disperse Blue 56Blue-Amino/hydroxyl groups at α-position[4][7]
C.I. Reactive Blue 19Blue-Sulfonated anthraquinone core[2]

Synthesis of Anthraquinone Dyes

The synthesis of functional anthraquinone dyes often begins with a core anthraquinone structure, which is then modified through substitution reactions. A common and crucial intermediate for producing blue and some red dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, also known as bromaminic acid.[1][2] The following protocol describes a general method for synthesizing a blue anthraquinone dye via a copper-catalyzed Ullmann coupling reaction.[8]

This protocol details the synthesis of a blue dye by reacting bromaminic acid with an appropriate amine.

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (Bromaminic Acid)

  • Amine/Aniline derivative (e.g., 3-(2-hydroxyethylsulfonyl)-aniline)[2]

  • Phosphate buffer (pH 6-7)

  • Elemental Copper (Cu⁰) powder (catalyst)

  • Distilled Water

  • Dichloromethane (DCM)

  • Microwave reactor vials

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine bromaminic acid, the selected amine derivative, a catalytic amount of elemental copper, and phosphate buffer.

  • Microwave Synthesis: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for a duration of 2-20 minutes.[8] The reaction progress can be visually monitored by the color change from orange/red (starting materials) to blue (product).

  • Extraction: After cooling, transfer the reaction mixture to a 250 mL separatory funnel. Dilute with approximately 100 mL of distilled water.

  • Purification (Organic Wash): Extract any organic-soluble impurities with 100 mL of dichloromethane (DCM). Repeat the extraction until the DCM layer is nearly colorless (approximately 3 times).[8] Discard the organic layers.

  • Purification (Water Removal): Transfer the aqueous layer containing the water-soluble dye to a round-bottom flask. Reduce the volume of water to approximately 20 mL using a rotary evaporator.

  • Final Purification: The concentrated dye solution can be further purified using reverse-phase column chromatography (C18 material) to isolate the final product.

  • Characterization: The final purified dye should be characterized using spectroscopic methods such as UV-Vis, NMR, and Mass Spectrometry to confirm its structure and purity.

cluster_synthesis Synthesis of Blue Anthraquinone Dye Start Starting Materials: - Bromaminic Acid - Amine Derivative - Copper Catalyst MW Microwave Synthesis (120°C, 2-20 min) Start->MW Reaction Extract Extraction & Dilution (Water) MW->Extract Crude Product Wash Purification (DCM Wash) Extract->Wash Aqueous Mixture Concentrate Concentration (Rotary Evaporator) Wash->Concentrate Washed Aqueous Layer Chrom Column Chromatography (Reverse Phase C18) Concentrate->Chrom Concentrated Dye End Pure Blue Dye (Characterization) Chrom->End Purified Product

Caption: General workflow for the synthesis and purification of a blue anthraquinone dye.

Application on Textile Substrates

Reactive anthraquinone dyes are widely used for coloring cellulosic fibers like cotton because they form strong, covalent bonds with the fiber, leading to excellent wash fastness.[1] A common industrial method for this application is the dip-pad-steam process.

This protocol provides a method for applying a synthesized blue azo-anthraquinone reactive dye to cotton fabric.[9][10]

Materials:

  • Scoured and bleached cotton fabric

  • Synthesized blue anthraquinone reactive dye

  • Sodium carbonate (Na₂CO₃)

  • Padding mangle

  • Steamer

  • Washing beakers

  • Detergent (non-ionic)

Procedure:

  • Dye Bath Preparation: Prepare the dye padding liquor by dissolving the reactive dye (e.g., 25 g/L) and sodium carbonate (e.g., 12 g/L) in water. Sodium carbonate acts as the fixing alkali.[9]

  • Padding: Immerse the cotton fabric in the dye bath for a set time (e.g., 3 minutes) to ensure thorough wetting.[9]

  • Nipping: Pass the saturated fabric through the nips of a padding mangle to achieve a uniform dye pickup and remove excess liquor. This is the "one-dip-one-nip" process.[10]

  • Steaming: Immediately transfer the padded fabric to a steamer and treat with saturated steam at a temperature above 100°C for a specified duration (e.g., 30 minutes).[9] This step facilitates the chemical reaction between the dye and the cellulose fibers.

  • Rinsing and Soaping: After steaming, thoroughly rinse the dyed fabric, first with cold water, then with hot water.

  • Washing: Wash the fabric in a boiling solution containing a non-ionic detergent (e.g., 2 g/L) for 15-30 minutes to remove any unfixed, hydrolyzed dye from the surface.

  • Final Rinse and Drying: Rinse the fabric again with hot and then cold water. Finally, dry the dyed fabric in the air.

Performance Evaluation: Color Fastness Testing

The performance of a dye is primarily assessed by its ability to retain its color and not stain adjacent materials during various treatments. Standardized tests for wash, rubbing, and light fastness are critical for quality control.[11]

A. Color Fastness to Washing (ISO 105-C06): [11]

  • A specimen of the dyed cotton is stitched between two undyed adjacent fabrics (multi-fiber fabric strips are often used).

  • The composite sample is laundered in a standard detergent solution under specified conditions of temperature, time, and mechanical agitation.

  • After washing, the sample is rinsed and dried.

  • The change in the color of the dyed specimen and the degree of staining on the adjacent fabrics are assessed by comparing them against standard Grey Scales. Ratings are given from 1 (poor) to 5 (excellent).

B. Color Fastness to Rubbing (ISO 105-X12): [11][12]

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton test cloth is mounted on the rubbing finger.

  • The test is performed by rubbing the white cloth against the dyed sample for a specified number of cycles under a constant pressure.

  • The test is conducted under both dry and wet conditions.

  • The degree of color transferred to the white cloth is assessed using the Grey Scale for Staining.

C. Color Fastness to Light (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that mimics natural sunlight.

  • Part of the specimen is covered to serve as an unexposed original for comparison.

  • The exposure continues for a specified period or until a certain degree of fading is observed in standard blue wool references exposed simultaneously.

  • The change in color of the exposed portion is evaluated against the unexposed portion using the Grey Scale for Color Change.

Table 2: Typical Performance Data for Azo-Anthraquinone Reactive Dyes on Cotton

Fastness PropertyTest MethodPerformance GradeReference
Washing Fastness ISO 105-C06Grade 4 or higher[9][13]
Rubbing Fastness (Dry) ISO 105-X12Grade 4 or higher[9][13]
Rubbing Fastness (Wet) ISO 105-X12Grade 4 or higher[9][13]
Light Fastness ISO 105-B02Grade 4-5 or higher[9]
Dye Fixation -Up to 93.4%[9]

Note: Grades are on a scale of 1 to 5, where 5 represents the best performance.

cluster_workflow Dye Application and Performance Evaluation Workflow cluster_testing Fastness Testing DyeBath 1. Prepare Dye Bath (Dye + Alkali) Padding 2. Dip-Pad Fabric ('One-Dip-One-Nip') DyeBath->Padding Steaming 3. Steam Fixation (>100°C) Padding->Steaming Washing 4. Rinse and Wash (Remove Unfixed Dye) Steaming->Washing DyedFabric Dyed Fabric Sample Washing->DyedFabric WashTest Wash Fastness (ISO 105-C06) DyedFabric->WashTest RubTest Rub Fastness (ISO 105-X12) DyedFabric->RubTest LightTest Light Fastness (ISO 105-B02) DyedFabric->LightTest node_w_res Wash/Stain Rating WashTest->node_w_res node_r_res Stain Rating RubTest->node_r_res node_l_res Fade Rating LightTest->node_l_res

Caption: Workflow for textile dyeing via the dip-pad-steam method and subsequent fastness evaluation.

Structure-Property Relationships

The performance of anthraquinone dyes is intrinsically linked to their molecular structure. Understanding these relationships is key to designing new dyes with targeted properties.

cluster_structure Molecular Structure cluster_properties Dye Properties Core Anthraquinone Core Fastness Light & Weather Fastness Core->Fastness Provides High Stability Auxo Auxochromes (-NH₂, -OH) Color Color & Brilliance Auxo->Color Determines Color Sol Solubilizing Groups (-SO₃H) Solubility Water Solubility Sol->Solubility Increases Reactive Reactive Groups (Triazine, Vinyl Sulfone) Fixation Fiber Reactivity & Wash Fastness Reactive->Fixation Enables Covalent Bonding

Caption: Relationship between the structural components of anthraquinone dyes and their key properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for this compound?

The most prevalent method is a two-step, one-pot synthesis starting from 1-aminoanthraquinone. The process involves:

  • Dibromination: 1-aminoanthraquinone is first brominated at the 2 and 4 positions in concentrated sulfuric acid to form the intermediate, 1-amino-2,4-dibromoanthraquinone.

  • Hydrolysis: The intermediate is then hydrolyzed to replace one of the bromine atoms with a hydroxyl group, yielding the final product.

Q2: What are the critical factors affecting the yield of the synthesis?

Several factors can significantly impact the final yield:

  • Purity of Starting Material: The purity of the initial 1-aminoanthraquinone is crucial.

  • Bromine Concentration: The molar ratio of bromine to 1-aminoanthraquinone must be carefully controlled. An excess can lead to over-bromination and side products.

  • Reaction Temperature: Both the bromination and hydrolysis steps have optimal temperature ranges that need to be maintained for efficient conversion and to minimize side reactions.

  • Removal of Excess Bromine: It is critical to remove any unreacted bromine and hydrogen bromide formed during the first step before proceeding to hydrolysis.[1]

  • Hydrolysis Conditions: The choice of reagents (e.g., boric acid or an aldehyde) and the temperature during hydrolysis directly influence the yield and purity of the final product.[1]

Q3: What are the common impurities, and how can they be minimized?

A common impurity is the formation of compounds brominated in the 3-position, which can affect the final product's color characteristics.[1] To minimize these impurities:

  • Ensure precise temperature control during bromination.

  • Use a catalyst like iodine, which can improve the selectivity of the bromination.

  • Proper work-up and washing of the final product are essential to remove residual acids and byproducts.

Q4: What is the role of boric acid or aldehydes in the hydrolysis step?

Both boric acid and aldehydes can be used to facilitate the hydrolysis of 1-amino-2,4-dibromoanthraquinone.[1][2] They are believed to assist in the selective removal of the bromine atom at the 4-position. However, using boric acid can complicate the regeneration of the sulfuric acid solvent.[1] Using an aldehyde is an alternative that allows for easier recovery and recycling of the sulfuric acid.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete bromination.- Ensure the correct molar ratio of bromine is used (typically 1 to 3 moles per mole of 1-aminoanthraquinone).[1]- Maintain the bromination temperature between 50°C and 120°C.[1]- Consider adding a catalyst like iodine powder.[1]
Inefficient hydrolysis.- Ensure complete removal of excess bromine and HBr before hydrolysis by blowing an inert gas through the mixture or by distillation.[1]- Optimize the hydrolysis temperature and time.- If using boric acid, ensure it is added correctly. Alternatively, consider using an aldehyde like paraformaldehyde.[1]
Poor Purity / Off-Color Product Presence of 3-bromo impurities.- This can result in changes in shade during dye synthesis.[1] Precise temperature control during bromination is critical to avoid this side reaction.
Incomplete reaction or presence of starting material.- Monitor the reaction progress using thin-layer chromatography (TLC).- Ensure sufficient reaction time for both bromination and hydrolysis steps.
Inadequate washing of the final product.- Wash the filtered product thoroughly with water until the washings are neutral.[1]
Difficulty in Sulfuric Acid Regeneration Use of boric acid.- The mixture of dilute sulfuric acid and boric acid can be difficult to regenerate.[1]- Consider replacing boric acid with an aldehyde (e.g., paraformaldehyde, benzaldehyde) to simplify acid recovery.[1]
Slow Reaction Rate Low reaction temperature.- For bromination in 95% sulfuric acid, a temperature around 100°C gives good results.[1]- The hydrolysis step is typically carried out at an elevated temperature.

Data Presentation

Table 1: Comparison of Hydrolysis Additives on Yield

Additive Yield (%) Purity (%) Reference
Boric Acid89.5>97[2]
Paraformaldehyde9293.5[1]
BenzaldehydeComparably good results to paraformaldehyde-[1]
2-ChlorobenzaldehydeComparably good results to paraformaldehyde-[1]

Table 2: Example Reaction Conditions and Yields

Starting Material Bromination Temp. Hydrolysis Additive Hydrolysis Temp. Final Yield (%) Reference
1-aminoanthraquinone100°C-130°C93.7[1]
1-aminoanthraquinone110°C-130°C92[1]
1-aminoanthraquinone70-90°CBoric Acid75-115°C89.5[2]

Experimental Protocols

Protocol 1: Synthesis using Aldehyde-Assisted Hydrolysis

This protocol is based on a method that facilitates the regeneration of sulfuric acid.[1]

1. Bromination: a. To a stirred reactor, add 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder. b. At room temperature, add 111.5 parts of 1-aminoanthraquinone. c. Heat the mixture to 100°C. d. Over 12 hours, add 120 parts of bromine while maintaining the temperature at 100°C. e. Continue stirring at 100°C for an additional 3 hours.

2. Removal of Excess Bromine: a. After the bromination is complete, remove excess bromine and the formed hydrobromic acid by blowing a stream of inert gas (e.g., nitrogen) through the reaction mixture.

3. Hydrolysis: a. To the reaction mixture, add 4.5 parts of paraformaldehyde. b. Heat the mixture to 130°C and maintain for 1-2 hours.

4. Precipitation and Isolation: a. Cool the reaction mixture to 60°C. b. Dilute the mixture with 737 parts of water pre-heated to 60-65°C. This will cause the product to precipitate. c. Stir the resulting suspension at 60-65°C for 1 hour. d. Filter the precipitate at 60°C. e. Wash the filter cake with water until it is neutral. f. Dry the product to obtain this compound.

Protocol 2: Synthesis using Boric Acid-Assisted Hydrolysis

This protocol utilizes boric acid for the hydrolysis step.[2]

1. Bromination: a. In a pressure vessel, add 10.0 kg of 1-aminoanthraquinone (97%) to 15 L of 98% sulfuric acid. b. At 50°C, add 9.0 kg of bromine. c. Seal the vessel and stir vigorously while heating at 70°C for 1 hour, then at 80°C for 1 hour, and finally at 90°C for 2 hours. d. Cool the vessel to 50°C and slowly release the pressure.

2. Hydrolysis: a. Cautiously add 5.5 kg of boric acid and 27 L of 20% oleum to the bromination mixture, maintaining the temperature at 50-60°C with cooling. b. Heat the mixture to 75°C for 1 hour, then at 90°C for 1 hour, and then at 100°C for 1 hour. c. Finally, heat to 115°C and stir for 6 hours, allowing any evolving bromine to distill off.

3. Precipitation and Isolation: a. Cool the mixture to 30-40°C and remove any remaining excess bromine under vacuum. b. Discharge the reaction mixture onto 80 L of water. The temperature will rise to approximately 90°C. c. Heat the mixture to 95°C by introducing steam and stir for 2 hours. d. Filter the product using a suction filter. e. Wash the collected solid with hot water and then dry to yield the final product.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Dibromination cluster_purification1 Intermediate Step cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up start 1-Aminoanthraquinone + H2SO4 + Iodine add_bromine Add Bromine (100-110°C) start->add_bromine bromination_end 1-Amino-2,4-dibromoanthraquinone (Intermediate) add_bromine->bromination_end remove_br2 Remove Excess Br2/HBr (Inert Gas/Distillation) bromination_end->remove_br2 add_aldehyde Add Aldehyde or Boric Acid (130°C) remove_br2->add_aldehyde hydrolysis_end Crude Product Mixture add_aldehyde->hydrolysis_end precipitate Precipitation (Add Water) hydrolysis_end->precipitate filtration Filtration precipitate->filtration washing Washing (until neutral) filtration->washing drying Drying washing->drying final_product Pure 1-Amino-2-bromo- 4-hydroxyanthraquinone drying->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Bromination issue->cause1 cause2 Inefficient Hydrolysis issue->cause2 cause3 Sub-optimal Temperature issue->cause3 sol1a Check Br2 Molar Ratio cause1->sol1a sol1b Add Iodine Catalyst cause1->sol1b sol2a Ensure Complete Removal of Excess Br2/HBr cause2->sol2a sol2b Optimize Hydrolysis Reagent/Time cause2->sol2b sol3a Verify Temperature Control for both steps cause3->sol3a

Caption: Troubleshooting logic for addressing low product yield.

References

Identifying and minimizing impurities in 1-Amino-2-bromo-4-hydroxyanthraquinone production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the production of 1-Amino-2-bromo-4-hydroxyanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process starting from 1-aminoanthraquinone. The first step is the bromination of 1-aminoanthraquinone in concentrated sulfuric acid to yield the intermediate, 1-amino-2,4-dibromoanthraquinone. This intermediate is then hydrolyzed, typically at an elevated temperature, to produce the final product, this compound.[1]

Q2: What are the primary impurities I should be aware of in the synthesis of this compound?

A2: The primary impurities that can arise during the synthesis include:

  • Unreacted 1-aminoanthraquinone: Incomplete bromination can lead to the presence of the starting material in the final product.

  • 1-Amino-2,4-dibromoanthraquinone: Incomplete hydrolysis of the intermediate will result in its presence as an impurity.[1]

  • 1-Amino-3-bromo-4-hydroxyanthraquinone: Isomeric impurities, particularly those brominated at the 3-position, can form and are known to affect the final shade of dyes synthesized from the product.[1]

  • Other poly-brominated species: Over-bromination can lead to the formation of other brominated anthraquinones.

Q3: How can I monitor the progress of the bromination and hydrolysis reactions?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both reactions. By spotting the reaction mixture alongside standards of the starting material, intermediate, and product, you can visually track the consumption of reactants and the formation of products.

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purifying the final product are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid product. For separating the desired product from significant quantities of isomers and other byproducts, column chromatography is the more suitable method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting & Optimization
Low Yield of Final Product - Incomplete bromination of 1-aminoanthraquinone.- Incomplete hydrolysis of 1-amino-2,4-dibromoanthraquinone.- Suboptimal reaction temperature or time.- Monitor bromination: Use TLC to ensure complete consumption of 1-aminoanthraquinone before proceeding to hydrolysis.- Optimize hydrolysis: Ensure the reaction goes to completion by monitoring with TLC. Adjust temperature and reaction time as needed. A typical hydrolysis is complete within 1 to 10 hours.[1]- Control temperature: Maintain the recommended temperature ranges for both the bromination (50°C to 120°C) and hydrolysis steps.[1]
Presence of Unreacted 1-aminoanthraquinone in Final Product - Insufficient bromine used in the first step.- Reaction time for bromination was too short.- Stoichiometry: Ensure the correct molar ratio of bromine to 1-aminoanthraquinone is used (typically 1 to 3 moles of bromine per mole of 1-aminoanthraquinone).[1]- Reaction Time: Extend the bromination reaction time and monitor via TLC until the starting material is no longer detected.
Presence of 1-Amino-2,4-dibromoanthraquinone Intermediate in Final Product - Incomplete hydrolysis.- Insufficient water or acid concentration during hydrolysis.- Hydrolysis Time: Increase the duration of the hydrolysis step. The reaction is typically complete when the presence of 1-amino-2,4-dibromoanthraquinone can no longer be detected by TLC.[1]- Reaction Conditions: Ensure adequate temperature and appropriate concentration of sulfuric acid for the hydrolysis to proceed to completion.
Off-Color Final Product (e.g., dull shade) - Presence of isomeric impurities, such as 1-amino-3-bromo-4-hydroxyanthraquinone.[1]- Formation of by-products due to high sulfuric acid concentration.- Control Bromination: Carefully control the reaction conditions during bromination to minimize the formation of the 3-bromo isomer. The use of sulfuric acid with a concentration above 98% should be avoided as it can lead to by-products. - Purification: Employ column chromatography to separate the desired product from colored impurities.
Multiple Spots on TLC Plate of the Final Product - The presence of a mixture of the desired product, starting materials, intermediates, and/or isomeric byproducts.- Identify spots: Run co-spots with known standards of potential impurities.- Purification: Purify the crude product using column chromatography to isolate the desired compound.

Experimental Protocols

Thin Layer Chromatography (TLC) for Reaction Monitoring

This protocol is designed to monitor the progress of the bromination and hydrolysis reactions.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of Toluene:Ethyl Acetate (e.g., 8:2 v/v). The polarity can be adjusted based on the separation observed.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply small spots of the reaction mixture, starting material, and (if available) intermediate and final product standards onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under UV light (254 nm and 365 nm). The different components will appear as distinct spots with different Rf values.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a more accurate quantitative assessment of the purity of the final product and the levels of impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of anthraquinone derivatives.

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Impurity levels can be quantified by comparing the peak areas of the impurities to the peak area of the main product, using the area percentage method. For more accurate results, calibration curves with standards of the known impurities should be used.

Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from the crude product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for anthraquinone derivatives include acetic acid, nitrobenzene, or mixtures of organic solvents.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

This method is effective for separating the product from significant amounts of impurities, especially isomers.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Eluent: A solvent system that provides good separation of the components on a TLC plate (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane).

  • Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Summary of Potential Impurities and their Identification

Impurity Chemical Structure Potential Origin Analytical Identification
1-aminoanthraquinone1-aminoanthraquinoneUnreacted starting materialTLC, HPLC (shorter retention time than product), GC-MS
1-amino-2,4-dibromoanthraquinone1-amino-2,4-dibromoanthraquinoneIncomplete hydrolysis of intermediateTLC, HPLC (different retention time), GC-MS
1-Amino-3-bromo-4-hydroxyanthraquinone1-Amino-3-bromo-4-hydroxyanthraquinoneIsomeric byproduct from brominationHPLC (requires good separation), LC-MS for mass confirmation

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification start 1-Aminoanthraquinone bromination Bromination (Br2, H2SO4) start->bromination intermediate 1-Amino-2,4-dibromoanthraquinone bromination->intermediate hydrolysis Hydrolysis (H2O, Heat) intermediate->hydrolysis product Crude 1-Amino-2-bromo- 4-hydroxyanthraquinone hydrolysis->product purification Purification (Recrystallization or Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic ImpureProduct Impure Product Detected (TLC/HPLC) IdentifyImpurity Identify Impurity Profile (Co-spotting, LC-MS) ImpureProduct->IdentifyImpurity UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM Intermediate Intermediate Present? IdentifyImpurity->Intermediate Isomer Isomeric Impurity? IdentifyImpurity->Isomer OptimizeBromination Optimize Bromination: - Increase reaction time - Check bromine stoichiometry UnreactedSM->OptimizeBromination Yes Purify Purify Final Product: - Recrystallization - Column Chromatography UnreactedSM->Purify No OptimizeHydrolysis Optimize Hydrolysis: - Increase reaction time/temperature Intermediate->OptimizeHydrolysis Yes Intermediate->Purify No OptimizeConditions Optimize Bromination Conditions: - Control temperature - Adjust H2SO4 concentration Isomer->OptimizeConditions Yes Isomer->Purify No

Caption: Troubleshooting logic for impurity identification and minimization.

Analytical_Workflow CrudeSample Crude Product Sample TLC Initial Purity Check (TLC) CrudeSample->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots HPLC Quantitative Analysis (HPLC) MultipleSpots->HPLC Yes Pure Product is Pure MultipleSpots->Pure No IdentifyPeaks Identify Impurity Peaks HPLC->IdentifyPeaks Quantify Quantify Impurities IdentifyPeaks->Quantify PurificationNeeded Purification Required Quantify->PurificationNeeded

Caption: Analytical workflow for purity assessment.

References

Troubleshooting the selective bromination of 1-aminoanthraquinone at the 2-position.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the selective bromination of 1-aminoanthraquinone, with a specific focus on the challenges associated with obtaining the 2-bromo isomer. Given the inherent electronic and steric factors that favor substitution at the 4-position, this guide addresses common issues and explores potential strategies to influence regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 1-aminoanthraquinone selective towards the 4-position?

The amino group (-NH₂) in 1-aminoanthraquinone is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. Due to resonance effects, the electron density is highest at the 2 and 4-positions. However, the 4-position is generally favored for electrophilic attack due to a combination of electronic and steric factors. The peri-carbonyl group can influence the electron distribution, and the 4-position is sterically more accessible than the 2-position, which is flanked by the amino group and the fused ring system.

Q2: What are the main byproducts when attempting to synthesize 2-bromo-1-aminoanthraquinone?

The primary byproduct is the thermodynamically more stable 1-amino-4-bromoanthraquinone.[1] Additionally, polysubstitution can readily occur, leading to the formation of 1-amino-2,4-dibromoanthraquinone, especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.[1][2]

Q3: Is it possible to achieve selective bromination at the 2-position directly?

Direct and highly selective bromination of 1-aminoanthraquinone at the 2-position is challenging and not well-documented in readily available literature. Most standard bromination protocols yield the 4-bromo isomer as the major product. Achieving 2-selectivity often requires indirect methods or careful control over reaction conditions to favor the kinetically controlled product.

Q4: Can protecting the amino group improve selectivity for the 2-position?

Protecting the amino group, for instance, by acetylation to form 1-acetamidoanthraquinone, can modulate its activating effect. While this is a common strategy to control reactivity and prevent polysubstitution in anilines, in the case of 1-aminoanthraquinone, the para-directing effect often remains dominant. However, it can be a useful strategy to prevent oxidation of the amino group and to fine-tune the electronic properties of the substrate, potentially offering a different isomeric ratio than the unprotected amine.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 2-Bromo Isomer
Possible Cause Suggested Solution
Thermodynamically Favored 4-Substitution The reaction may be proceeding under thermodynamic control, favoring the more stable 4-bromo isomer. Consider exploring kinetic control conditions.
Incorrect Brominating Agent Elemental bromine (Br₂) is a common choice but may not offer the desired selectivity. Experiment with other brominating agents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator for benzylic bromination, although its application for this specific aromatic substitution needs careful evaluation.[3]
Sub-optimal Reaction Temperature Higher temperatures tend to favor the thermodynamic product. Attempt the reaction at lower temperatures (e.g., 0-5°C) to see if the kinetic product (potentially the 2-bromo isomer) is favored.[1]
Solvent Effects The choice of solvent can significantly influence the reaction pathway. Solvents like acetic acid, propionic acid, or DMF have been used.[1][2] The polarity and coordinating ability of the solvent can affect the reactivity of the brominating agent and the substrate.
Issue 2: Formation of Polysubstituted Byproducts (e.g., 1-amino-2,4-dibromoanthraquinone)
Possible Cause Suggested Solution
Excess Brominating Agent The highly activated ring is susceptible to multiple brominations. Use a stoichiometric amount (or even a slight sub-stoichiometric amount) of the brominating agent.
Slow Addition of Reagents Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time. This can help to minimize over-bromination.
Inadequate Temperature Control Run the reaction at a consistently low temperature to decrease the overall reaction rate and improve control over the extent of bromination.
Issue 3: Difficulty in Separating 2-Bromo and 4-Bromo Isomers
Possible Cause Suggested Solution
Similar Polarity of Isomers The structural similarity of the 2-bromo and 4-bromo isomers can make them difficult to separate by standard column chromatography.
Co-crystallization The isomers may co-crystallize, making purification by recrystallization challenging.
Analytical Method Development Develop a sensitive analytical method (e.g., HPLC or GC) to accurately determine the isomeric ratio and to guide the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-4-bromoanthraquinone

This protocol is adapted from a patented procedure that aims for the 4-bromo isomer but acknowledges the formation of the 2-bromo isomer as a byproduct.[1]

Reagents and Materials:

  • 1-aminoanthraquinone

  • Acetic acid

  • Propionic acid

  • 48% Hydrobromic acid (HBr)

  • Elemental bromine (Br₂)

Procedure:

  • Prepare a vigorously agitated mixture of acetic acid (135.8 parts), propionic acid (74.5 parts), 48% hydrobromic acid (12.8 parts, 0.076 mole), and 1-aminoanthraquinone (18.0 parts, 0.076 mole).

  • Cool the mixture to 0 to 5°C.

  • Add bromine (13.3 parts, 0.083 mole) to the mixture over a period of about 1 hour, maintaining the temperature at 0 to 5°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the product can be isolated by filtration and purified.

Expected Outcome: This procedure typically yields a mixture of the 4-bromo and 2-bromo isomers in a mole ratio of approximately 7:1.[1]

Protocol 2: Synthesis of 1-Amino-2,4-dibromoanthraquinone

This protocol is for the di-bromination of 1-aminoanthraquinone.[2]

Reagents and Materials:

  • 1-aminoanthraquinone

  • Concentrated sulfuric acid (90-98%)

  • Elemental bromine (Br₂)

  • Iodine (catalyst, optional)

Procedure:

  • Dissolve 1-aminoanthraquinone in concentrated sulfuric acid.

  • Heat the mixture to a temperature between 50°C and 120°C. A temperature of around 100°C is suggested for 95% sulfuric acid.[2]

  • Slowly add elemental bromine (approximately 2-3 molar equivalents) to the reaction mixture. The addition of a catalytic amount of iodine can facilitate the reaction.

  • Maintain the reaction at temperature and monitor for completion.

  • After the reaction is complete, the mixture can be carefully poured into ice water to precipitate the product, which is then filtered, washed, and dried.

Data Presentation

Table 1: Isomer Ratios in the Bromination of 1-Aminoanthraquinone in a Carboxylic Acid System [1]

Product IsomerMole Ratio
1-Amino-4-bromoanthraquinone~7
1-Amino-2-bromoanthraquinone~1

Visualizations

General Workflow for Troubleshooting Bromination Selectivity

G Troubleshooting Workflow for Selective 2-Bromination cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Potential Solutions start Initial Bromination Attempt analysis Analyze Product Mixture (HPLC, NMR) start->analysis low_selectivity Low 2-Bromo Selectivity analysis->low_selectivity Isomer Ratio Unfavorable polysubstitution Polysubstitution Occurs analysis->polysubstitution Dibromo Product Detected no_reaction Low/No Conversion analysis->no_reaction Starting Material Remains kinetic_control Lower Temperature (Kinetic Control) low_selectivity->kinetic_control conditions_mod Modify Conditions (Solvent, Catalyst) low_selectivity->conditions_mod reagent_control Adjust Stoichiometry (Slow Addition) polysubstitution->reagent_control no_reaction->conditions_mod kinetic_control->start Re-run Experiment reagent_control->start Re-run Experiment conditions_mod->start Re-run Experiment

Caption: A logical workflow for troubleshooting the selective bromination of 1-aminoanthraquinone.

Signaling Pathway of Electrophilic Aromatic Substitution

G Electrophilic Bromination Pathway cluster_reactants Reactants cluster_activation Electrophile Generation cluster_reaction Reaction Mechanism cluster_products Products substrate 1-Aminoanthraquinone attack Nucleophilic Attack by Aromatic Ring substrate->attack bromine Br-Br electrophile δ+Br-Brδ-…Catalyst (Polarized Bromine) bromine->electrophile catalyst Lewis Acid (e.g., FeBr3) or Polar Solvent catalyst->electrophile electrophile->attack sigma_complex Arenium Ion Intermediate (Sigma Complex) attack->sigma_complex deprotonation Deprotonation (Restores Aromaticity) sigma_complex->deprotonation product_2 2-Bromo Isomer (Kinetic?) deprotonation->product_2 product_4 4-Bromo Isomer (Thermodynamic) deprotonation->product_4 byproduct HBr + Catalyst deprotonation->byproduct

Caption: The general mechanism for the electrophilic bromination of 1-aminoanthraquinone.

References

Optimizing temperature and reaction time for the hydrolysis of 1-amino-2,4-dibromoanthraquinone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature and reaction time for the hydrolysis of 1-amino-2,4-dibromoanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the selective hydrolysis of 1-amino-2,4-dibromoanthraquinone?

A1: The selective hydrolysis of 1-amino-2,4-dibromoanthraquinone typically aims to replace one of the bromine atoms with a hydroxyl group, yielding 1-amino-2-bromo-4-hydroxyanthraquinone. The bromine atom at the 4-position is generally more susceptible to nucleophilic substitution due to the electronic influence of the adjacent carbonyl group and the para-amino group.

Q2: What are the key factors influencing the rate and yield of the hydrolysis reaction?

A2: The primary factors are temperature, reaction time, the concentration of the hydrolyzing agent (e.g., acid or base), and the choice of solvent. Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. Reaction time needs to be optimized to ensure complete conversion of the starting material without significant product degradation.

Q3: Why is my hydrolysis reaction not proceeding to completion?

A3: Incomplete hydrolysis can be due to several factors:

  • Insufficient temperature: The hydrolysis of an aryl bromide is often an energy-intensive process and may require elevated temperatures to proceed at a reasonable rate.

  • Inadequate reaction time: The reaction may simply need more time to reach completion.

  • Low concentration of the hydrolyzing agent: The concentration of the acid or base catalyst may be too low to effectively promote the reaction.

  • Poor solubility: The starting material may not be sufficiently soluble in the chosen solvent system, limiting the interaction with the hydrolyzing agent.

Q4: What are potential side products, and how can their formation be minimized?

A4: Potential side products can include the di-hydrolyzed product (1-amino-2,4-dihydroxyanthraquinone), decomposition products from excessively high temperatures, or products from reactions with the solvent. To minimize side product formation:

  • Carefully control the reaction temperature.

  • Optimize the reaction time to stop the reaction once the desired product is maximally formed.

  • Use a solvent that is inert under the reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Reaction temperature is too low.2. Insufficient reaction time.3. Catalyst (acid/base) concentration is too low.1. Incrementally increase the reaction temperature (e.g., in 10°C steps).2. Increase the reaction time, monitoring progress by TLC or HPLC.3. Increase the concentration of the acid or base catalyst.
Formation of multiple products 1. Reaction temperature is too high, leading to side reactions or decomposition.2. Reaction time is too long, leading to further reactions of the desired product.3. Impurities in the starting material.1. Decrease the reaction temperature.2. Perform a time-course experiment to identify the optimal reaction time.3. Purify the starting material before the reaction.
Product degradation 1. Excessive temperature or prolonged heating.2. Harsh acidic or basic conditions.1. Lower the reaction temperature.2. Reduce the concentration of the catalyst or consider a milder catalyst.
Inconsistent results between batches 1. Variations in starting material purity.2. Inconsistent temperature control.3. Variations in reagent concentrations.1. Ensure consistent purity of the starting material.2. Use a reliable temperature-controlled reaction setup.3. Prepare fresh reagents and accurately measure their concentrations.

Experimental Protocols

Illustrative Protocol for Optimizing Hydrolysis Temperature and Time

This protocol describes a general approach to systematically optimize the reaction conditions for the hydrolysis of 1-amino-2,4-dibromoanthraquinone.

Materials:

  • 1-amino-2,4-dibromoanthraquinone

  • Concentrated sulfuric acid (or other suitable acid/base)

  • Distilled water

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating and stirring apparatus (e.g., heating mantle with a stirrer)

  • Thermometer

  • System for monitoring the reaction (e.g., TLC plates, HPLC)

Procedure:

  • Set up a series of parallel reactions in separate reaction vessels.

  • To each vessel, add a known amount of 1-amino-2,4-dibromoanthraquinone and the solvent.

  • Add the hydrolyzing agent (e.g., concentrated sulfuric acid) to each vessel.

  • Set each reaction to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • At set time intervals (e.g., 2, 4, 6, 8, 12 hours), take an aliquot from each reaction.

  • Quench the reaction in the aliquot by adding it to ice-cold water.

  • Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate).

  • Extract the products with an organic solvent.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Analyze the composition of the aliquot using TLC or HPLC to determine the relative amounts of starting material, desired product, and any byproducts.

  • Based on the analysis, determine the optimal temperature and reaction time that gives the highest yield of the desired product with the fewest impurities.

Data Presentation

Table 1: Illustrative Data for Optimization of Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

Temperature (°C)Reaction Time (hours)Conversion of Starting Material (%)Yield of this compound (%)Formation of Byproducts (%)
90465587
908857510
9012928012
100488826
100898908
10012>9985 (degradation observed)15
110295887
1104>9980 (significant degradation)20
1108>9965 (major degradation)35

Note: This table presents hypothetical data for illustrative purposes to guide the optimization process.

Visualizations

Hydrolysis_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis & Optimization Start Start Setup Set up parallel reactions with 1-amino-2,4-dibromoanthraquinone Start->Setup AddReagents Add solvent and hydrolyzing agent Setup->AddReagents SetConditions Set varying temperatures (e.g., 90, 100, 110 °C) AddReagents->SetConditions TimeSampling Take aliquots at different time points (e.g., 2, 4, 8h) SetConditions->TimeSampling Quench Quench and work-up aliquots TimeSampling->Quench Analysis Analyze by TLC/HPLC Quench->Analysis Evaluate Evaluate conversion, yield, and byproduct formation Analysis->Evaluate Decision Optimal conditions found? Evaluate->Decision Refine Refine temperature and time ranges Decision->Refine No End End Decision->End Yes Refine->SetConditions

Caption: Workflow for optimizing hydrolysis temperature and time.

Troubleshooting_Logic cluster_low_conversion Low Conversion cluster_byproducts Byproduct Formation Start Reaction Outcome Unsatisfactory LowConversion Is conversion of starting material low? Start->LowConversion Byproducts Are there significant byproducts? Start->Byproducts IncreaseTemp Increase Temperature LowConversion->IncreaseTemp IncreaseTime Increase Reaction Time LowConversion->IncreaseTime IncreaseCat Increase Catalyst Conc. LowConversion->IncreaseCat End Optimized Reaction IncreaseTemp->End Re-evaluate IncreaseTime->End Re-evaluate IncreaseCat->End Re-evaluate DecreaseTemp Decrease Temperature Byproducts->DecreaseTemp DecreaseTime Decrease Reaction Time Byproducts->DecreaseTime CheckPurity Check Starting Material Purity Byproducts->CheckPurity DecreaseTemp->End Re-evaluate DecreaseTime->End Re-evaluate CheckPurity->End Re-evaluate

Caption: Troubleshooting logic for hydrolysis reaction issues.

Common side reactions and byproducts in 1-Amino-2-bromo-4-hydroxyanthraquinone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 1-aminoanthraquinone. The synthesis typically proceeds through a one-pot bromination and hydrolysis, or a two-step process involving the isolation of an intermediate.

Q2: What are the main reaction steps in the synthesis from 1-aminoanthraquinone?

The synthesis generally involves two key transformations:

  • Bromination: Introduction of bromine atoms onto the anthraquinone core. This is often a di-bromination at the 2 and 4 positions to form 1-amino-2,4-dibromoanthraquinone.

  • Hydrolysis: Selective replacement of the bromine atom at the 4-position with a hydroxyl group.

Q3: What are the typical reaction conditions for this synthesis?

The reaction is typically carried out in concentrated sulfuric acid. The bromination step often occurs at temperatures ranging from 50°C to 120°C. The subsequent hydrolysis is also performed in an acidic medium, often with the addition of boric acid, at elevated temperatures.

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Possible Causes & Solutions:

  • Incomplete Bromination: Ensure the correct stoichiometry of bromine is used, typically 1 to 3 moles per mole of 1-aminoanthraquinone[1]. The reaction time and temperature should be sufficient for complete di-bromination.

  • Suboptimal Sulfuric Acid Concentration: The concentration of sulfuric acid is critical. Concentrations between 90% and 98% are generally preferred for the bromination step. Using sulfuric acid with a concentration above 98% can slow down the reaction rate and lead to the formation of byproducts[1].

  • Loss of Product During Workup: The product is precipitated by diluting the reaction mixture with water. Ensure the precipitation and filtration steps are carried out efficiently to minimize loss. Washing the filter cake until neutral is important for purity[1].

Problem 2: Presence of Significant Impurities in the Final Product

Common Impurities and Their Prevention:

  • 1-Amino-2,4-dibromoanthraquinone (Unreacted Intermediate):

    • Cause: Incomplete hydrolysis of the di-brominated intermediate.

    • Solution: Ensure sufficient reaction time and temperature during the hydrolysis step. The use of boric acid can facilitate the hydrolysis of the 4-bromo group[2].

  • 1-Amino-4-hydroxyanthraquinone (De-brominated byproduct):

    • Cause: Loss of the bromine atom at the 2-position.

    • Solution: Careful control of reaction conditions, particularly temperature, during hydrolysis can minimize this side reaction.

  • 1-Amino-2,4-dihydroxyanthraquinone:

    • Cause: Hydrolysis of both bromine atoms.

    • Solution: Avoid excessively harsh hydrolysis conditions (e.g., prolonged reaction times at very high temperatures).

  • 3-Bromo substituted byproducts:

    • Cause: Non-selective bromination.

    • Solution: Adhering to established protocols regarding reaction temperature and catalyst use can minimize the formation of these isomers[1].

Problem 3: Reaction Stalls or Proceeds Slowly

Possible Causes & Solutions:

  • High Concentration of Sulfuric Acid: As mentioned, sulfuric acid concentrations above 98% can inhibit the reaction rate[1].

  • Low Reaction Temperature: The bromination and hydrolysis steps are temperature-dependent. Ensure the reaction mixture is maintained at the temperature specified in the protocol. For instance, bromination can be effectively carried out at around 100°C in 95% sulfuric acid[1].

Quantitative Data Summary

The following table summarizes yield and purity data from various synthetic protocols for this compound.

Starting MaterialKey ReagentsYieldPurityNoted ByproductsReference
1-AminoanthraquinoneBromine, Sulfuric Acid, Boric Acid89.5%Not specified<0.5% 1-amino-4-hydroxyanthraquinone, ~1% 1-amino-2,4-dihydroxyanthraquinone, ~1% 1-amino-2,4-dibromoanthraquinone[2]
1-AminoanthraquinoneBromine, Sulfuric Acid, Aldehyde92%93.5%Not specified[1]
1-AminoanthraquinoneBromine, Sulfuric Acid, Aldehyde93.7%Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 1-Aminoanthraquinone

This protocol is based on the process described in US Patent 4,741,867[2].

  • Bromination:

    • To a mixture of 10.0 kg of 1-aminoanthraquinone (97%) and 15 L of 98% sulfuric acid in a pressure vessel, add 9.0 kg of bromine at 50°C.

    • Seal the vessel and stir vigorously while heating at 70°C for 1 hour, then at 80°C for 1 hour, and finally at 90°C for 2 hours.

    • Cool the vessel to 50°C and slowly release the pressure.

  • Hydrolysis:

    • Without isolating the intermediate, cautiously add 5.5 kg of boric acid and 27 L of 20% oleum, maintaining the temperature between 50-60°C with cooling.

    • Heat the mixture at 75°C for 1 hour, then at 90°C and 100°C for 1 hour each.

    • Finally, heat to 115°C and stir for 6 hours, allowing the produced bromine to distill off.

  • Workup:

    • Cool the reaction mixture to 30-40°C and remove any excess bromine under vacuum.

    • Discharge the mixture into 80 L of water, allowing the temperature to rise to 90°C.

    • Increase the temperature to 95°C by introducing steam and stir for 2 hours.

    • Filter the product through a suction filter, wash with hot water, and dry.

Visualizations

Synthesis_Workflow Start 1-Aminoanthraquinone Bromination Bromination (Br2, H2SO4) Start->Bromination Intermediate 1-Amino-2,4-dibromoanthraquinone Bromination->Intermediate Hydrolysis Hydrolysis (Boric Acid, H2SO4, Heat) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General synthesis workflow for this compound.

Caption: Troubleshooting guide for low product yield.

Caption: Common byproduct formation pathways.

References

How to remove boric acid residues from the final product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of boric acid residues from final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boric acid residues?

A1: The primary methods for removing boric acid residues from a final product depend on the properties of the desired compound, the solvent system, and the scale of the purification. The most common techniques include:

  • Recrystallization: This is often the simplest method if the desired compound has suitable solubility characteristics that differ from boric acid.[1][2]

  • Solvent Extraction (Liquid-Liquid Extraction): This method is effective when the final product and boric acid have different solubilities in two immiscible liquid phases.[3][4]

  • Ion-Exchange Chromatography: This technique is particularly useful for removing borate ions from aqueous solutions using specialized resins.

  • Chemical Precipitation/Adsorption: In some cases, boric acid can be precipitated or adsorbed onto a solid support for removal.

Q2: How do I choose the best method for my specific product?

A2: The selection of the appropriate removal method is critical for achieving high purity and yield. The following decision workflow can guide your choice:

MethodSelection start Product Contaminated with Boric Acid is_solid Is the final product a solid? start->is_solid solubility_diff Significant solubility difference in a solvent? is_solid->solubility_diff Yes is_aqueous Is the product in an aqueous solution? is_solid->is_aqueous No recrystallization Recrystallization solubility_diff->recrystallization Yes extraction Solvent Extraction solubility_diff->extraction No ion_exchange Ion-Exchange Chromatography is_aqueous->ion_exchange Yes other_methods Consider other methods: - Chemical Precipitation - Adsorption is_aqueous->other_methods No

Fig. 1: Decision workflow for selecting a boric acid removal method.

Q3: Can boric acid be removed by evaporation?

A3: Generally, simple evaporation is not an effective method for removing boric acid from non-volatile products. Boric acid itself has a low volatility. However, in specific industrial applications, such as in nuclear power plants, azeotropic distillation with alcohols (e.g., methanol) to form volatile borate esters can be used. This is a more complex procedure and may not be suitable for all laboratory settings.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of the final product after recrystallization.

  • Possible Cause 1: The chosen solvent dissolves too much of the product even at low temperatures.

    • Solution: Select a different solvent or a solvent mixture where the product has very low solubility at cold temperatures but high solubility at elevated temperatures.

  • Possible Cause 2: The cooling process is too rapid, leading to the co-precipitation of boric acid.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of purer crystals of the desired compound.

  • Possible Cause 3: Excessive washing of the crystals.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[2]

Problem: The final product is still contaminated with boric acid after recrystallization.

  • Possible Cause 1: The solubility of boric acid and the product are too similar in the chosen solvent.

    • Solution: Experiment with different solvents or solvent systems to maximize the difference in solubility.

  • Possible Cause 2: Inefficient filtration.

    • Solution: Ensure a good seal on the vacuum filtration setup and that the filter paper is correctly sized for the funnel to prevent boric acid-containing mother liquor from contaminating the crystals.

Solvent Extraction

Problem: Poor separation of the aqueous and organic layers.

  • Possible Cause 1: Formation of an emulsion.

    • Solution: Allow the separation funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break up the emulsion.

  • Possible Cause 2: The densities of the two phases are too similar.

    • Solution: Try a different organic solvent with a density that is significantly different from the aqueous phase.

Problem: Boric acid remains in the organic layer with the product.

  • Possible Cause 1: The chosen organic solvent has some miscibility with water.

    • Solution: Select a more non-polar organic solvent. Washing the organic layer with water or a slightly basic solution (e.g., dilute sodium bicarbonate) can help to extract the acidic boric acid into the aqueous phase.

  • Possible Cause 2: Complex formation between the product and boric acid.

    • Solution: This is a more complex issue. Adjusting the pH of the aqueous phase may help to disrupt this interaction.

Data Presentation

Solvent Extraction Efficiency

The choice of alcohol for solvent extraction can significantly impact the distribution ratio of boric acid. The following table summarizes the extraction efficiency of various monohydric alcohols.

Extractant (Alcohol)Carbon Chain StructureDistribution Ratio (D)Relative Extraction Efficiency
n-octanolStraightLowLow
2-ethyl-1-hexanolBranchedHighHigh
2-butyl-1-octanolBranchedModerateModerate
2-octanolStraightLowLow
3,7-dimethyl-3-octanolHighly BranchedLowLow
Data synthesized from a comparative study on monohydric alcohols for boric acid extraction.[3]
Ion-Exchange Resin Capacity

The capacity of ion-exchange resins for borate removal is a key parameter for designing a purification process.

Resin TypeFunctional GroupBoron Adsorption Capacity (g B/L resin)Optimal pH
Amberlite IRA743N-methyl-D-glucamine~1.98-10
Purolite S108N-methyl-D-glucamine~2.08-10
Dowex XUS-43594.00N-methyl-D-glucamine~2.08-10
Purolite NRW600Strong Base AnionVaries with concentration> 7
Data compiled from studies on boron removal using ion-exchange resins.

Experimental Protocols

Protocol 1: Recrystallization for Boric Acid Removal

This protocol outlines a general procedure for removing boric acid from a solid organic product using recrystallization.

RecrystallizationWorkflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Washing cluster_3 Drying A 1. Add crude product to a minimal amount of hot solvent. B 2. Stir and heat until all solids dissolve. A->B C 3. Allow the solution to cool slowly to room temperature. B->C D 4. Further cool in an ice bath to maximize crystal formation. C->D E 5. Collect crystals by vacuum filtration. D->E F 6. Wash with a small amount of ice-cold solvent. E->F G 7. Dry the purified crystals (air dry or in a vacuum oven). F->G

Fig. 2: General workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while boric acid remains relatively soluble at low temperatures. Water is often a good choice if the product's solubility characteristics are suitable.[2]

  • Dissolution: In an appropriately sized flask, add the crude product containing boric acid. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The desired product should begin to crystallize. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Pour the cold slurry into the funnel and apply vacuum to collect the crystals.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved boric acid.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or place them in a vacuum oven at a suitable temperature to remove all solvent. Do not heat boric acid above 170°C as it will decompose.[2]

Protocol 2: Liquid-Liquid Extraction

This protocol provides a general method for separating a product from boric acid by partitioning between two immiscible solvents.

Methodology:

  • Solvent System Selection: Choose a pair of immiscible solvents (e.g., water and an organic solvent like ethyl acetate or dichloromethane). The final product should be highly soluble in the organic solvent, while boric acid should be more soluble in the aqueous phase.

  • Dissolution: Dissolve the crude product in the chosen organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of water (or a slightly basic aqueous solution like 5% sodium bicarbonate to enhance the partitioning of the acidic boric acid into the aqueous layer).

  • Mixing: Stopper the funnel and, while inverting, open the stopcock to vent any pressure buildup. Shake the funnel vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower layer (the identity of which depends on the relative densities of the solvents) into a flask. Pour the upper layer out through the top of the funnel into a separate flask.

  • Repeat: To maximize the removal of boric acid, the extraction of the organic layer with fresh aqueous solution can be repeated 2-3 times.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

References

Technical Support Center: High-Purity Recrystallization of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Amino-2-bromo-4-hydroxyanthraquinone via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Solvent is too nonpolar: The compound is insoluble even at high temperatures. - Too much solvent was used: The solution is not supersaturated upon cooling. - Cooling period is too short: Insufficient time for nucleation and crystal growth.- Select a more polar solvent or a solvent mixture. Good starting points for anthraquinone derivatives include glacial acetic acid, nitrobenzene, or mixtures like ethanol/water. - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] - Extend the cooling time. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or ice bath.
Oiling Out (Formation of a liquid layer instead of solid crystals) - The solution is supersaturated at a temperature above the compound's melting point. - The rate of cooling is too fast. - High concentration of impurities. - Reheat the solution and add a small amount of additional solvent to decrease the supersaturation level.[1] - Ensure slow cooling. Insulate the flask to allow for gradual temperature decrease. - Consider a preliminary purification step such as column chromatography if the crude material is highly impure.
Poor Recovery/Low Yield - The chosen solvent is too effective at room temperature, leading to significant product loss in the mother liquor. - Premature crystallization during hot filtration. - Excessive washing of the collected crystals.- Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Product is Still Impure (e.g., incorrect color, presence of starting materials) - Inappropriate solvent choice that does not effectively differentiate between the product and impurities. - Rapid crystallization trapping impurities within the crystal lattice.[1] - Co-crystallization of impurities. - Perform solvent screening to find a solvent that dissolves the desired compound while leaving impurities either insoluble or fully dissolved in the mother liquor. - Slow down the crystallization process by gradual cooling. - A second recrystallization may be necessary to achieve the desired purity.
Discolored Crystals - Presence of colored impurities. Common impurities in the synthesis of this compound can include unreacted 1-aminoanthraquinone or over-brominated species like 1-amino-2,4-dibromoanthraquinone.- Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration and crystallization. - Optimize the synthetic work-up to minimize the carryover of colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: While a definitive, universally "best" solvent is not documented, good starting points for substituted anthraquinones include polar organic solvents. Glacial acetic acid is a commonly used solvent for the recrystallization of similar anthraquinone derivatives. Other potential solvents or solvent systems to investigate include nitrobenzene, pyridine, or mixtures such as ethanol/water or toluene/ethanol. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: What are the most likely impurities in my crude this compound?

A2: Common impurities often stem from the synthetic route and can include:

  • 1-aminoanthraquinone: The starting material for the bromination reaction.

  • 1-amino-2,4-dibromoanthraquinone: An intermediate in the synthesis.[2]

  • 3-brominated isomers: These can lead to undesirable color changes in subsequent applications.[3]

  • Other bromo-derivatives and dihydroxy species.

Q3: How can I improve the crystal size and quality?

A3: To obtain larger and purer crystals, it is crucial to slow down the crystallization process. This can be achieved by:

  • Allowing the hot, saturated solution to cool to room temperature slowly and undisturbed.

  • Insulating the crystallization flask to ensure gradual heat loss.

  • Avoiding rapid cooling in an ice bath until the solution has reached room temperature and initial crystal formation has occurred.

Q4: Should I use a single solvent or a mixed solvent system?

A4: The choice depends on the solubility profile of your compound. A single solvent is often preferred for simplicity. However, if a single solvent that meets all the criteria (high solubility when hot, low when cold) cannot be found, a mixed solvent system (binary system) can be effective. In a binary system, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent (the "bad" solvent).

Q5: My yield is very low after recrystallization. What can I do to improve it?

A5: Low yield is a common issue. To improve it:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure the solution is fully saturated before cooling. If necessary, carefully evaporate some solvent.

  • Cool the solution to a low temperature (e.g., in an ice bath) after initial crystallization at room temperature to maximize precipitation.

  • Analyze the mother liquor (the liquid left after filtering the crystals) for the presence of your compound. If a significant amount remains, you may need to reconsider your solvent choice or cooling parameters.

Experimental Protocol: General Recrystallization Procedure

This is a general guideline and may require optimization for your specific sample and purity requirements.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small amount of different potential solvents (e.g., glacial acetic acid, ethanol, toluene) to each tube.

  • Heat the tubes and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.

  • For a mixed solvent system, dissolve the compound in a minimal amount of a "good" hot solvent, and then add a "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring.

  • Gradually add more hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

3. Decolorization (Optional):

  • If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and filter paper with hot solvent.

  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly.

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Removes Insolubles) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling Isolation Isolation (Vacuum Filtration) Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying PureCrystals High-Purity Crystals Drying->PureCrystals Troubleshooting_Logic Start Recrystallization Attempted Problem Problem Encountered? Start->Problem NoCrystals No/Few Crystals Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes Impure Product Impure Problem->Impure Yes Success Successful Purification Problem->Success No Sol_NoCrystals Concentrate Solution or Change Solvent NoCrystals->Sol_NoCrystals Sol_OilingOut Reheat & Add More Solvent OilingOut->Sol_OilingOut Sol_Impure Recrystallize Again or Use Charcoal Impure->Sol_Impure Sol_NoCrystals->Start Retry Sol_OilingOut->Start Retry Sol_Impure->Start Retry

References

Technical Support Center: Scaling Up the Production of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of 1-Amino-2-bromo-4-hydroxyanthraquinone. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and purification.

Troubleshooting Guides

This section addresses common problems that can arise during the scale-up of this compound synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Amino-2,4-dibromoanthraquinone (Intermediate) - Incomplete bromination due to poor mixing or mass transfer limitations at a larger scale.- Insufficient reaction time or temperature for the larger volume.- Localized overheating leading to side reactions.- Implement more efficient agitation and reactor baffling to improve mixing.- Gradually increase reaction time and monitor progress closely using in-process controls (e.g., HPLC).- Ensure precise temperature control with an adequate heat exchange system. Consider a multi-point temperature monitoring system within the reactor.
Formation of Impurities (e.g., 3-bromo isomer) - Non-uniform temperature distribution in the reactor, creating hot spots that favor alternative bromination pathways.[1] - Improper rate of bromine addition.- Improve heat transfer and mixing to maintain a consistent temperature profile.- Control the addition rate of bromine carefully. For larger scales, consider subsurface addition to improve dispersion.- Utilize a catalyst like iodine, but ensure its concentration is optimized for the larger scale.[1]
Difficulties in Isolating the Product - Poor crystal formation, leading to a fine or amorphous precipitate that is difficult to filter.- The high viscosity of the reaction mixture at lower temperatures.- Control the cooling rate during precipitation to promote the growth of larger, more easily filterable crystals.- Dilute the reaction mixture with water at a controlled temperature (e.g., 60-65°C) before filtration.[1]- Ensure the filtration equipment is appropriately sized for the batch volume.
Inconsistent Product Purity - Inefficient removal of unreacted starting materials or byproducts during workup.- Entrapment of impurities within the product crystals.- Optimize the washing procedure for the filter cake, ensuring the use of appropriate solvents and volumes.- Consider recrystallization of the crude product if purity specifications are not met.- Implement rigorous in-process and final product testing to identify and quantify impurities.
Safety Concerns with Bromine and Sulfuric Acid - Handling and charging large quantities of corrosive and toxic bromine and concentrated sulfuric acid.[1]- Potential for runaway reactions due to exothermic nature of bromination.- Utilize closed-system transfer for all hazardous reagents.- Ensure adequate ventilation and have appropriate personal protective equipment (PPE) for all personnel.- Implement a robust cooling system and consider an emergency quenching procedure. For very large scales, a semi-batch or continuous flow process can offer better safety control.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the bromination of 1-aminoanthraquinone?

A1: The primary challenges include:

  • Heat Management: The bromination reaction is exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more difficult. This can lead to localized overheating, promoting the formation of undesirable side products and posing a safety risk.

  • Mixing and Mass Transfer: Ensuring uniform mixing of the reactants (1-aminoanthraquinone, bromine, and sulfuric acid) becomes more challenging in large reactors. Poor mixing can result in incomplete reactions and a heterogeneous product mixture.

  • Reagent Handling: Safely storing, transferring, and charging large quantities of hazardous materials like bromine and concentrated sulfuric acid requires specialized equipment and stringent safety protocols.

  • Impurity Profile: The types and quantities of impurities, such as the 3-bromo isomer, can change with scale due to variations in reaction conditions.[1]

Q2: How does the hydrolysis of the 1-amino-2,4-dibromoanthraquinone intermediate differ at a larger scale?

A2: Key considerations for scaling up the hydrolysis step include:

  • Uniform Heating: Achieving and maintaining a consistent temperature throughout the large reaction volume is crucial for complete hydrolysis and to avoid degradation of the product.

  • Removal of Excess Bromine/Hydrobromic Acid: Efficient removal of these corrosive byproducts before hydrolysis is critical to prevent unwanted side reactions. At scale, this may require vacuum distillation or sparging with an inert gas.[1]

  • Solid Handling: The precipitation of the final product, this compound, needs to be well-controlled to obtain a filterable solid. This involves managing the rate of cooling and agitation.

Q3: What are the expected yield and purity for the scaled-up production of this compound?

A3: While specific data for large industrial-scale production is proprietary, lab and pilot-scale data from patent literature suggest that yields of 92-94% and purities of around 93.5% are achievable under optimized conditions.[1] Maintaining these figures at a larger scale will heavily depend on the successful management of the challenges mentioned above, particularly heat and mass transfer.

Q4: What are the critical process parameters to monitor during scale-up?

A4: The following parameters should be closely monitored:

  • Temperature: At multiple points within the reactor.

  • Agitator Speed and Power Draw: To ensure consistent mixing.

  • Rate of Reagent Addition: Particularly for bromine.

  • Reaction Progress: Through in-process sampling and analysis (e.g., HPLC, TLC).

  • Pressure: If the reaction is carried out in a closed vessel.

Data Presentation

The following tables summarize quantitative data from patent literature for the synthesis of this compound and related compounds at a laboratory or pilot scale. These values can serve as a benchmark for process development and scale-up activities.

Table 1: Synthesis of this compound [1]

ParameterValue
Starting Material1-aminoanthraquinone
Brominating AgentBromine
Solvent95% Sulfuric Acid
CatalystIodine powder
Bromination Temperature100°C
Bromination Time12 hours
Hydrolysis AgentParaformaldehyde
Hydrolysis Temperature105°C
Hydrolysis Time1-2 hours
Yield 92 - 93.7%
Purity 93.5%

Table 2: Synthesis of 1-Amino-4-bromoanthraquinone-2-sulphonic acid (a related intermediate)

ParameterValue
Starting Material1-aminoanthraquinone
Sulfonating Agent20% Oleum
Brominating AgentBromine
Sulfonation Temperature110-130°C
Bromination Temperature80°C
Yield >70%
Purity 93-94.2%

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol is based on a laboratory-scale synthesis. Adjustments to reaction times, temperatures, and addition rates will be necessary for larger scales.

1. Bromination of 1-aminoanthraquinone:

  • Charge a stirred reactor with 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

  • At room temperature, add 111.5 parts of 1-aminoanthraquinone to the stirred mixture.

  • Heat the mixture to 100°C.

  • Over a period of 12 hours, add 120 parts of bromine while maintaining the temperature at 100°C.

  • Continue stirring for an additional 3 hours at 100°C to ensure the completion of the dibromination.

2. Removal of Excess Bromine:

  • Cool the reaction mixture to room temperature.

  • Remove excess bromine and hydrobromic acid by blowing a stream of inert gas (e.g., nitrogen) through the reaction mixture or by distillation under reduced pressure.

3. Hydrolysis to this compound:

  • To the cooled reaction mixture, cautiously add 18.1 parts of paraformaldehyde.

  • Heat the mixture to 105°C under a nitrogen atmosphere.

  • Maintain this temperature for 1-2 hours, monitoring the disappearance of the 1-amino-2,4-dibromoanthraquinone intermediate by a suitable analytical method (e.g., TLC or HPLC).

4. Product Isolation and Purification:

  • Upon completion of the hydrolysis, cool the reaction mixture to 60°C.

  • Dilute the mixture by adding 737 parts of water while maintaining the temperature between 60-65°C. This will cause the product to precipitate.

  • Stir the resulting suspension for 1 hour at 60-65°C.

  • Filter the precipitate at 60°C.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the product to obtain this compound.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_bromination Step 1: Bromination cluster_purification1 Step 2: Intermediate Purification cluster_hydrolysis Step 3: Hydrolysis cluster_isolation Step 4: Product Isolation A Charge Reactor: - 95% H2SO4 - Iodine B Add 1-Aminoanthraquinone A->B C Heat to 100°C B->C D Add Bromine (12h) C->D E Stir (3h) D->E F Cool to RT E->F G Remove Excess Br2/HBr (Inert Gas/Distillation) F->G H Add Paraformaldehyde G->H I Heat to 105°C (1-2h) H->I J Cool to 60°C I->J K Dilute with Water J->K L Stir (1h) K->L M Filter L->M N Wash with Water M->N O Dry Product N->O

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Q1 Check Reaction Temperature Profile Start->Q1 A1_Yes Inconsistent Temperature Q1->A1_Yes Yes A1_No Consistent Temperature Q1->A1_No No Sol1 Improve Heat Transfer & Mixing A1_Yes->Sol1 Q2 Analyze Mixing Efficiency A1_No->Q2 End Issue Resolved Sol1->End A2_Yes Poor Mixing Q2->A2_Yes Yes A2_No Good Mixing Q2->A2_No No Sol2 Increase Agitation/ Improve Baffling A2_Yes->Sol2 Q3 Review Raw Material Quality & Stoichiometry A2_No->Q3 Sol2->End A3_Yes Issue Found Q3->A3_Yes Yes A3_No No Issue Q3->A3_No No Sol3 Source High-Purity Reagents & Verify Amounts A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting logic for addressing low yield or purity in the synthesis process.

References

Technical Support Center: Managing Waste Streams and Environmental Hazards from Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing waste streams and mitigating environmental hazards generated during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I properly identify a hazardous waste in my laboratory?

A1: Any chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[1] A waste is generally considered hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[1][2][3] Additionally, certain wastes are specifically "listed" by the EPA as hazardous.[1][3][4]

Q2: What is the first step I should take when dealing with a chemical spill?

A2: In the event of a chemical spill, your immediate priority is to ensure the safety of yourself and your colleagues. If the spill is large or involves highly hazardous materials, evacuate the area and contact your institution's EHS or emergency response team immediately.[1] For small, manageable spills, and if you are trained to do so, you can proceed with cleanup using an appropriate spill kit.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Q3: Can I dispose of any chemical waste down the sink?

A3: No, most chemical waste should not be poured down the drain.[6] Only certain non-hazardous, water-soluble substances in small quantities are permissible for drain disposal, and this is highly regulated.[7] Generally, aqueous solutions with a pH between 5.5 and 10.5 that do not contain other hazards may be acceptable, but you must always check your local regulations and institutional policies.[7][8] Never dispose of organic solvents, heavy metals, or water-reactive, flammable, or highly toxic chemicals down the drain.[1][9]

Q4: How can I minimize the amount of hazardous waste generated from my experiments?

A4: Implementing the principles of green chemistry is the most effective way to minimize waste.[10] This includes designing syntheses to maximize the incorporation of all materials used in the process into the final product (atom economy), using safer solvents and reagents, and running reactions at ambient temperature and pressure whenever possible.[10][11][12] Additionally, careful planning of experiments to avoid generating excess products and proper inventory management to prevent chemicals from expiring can significantly reduce waste.[13]

Troubleshooting Guides

Issue: Segregation of Chemical Waste Streams

Problem: I am unsure how to properly segregate different types of chemical waste in my lab.

Solution: Proper segregation of waste is crucial to prevent dangerous reactions and to facilitate safe and cost-effective disposal.[4][14] Follow these general guidelines:

  • Halogenated vs. Non-Halogenated Solvents: Always keep halogenated organic solvents (e.g., dichloromethane, chloroform) separate from non-halogenated solvents (e.g., hexane, acetone).[1][14][15] The disposal costs for halogenated solvents are significantly higher.[14][15]

  • Acids and Bases: Store acidic and basic waste in separate, clearly labeled containers.[4] Never mix them, as this can cause a violent exothermic reaction.

  • Oxidizers and Flammables: Keep oxidizing agents separate from flammable and organic materials to prevent fires or explosions.[4]

  • Water-Reactive Chemicals: Isolate water-reactive substances from aqueous waste streams.[4]

  • Sharps and Glassware: Contaminated sharps (needles, scalpels) must be placed in designated puncture-proof sharps containers.[13] Broken glassware should be collected in a separate, clearly labeled box.

Issue: Disposal of Reactive Reagents

Problem: I have leftover reactive reagents (e.g., organometallics, hydrides) from a synthesis and need to dispose of them safely.

Solution: Reactive reagents must be "quenched" to render them non-hazardous before they can be disposed of as chemical waste.[16][17] This process should only be carried out by trained personnel in a controlled manner, typically in a fume hood.[16]

General Quenching Protocol for Highly Reactive Hydrides and Metals (e.g., NaH, LiAlH₄, Na metal): This is a general guideline and must be adapted for the specific reagent and scale by a qualified chemist.

  • Inert Atmosphere: Cover the reactive substance with an inert, dry solvent such as toluene or THF under a nitrogen or argon atmosphere.[17]

  • Slow Addition of Quenching Agent: Slowly and carefully add a less reactive alcohol, such as isopropanol or ethanol, to the mixture while stirring.[17][18] The reaction can be exothermic, so cooling with an ice bath is recommended.[19]

  • Cautious Addition of Water: Once the initial vigorous reaction has subsided, cautiously add water dropwise.[17][20]

  • Neutralization: Finally, neutralize the mixture to a slightly acidic pH with a dilute acid solution.[17]

Data Presentation

Table 1: pH Range for Aqueous Waste Drain Disposal

ParameterPermissible RangeRegulatory Body/Guideline
pH5.5 - 10.5American Chemical Society (ACS) Guidelines[7]
pH5.0 - 9.0University of Georgia ESD[21]
pH5.5 - 9.0Cornell University EHS[8]

Note: Always consult your local wastewater treatment authority for specific pH discharge limits.

Table 2: EPA Hazardous Waste Characteristics

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point < 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[2]Ethanol, acetone, sodium nitrate.[2]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]Hydrochloric acid, sodium hydroxide.[2]
Reactivity Substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[2]Sodium metal, potassium cyanide, picric acid.[2]
Toxicity Waste that is harmful or fatal when ingested or absorbed.[3]Wastes containing heavy metals (e.g., mercury, lead) or certain organic compounds.

Experimental Protocols

Protocol 1: Neutralization of Acidic Waste

This protocol is for dilute acidic waste where the only hazard is corrosivity.[21]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Preparation: Perform the neutralization in a fume hood. Place a container of the acidic waste in a larger secondary container (e.g., an ice bath) to dissipate heat.[21]

  • Dilution: If the acid is concentrated, slowly add the acid to a large volume of cold water with stirring. Never add water to acid. [8][21]

  • Neutralization: While stirring, slowly add a dilute basic solution (e.g., sodium bicarbonate, sodium hydroxide) to the acidic solution.[22]

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.[21]

  • Endpoint: Continue adding the base until the pH is within the acceptable range for drain disposal (typically between 5.5 and 9.0, check local regulations).[7][8][21]

  • Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a large amount of running water.[21]

Visualizations

Waste_Characterization_Workflow start Generated Chemical Waste is_listed Is the waste on an EPA hazardous waste list (F, K, P, or U)? start->is_listed is_characteristic Does the waste exhibit a hazardous characteristic (ignitable, corrosive, reactive, toxic)? is_listed->is_characteristic No hazardous Treat as Hazardous Waste is_listed->hazardous Yes is_characteristic->hazardous Yes consult_ehs Consult EHS/ SDS for confirmation is_characteristic->consult_ehs No non_hazardous Treat as Non-Hazardous Waste consult_ehs->non_hazardous

Figure 1: Decision workflow for characterizing laboratory chemical waste.

Waste_Disposal_Decision_Tree start Waste Ready for Disposal is_reactive Is the waste reactive (e.g., organometallic, hydride, strong oxidizer)? start->is_reactive quench Quench to render non-reactive is_reactive->quench Yes is_corrosive Is the waste corrosive (acid or base)? is_reactive->is_corrosive No collect_for_pickup Collect in labeled, sealed container for hazardous waste pickup quench->collect_for_pickup neutralize Neutralize to pH 5.5-9.0 is_corrosive->neutralize Yes is_corrosive->collect_for_pickup No is_drain_safe Is the neutralized waste free of other hazards and water soluble? neutralize->is_drain_safe drain_disposal Dispose down drain with copious water is_drain_safe->drain_disposal Yes is_drain_safe->collect_for_pickup No

Figure 2: Decision tree for the appropriate disposal pathway for chemical waste.

References

Validation & Comparative

Navigating the Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Comparative Guide to Boric Acid and Boric Acid-Free Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone, a crucial intermediate in the manufacturing of various dyes, can be approached through different chemical pathways. A key divergence in synthetic strategies lies in the utilization of boric acid during the hydrolysis of the brominated precursor. This guide provides a detailed comparison of the synthesis with and without boric acid, offering researchers, scientists, and drug development professionals objective insights supported by experimental data to inform their methodological choices.

Executive Summary

The traditional and widely practiced synthesis of this compound involves a one-pot reaction starting from 1-aminoanthraquinone. This process entails the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone, which is subsequently hydrolyzed in the presence of boric acid to yield the final product. An alternative, more recent method circumvents the use of boric acid by employing an aldehyde during the hydrolysis step. While both methods produce the desired compound in high yields, they present notable differences in reaction conditions, work-up procedures, and potential for reagent regeneration.

Comparative Analysis of Synthesis Protocols

The primary distinction between the two methods is the agent used to facilitate the selective hydrolysis of the bromine atom at the 4-position of the 1-amino-2,4-dibromoanthraquinone intermediate. The boric acid method is well-established, whereas the aldehyde-assisted method offers advantages in terms of waste management and reagent recycling.

ParameterSynthesis with Boric AcidSynthesis without Boric Acid (with Aldehyde)
Starting Material 1-Aminoanthraquinone1-Aminoanthraquinone
Key Reagents Bromine, Sulfuric Acid, Boric Acid Bromine, Sulfuric Acid, Aldehyde (e.g., Formaldehyde, Paraformaldehyde)
Intermediate 1-Amino-2,4-dibromoanthraquinone (in situ)1-Amino-2,4-dibromoanthraquinone (in situ)
Reported Yield 89.5%[1]92% - 93.7%[2]
Melting Point 226°-228° C[2]225°-227° C[2]
Key Advantage Established and reliable method.Avoids the use of boric acid, simplifying the regeneration of sulfuric acid.[2]
Key Disadvantage The mixture of dilute sulfuric acid and boric acid formed during work-up is difficult to regenerate.[2]Requires careful removal of excess bromine and hydrobromic acid before hydrolysis.[2]

Experimental Protocols

Synthesis with Boric Acid

This protocol is based on a one-pot process starting from 1-aminoanthraquinone.

Bromination:

  • A mixture of 10.0 kg of 1-aminoanthraquinone (97%) and 15 L of 98% sulfuric acid is charged into a pressure vessel.

  • 9.0 kg of bromine is added at 50°C.

  • The vessel is sealed, and the mixture is stirred vigorously at 70°C for 1 hour, 80°C for 1 hour, and finally at 90°C for 2 hours.

  • The vessel is then cooled to 50°C, and the pressure is released.

Hydrolysis:

  • Without isolating the intermediate, 5.5 kg of boric acid and 27 L of 20% oleum are cautiously added to the bromination mixture, maintaining the temperature at 50°-60°C with cooling.

  • The reaction mixture is then heated to 75°C for 1 hour, followed by 1 hour each at 90°C and 100°C.

  • Finally, the mixture is heated to 115°C and stirred for 6 hours, during which bromine distills out.

  • After cooling to 30°-40°C, excess bromine is removed under vacuum.

  • The reaction mixture is discharged into 80 L of water, causing the temperature to rise to 90°C.

  • The temperature is increased to 95°C by introducing steam, and the mixture is stirred for 2 hours.

  • The precipitated product is filtered, washed with hot water until neutral, and dried.

Synthesis without Boric Acid (with Aldehyde)

This protocol also follows a one-pot procedure starting from 1-aminoanthraquinone.

Bromination:

  • To a stirred reactor, 580 parts of 93% sulfuric acid are added, followed by 111.5 parts of 1-aminoanthraquinone at room temperature.

  • The mixture is heated to 110°C, and 145 parts of bromine are added over 8 hours at this temperature.

Removal of Excess Bromine and HBr:

  • After the bromination is complete, any excess bromine and the hydrobromic acid formed are substantially removed from the reaction mixture. This can be achieved by passing an inert gas, such as nitrogen, through the reaction mixture or by distillation.

Hydrolysis:

  • Following the removal of bromine and HBr, the hydrolysis is carried out at an elevated temperature in the presence of an aldehyde.

  • The reaction time for hydrolysis is typically 1-2 hours.

  • Upon completion, the reaction mixture is cooled to 60°C and diluted with 737 parts of water at 60°-65°C, leading to the precipitation of this compound crystals.

  • The suspension is stirred for 1 hour at 60°-65°C and then filtered at 60°C.

  • The filter cake is washed with water until neutral and then dried.

Reaction Pathways

The following diagrams illustrate the key steps in the synthesis of this compound with and without the use of boric acid.

G cluster_0 Synthesis with Boric Acid cluster_1 Synthesis without Boric Acid (with Aldehyde) A1 1-Aminoanthraquinone B1 Bromination (Br₂, H₂SO₄) A1->B1 C1 1-Amino-2,4-dibromoanthraquinone (in situ) B1->C1 D1 Hydrolysis (Boric Acid, H₂SO₄, H₂O) C1->D1 E1 This compound D1->E1 A2 1-Aminoanthraquinone B2 Bromination (Br₂, H₂SO₄) A2->B2 C2 1-Amino-2,4-dibromoanthraquinone (in situ) B2->C2 F2 Removal of excess Br₂ and HBr C2->F2 D2 Hydrolysis (Aldehyde, H₂SO₄, H₂O) F2->D2 E2 This compound D2->E2

Caption: Comparative workflow of the synthesis of this compound.

The Role of Boric Acid

In the traditional synthesis, boric acid is believed to play a crucial role in facilitating the selective hydrolysis of the bromine atom at the 4-position. It is thought to form a complex with the adjacent amino and hydroxyl groups of the anthraquinone core, which activates the C-4 position for nucleophilic substitution by water, while protecting the amino group. This directed hydrolysis is key to achieving a high yield of the desired product.

The development of a boric acid-free method using an aldehyde suggests an alternative mechanism for this selective hydrolysis, although the exact role of the aldehyde is not as extensively documented. It is proposed that the aldehyde may also participate in directing the hydrolysis, potentially through a different intermediate complex.

Conclusion

Both the boric acid and the boric acid-free (aldehyde-assisted) methods are effective for the synthesis of this compound, with both approaches demonstrating high yields. The choice between the two may depend on specific laboratory or industrial considerations. The boric acid method is a time-tested and reliable process. However, the aldehyde-assisted method presents a significant advantage in terms of environmental and economic considerations due to the simplified regeneration of sulfuric acid, a major component of the reaction medium. Researchers and process chemists should weigh the established reliability of the boric acid method against the greener and potentially more cost-effective nature of the aldehyde-based alternative.

References

A Comparative Guide to 1-Amino-2-bromo-4-hydroxyanthraquinone and 1-amino-4-hydroxyanthraquinone as Dye Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of the Precursors

A fundamental comparison begins with the intrinsic properties of the two precursor molecules. The introduction of a bromine atom significantly alters the molecular weight and is expected to influence the reactivity and solubility of 1-amino-2-bromo-4-hydroxyanthraquinone compared to its non-brominated analog.

PropertyThis compound1-Amino-4-hydroxyanthraquinone
Molecular Formula C₁₄H₈BrNO₃[1]C₁₄H₉NO₃[2]
Molecular Weight 318.12 g/mol [1]239.23 g/mol [2]
Appearance SolidPowder[2]
CAS Number 116-82-5[1]116-85-8[2]
IUPAC Name 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]1-amino-4-hydroxyanthracene-9,10-dione[2]

The Role of the Bromo Substituent: A Comparative Perspective

The primary structural difference between the two precursors is the presence of a bromine atom at the 2-position of this compound. This halogen substituent is not merely an incidental feature; it plays a pivotal role in the subsequent dye synthesis and the ultimate properties of the final colorant.

Synthesis and Reactivity: The bromine atom serves as a reactive site, which can be substituted in nucleophilic substitution reactions to introduce a wide variety of other functional groups. This versatility allows for the synthesis of a broader range of dye structures with tailored properties, starting from the brominated precursor. For instance, the bromine can be replaced by an arylamino group to create brilliant blue dyes. In contrast, 1-amino-4-hydroxyanthraquinone offers fewer sites for straightforward chemical modification.

Color and Shade: The electronic nature of the substituents on the anthraquinone core significantly influences the absorption spectrum and, consequently, the color of the dye. The electron-withdrawing nature of the bromine atom is expected to cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift, depending on the overall electronic structure of the final dye molecule. This allows for fine-tuning of the shade.

Fastness Properties: Anthraquinone dyes are generally known for their excellent light fastness.[3] The presence of halogen atoms in dye molecules can, in some cases, enhance this property. For example, the natural dye Tyrian purple, a bromine-containing indigoid dye, is noted for its exceptional light fastness. While direct evidence for this specific anthraquinone pair is scarce, it is a reasonable hypothesis that the bromo-substituent could contribute positively to the photostability of the resulting dye.

Anticipated Performance Comparison of Derived Dyes

Based on the chemical characteristics of the precursors and general principles of dye chemistry, the following table outlines the expected performance differences between dyes derived from these two compounds.

Performance MetricDyes from this compoundDyes from 1-Amino-4-hydroxyanthraquinoneRationale
Synthetic Versatility HighModerateThe bromo group provides a reactive handle for a wider range of subsequent chemical modifications.
Range of Achievable Colors Potentially broaderMore limitedThe ability to introduce various substituents in place of bromine allows for greater tuning of the chromophore's electronic properties.
Light Fastness Good to ExcellentGoodAnthraquinone dyes inherently possess good light fastness. The presence of a halogen may offer enhanced photostability.
Wash & Rubbing Fastness GoodGoodThese properties are highly dependent on the final dye structure, application method, and substrate, but both precursors can lead to dyes with good fastness.
Molar Extinction Coefficient Potentially HigherGenerally GoodThe introduction of certain substituents in place of bromine can lead to an increase in the molar extinction coefficient, resulting in stronger colors.
Purity of Final Dye VariableGenerally GoodThe additional reaction step to displace the bromine can introduce by-products, potentially requiring more rigorous purification.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a disperse dye and subsequent fastness testing. These protocols are based on common methodologies for anthraquinone dyes and can be adapted for a comparative study of the two precursors.

Protocol 1: Synthesis of a Disperse Dye

This protocol outlines a typical synthesis of a red disperse dye from this compound by reaction with a bisphenol.

Materials:

  • This compound

  • Bisphenol A

  • Sodium hydroxide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a three-necked flask, dissolve 2.28 g of bisphenol A and 2.0 g of sodium hydroxide in 65 ml of DMSO with stirring and gentle heating until the bisphenol A is fully dissolved.

  • Add 7.36 g of this compound to the solution.

  • Heat the reaction mixture to a temperature between 90-150°C and maintain for 6-10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate and wash with water until the filtrate is neutral.

  • Dry the product to obtain the red anthraquinone disperse dye.[5]

A similar procedure can be followed for 1-amino-4-hydroxyanthraquinone, though a different reaction, such as condensation with an amine, would be more typical for generating a colored product.

Protocol 2: Evaluation of Color Fastness to Washing (ISO 105-C06)

Materials:

  • Dyed fabric specimen (10x4 cm)

  • Multifibre adjacent fabric (10x4 cm)

  • Standard soap solution

  • Launder-Ometer or similar apparatus

  • Grey scale for assessing color change and staining

Procedure:

  • Sew the dyed fabric specimen together with the multifibre adjacent fabric along one of the shorter sides.

  • Prepare the specified soap solution.

  • Place the composite specimen in a stainless-steel container of the Launder-Ometer with the required volume of soap solution and stainless-steel balls (if required by the specific test).

  • Agitate the specimen for the specified time and at the specified temperature (e.g., 30 minutes at 40°C).

  • Rinse the specimen thoroughly in cold water and then in distilled water.

  • Dry the specimen in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen and the degree of staining on the multifibre adjacent fabric using the grey scales under standardized lighting.

Protocol 3: Evaluation of Color Fastness to Rubbing (ISO 105-X12)

Materials:

  • Dyed fabric specimen

  • White cotton rubbing cloth (5x5 cm)

  • Crockmeter

  • Grey scale for assessing staining

Procedure:

  • Dry Rubbing:

    • Mount the dyed fabric specimen on the base of the crockmeter.

    • Fix the dry rubbing cloth to the rubbing finger of the crockmeter.

    • Operate the crockmeter for the specified number of cycles (e.g., 10 cycles).

    • Remove the rubbing cloth and assess the degree of staining using the grey scale.

  • Wet Rubbing:

    • Thoroughly wet the rubbing cloth in distilled water and squeeze to a specified pickup percentage.

    • Repeat the procedure for dry rubbing with the wet rubbing cloth.

    • Dry the rubbing cloth in air before assessing the staining with the grey scale.[6]

Visualizing the Synthetic and Functional Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the functional implications of the bromo substituent.

SynthesisWorkflow cluster_precursor1 This compound cluster_precursor2 1-Amino-4-hydroxyanthraquinone cluster_reaction Dye Synthesis cluster_dye Final Dye Product A 1-Amino-2-bromo-4- hydroxyanthraquinone R1 Nucleophilic Substitution (e.g., with an amine) A->R1 B 1-Amino-4- hydroxyanthraquinone R2 Condensation Reaction B->R2 Dye1 Substituted Anthraquinone Dye R1->Dye1 Dye2 Anthraquinone Dye R2->Dye2

Caption: Synthetic pathways from the two precursors to final dye products.

BromineInfluence Start 1-Amino-2-bromo-4- hydroxyanthraquinone Feature Presence of Bromo Substituent Start->Feature Advantage1 Increased Synthetic Versatility Feature->Advantage1 Advantage2 Potential for Enhanced Light Fastness Feature->Advantage2 Advantage3 Broader Range of Achievable Shades Feature->Advantage3

Caption: Functional advantages conferred by the bromo substituent.

References

Spectroscopic Showdown: Unmasking the Chemical Fingerprints of 1-Amino-2-bromo-4-hydroxyanthraquinone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-Amino-2-bromo-4-hydroxyanthraquinone with its starting materials, 1-amino-4-hydroxyanthraquinone and bromine, reveals distinct changes in their molecular vibrations, electronic transitions, and proton environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective spectral data, supported by detailed experimental protocols and a visual representation of their synthetic relationship.

The transformation of 1-amino-4-hydroxyanthraquinone upon bromination to yield this compound introduces significant alterations to the molecule's spectroscopic properties. These changes, observable through Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, serve as critical markers for reaction monitoring and product characterization.

At a Glance: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its starting materials.

Compound Key FTIR Peaks (cm⁻¹) UV-Vis λmax (nm) Key ¹H NMR Chemical Shifts (δ, ppm)
This compound ~3400 (N-H), ~3100 (O-H), ~1650 (C=O), ~1600 (C=C), ~750 (C-Br)~250, ~310, ~540Aromatic protons shifted due to bromine substitution, specific shifts solvent dependent.
1-amino-4-hydroxyanthraquinone ~3450 & ~3300 (N-H), ~3100 (O-H), ~1630 (C=O), ~1590 (C=C)~250, ~305, ~530Aromatic protons in distinct regions, specific shifts solvent dependent.
**Bromine (Br₂) **Infrared Inactive~410-420 (in non-polar solvents)Not applicable

In-Depth Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. The introduction of a bromine atom in this compound leads to a noticeable shift in the fingerprint region of the spectrum and the appearance of a new carbon-bromine stretching vibration.

Table 1: Comparative FTIR Data

Functional GroupThis compound (cm⁻¹)1-amino-4-hydroxyanthraquinone (cm⁻¹)Bromine (Br₂)
N-H Stretch ~3400~3450 and ~3300Not Applicable
O-H Stretch ~3100 (broad)~3100 (broad)Not Applicable
C=O Stretch ~1650~1630Not Applicable
C=C Stretch (Aromatic) ~1600~1590Not Applicable
C-Br Stretch ~750Not ApplicableNot Applicable

Elemental bromine (Br₂), as a homonuclear diatomic molecule, does not possess a dipole moment that changes during vibration, and is therefore infrared inactive. The FTIR spectrum of 1-amino-4-hydroxyanthraquinone shows characteristic peaks for N-H, O-H, C=O, and aromatic C=C stretching. In the product, this compound, the N-H and C=O stretching frequencies are slightly shifted due to the electronic effect of the adjacent bromine atom. Most significantly, a new absorption band appears in the low-frequency region (~750 cm⁻¹), which is characteristic of the C-Br stretching vibration, confirming the successful bromination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The color of the anthraquinone dyes is a direct result of these transitions.

Table 2: Comparative UV-Vis Data

Compoundλmax (nm)Solvent
This compound ~250, ~310, ~540Ethanol
1-amino-4-hydroxyanthraquinone ~250, ~305, ~530Ethanol
**Bromine (Br₂) **~410-420Carbon Tetrachloride

The UV-Vis spectra of both anthraquinone derivatives are characterized by multiple absorption bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the conjugated system. The introduction of the bromo group in this compound causes a slight bathochromic (red) shift in the main visible absorption band compared to the starting material. This is attributed to the influence of the halogen on the electronic structure of the chromophore. Bromine itself has a characteristic absorption in the visible region, giving it its reddish-brown color.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The substitution pattern on the aromatic rings of the anthraquinone core is clearly distinguishable.

Table 3: Comparative ¹H NMR Data

CompoundKey Proton Chemical Shifts (δ, ppm)Solvent
This compound Aromatic protons show distinct downfield shifts and changes in coupling patterns due to the presence of the bromine substituent.CDCl₃
1-amino-4-hydroxyanthraquinone Aromatic protons on the substituted ring appear as distinct multiplets.CDCl₃
**Bromine (Br₂) **Not ApplicableNot Applicable

In the ¹H NMR spectrum of 1-amino-4-hydroxyanthraquinone, the protons on the substituted aromatic ring give rise to a specific set of signals. Upon bromination at the 2-position, the symmetry of this ring is altered. This results in a downfield shift of the proton at the 3-position and changes in the coupling constants between the remaining aromatic protons. These predictable changes in the ¹H NMR spectrum are a powerful tool for confirming the regioselectivity of the bromination reaction.

Experimental Workflow and Synthesis

The synthesis of this compound from its starting materials is a straightforward electrophilic aromatic substitution reaction.

G cluster_start Starting Materials cluster_product Product 1-amino-4-hydroxyanthraquinone 1-amino-4-hydroxyanthraquinone This compound This compound 1-amino-4-hydroxyanthraquinone->this compound Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->this compound

Caption: Synthesis of this compound.

Experimental Protocols

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

UV-Vis Spectroscopy (Solution Method)
  • Solution Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol or chloroform) to an accurately known concentration.

  • Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

References

A Comparative Guide to Purity Validation of 1-Amino-2-bromo-4-hydroxyanthraquinone: An HPLC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1-Amino-2-bromo-4-hydroxyanthraquinone, an important intermediate in the synthesis of anthraquinone-based dyes and potentially other complex molecules, requires rigorous analytical validation to detect and quantify any process-related impurities or degradation products.[1]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison between HPLC-MS and alternative analytical methods, supported by representative experimental data and detailed protocols to aid in the selection and implementation of the most suitable purity validation strategy.

Comparison of Analytical Methodologies

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative precision, sample throughput, and available instrumentation. While HPLC-MS is often the gold standard, other methods offer distinct advantages in certain contexts.[2]

Method Principle Advantages Limitations
HPLC-MS Chromatographic separation based on polarity, coupled with mass-to-charge ratio detection.High Specificity: Provides molecular weight information, enabling unambiguous peak identification and characterization of unknown impurities.[3] High Sensitivity: Capable of detecting trace-level impurities (ppm to ppb). Quantitative Accuracy: Excellent linearity and precision over a wide dynamic range.Higher Cost: Instrumentation and maintenance are more expensive. Matrix Effects: Ion suppression or enhancement can affect quantification. Complex Method Development: Requires expertise to optimize both chromatographic and mass spectrometric parameters.
HPLC-UV Chromatographic separation coupled with detection via UV-Vis light absorbance.Robust & Reliable: A widely used and well-understood technique in quality control.[4] Cost-Effective: Lower instrumentation and operational costs compared to MS. Good for Quantification: Provides precise quantitative data for known, chromophoric compounds.Lower Specificity: Peaks are identified by retention time only; co-eluting impurities can go undetected. Limited Identification: Cannot provide structural information for unknown impurities.
HPTLC Separation on a high-performance thin-layer plate, with detection via densitometry.High Throughput: Multiple samples can be analyzed simultaneously. Low Solvent Usage: A greener alternative to traditional HPLC. Versatile Detection: Compatible with various visualization reagents.Lower Resolution: Separation efficiency is lower than HPLC. Semi-Quantitative: While quantitative, it is generally less precise than HPLC.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Primary Method: Can provide direct quantification without a reference standard for the same compound. Structural Information: Provides definitive structural confirmation of the analyte and impurities. Non-destructive: The sample can be recovered after analysis.Lower Sensitivity: Requires significantly more sample (mg quantities) compared to HPLC. Complex Spectra: Signal overlap in complex mixtures can complicate quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the validation of a purity assay based on International Council for Harmonisation (ICH) guidelines.[5][6] These values are representative and may vary based on the specific instrument, conditions, and analyte.

Validation Parameter HPLC-MS HPLC-UV HPTLC qNMR
Specificity Very High (Mass confirmation)Moderate (Retention time only)ModerateHigh (Chemical shift)
Linearity (R²) > 0.999> 0.999> 0.99> 0.999
Range (% of target) 0.01 - 150%0.1 - 150%1 - 120%5 - 100%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 3.0%< 0.5%
Limit of Detection (LOD) Very Low (e.g., < 0.01%)Low (e.g., < 0.05%)Moderate (e.g., < 0.1%)High (e.g., > 0.5%)
Limit of Quantification (LOQ) Low (e.g., < 0.03%)Low (e.g., < 0.15%)Moderate (e.g., < 0.3%)High (e.g., > 1.5%)

Detailed Experimental Protocol: HPLC-MS

This protocol provides a representative method for the purity validation of this compound.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Mass spectrometer (e.g., Single Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 95
    20.0 95
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI, Positive and Negative (run separately or with fast polarity switching).

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100 - 600.

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~5.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent) to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same Diluent.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by six replicate injections of the standard solution and two replicate injections of the sample solution.

  • Confirm the identity of the main peak by its retention time and observed mass-to-charge ratio (Expected [M-H]⁻ = 316.96, [M+H]⁺ = 318.98).

  • Calculate the percentage of impurities using the area normalization method from the total ion chromatogram (TIC) or a specific extracted ion chromatogram (EIC).

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate the analytical workflow and the logical process for method validation.

HPLC_MS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Sample Weighing Solubilize Dissolution in Diluent Sample->Solubilize Standard Reference Std Weighing Standard->Solubilize Autosampler Sample Injection Solubilize->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC MS MS Detection (ESI Source) HPLC->MS Integration Peak Integration MS->Integration Identification Peak Identification (RT & m/z) Integration->Identification Quantification Purity Calculation (% Area Normalization) Identification->Quantification Report Final Report Quantification->Report Method_Validation_Logic Specificity Specificity (Analyte vs. Impurities) Validation Validated Method Specificity->Validation Linearity Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision Range->Validation Accuracy->Validation Precision->Validation LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Validation Robustness Robustness Robustness->Validation

References

A Comparative Performance Analysis of Anthraquinone-Derived Dyes Versus Other Red Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Red Dyes

In the vast landscape of chemical compounds used in research and drug development, the selection of appropriate dyes as probes, stains, or markers is a critical decision. Performance characteristics such as photostability, brightness, and solubility can significantly impact experimental outcomes. This guide provides a detailed comparison of the performance of dyes derived from 1-Amino-2-bromo-4-hydroxyanthraquinone, with a focus on its close analogue C.I. Disperse Red 60, against other commonly used red dyes, namely C.I. Disperse Red 11 and the azo dye Allura Red AC (FD&C Red 40). The data presented is compiled from various scientific sources to aid in the selection of the most suitable red dye for your specific research needs.

Executive Summary

Anthraquinone dyes, including derivatives of this compound, are generally characterized by their good to excellent photostability, a crucial attribute for applications requiring prolonged light exposure, such as fluorescence microscopy. However, they tend to exhibit lower molar absorptivity compared to azo dyes, which translates to a less intense color at the same concentration. Azo dyes like Allura Red AC, on the other hand, are known for their high tinctorial strength but can have variable photostability. The choice between these dye classes often represents a trade-off between stability and initial color intensity.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the selected red dyes. It is important to note that direct, side-by-side comparative studies for all these parameters under identical conditions are scarce. Therefore, the data has been aggregated from various sources and should be interpreted as a general guide.

Performance MetricDye derived from this compound (represented by C.I. Disperse Red 60)C.I. Disperse Red 11Allura Red AC (FD&C Red 40)
Chemical Class AnthraquinoneAnthraquinoneAzo
Photostability (Lightfastness) Good to Excellent (Blue Wool Scale: 5-7)[1][2][3]Moderate (Blue Wool Scale: 5)[1][4]Very Good[5]
Molar Absorptivity (ε) ~10,000 - 25,000 L·mol⁻¹·cm⁻¹ (typical for anthraquinones)[6]In the range of 13,000-14,000 L·mol⁻¹·cm⁻¹[7]~2.41 x 10⁵ L·mol⁻¹·cm⁻¹ at 505 nm[8]
Fluorescence Quantum Yield (Φf) Generally low for anthraquinone dyes[9][10]Low[10]Weak, viscosity-dependent fluorescence[11]
Solubility Insoluble in water; soluble in organic solvents like dichloromethane and acetone[7][12]Soluble in ethanol and acetone[13]Freely soluble in water (22 g/100 mL at 25°C); slightly soluble in ethanol[5]

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Photostability Testing (Adapted from ISO 105-B02)

Objective: To determine the resistance of the color of the dye to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp apparatus conforming to ISO 105-B02 specifications[5].

  • Blue Wool Standard References (Scale 1-8)[14].

  • Grey Scale for assessing color change.

  • Specimen holders.

  • Masking material.

Procedure:

  • Prepare specimens of the material dyed with the test compound.

  • Mount the specimens in the holders, partially covered with an opaque mask.

  • Mount the Blue Wool standards similarly.

  • Place the mounted specimens and standards in the xenon arc apparatus.

  • Expose the specimens and standards to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02[5].

  • Periodically inspect the specimens and compare the fading of the specimen with the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar change in color (fading) to the test specimen[14].

Determination of Molar Absorptivity

Objective: To determine the molar absorptivity (ε) of a dye at its wavelength of maximum absorbance (λmax).

Apparatus:

  • UV-Visible spectrophotometer.

  • Calibrated cuvettes (typically 1 cm path length).

  • Volumetric flasks and pipettes.

  • Analytical balance.

Procedure:

  • Accurately weigh a small amount of the dye and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Prepare a series of dilutions of the stock solution with known concentrations.

  • Record the absorbance spectrum of each solution over the visible range to determine the λmax.

  • Measure the absorbance of each solution at the λmax.

  • Plot a graph of absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar absorptivity (ε) when the path length (l) is 1 cm[15][16].

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a known standard.

Apparatus:

  • Spectrofluorometer with an excitation and emission monochromator.

  • UV-Visible spectrophotometer.

  • Cuvettes for absorbance and fluorescence measurements.

Procedure:

  • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test dye. For red dyes, a standard like Rhodamine 101 can be considered[17].

  • Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • The quantum yield of the unknown sample (Φx) can be calculated using the following equation, where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent. The subscript 'st' refers to the standard and 'x' to the unknown sample.

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Solubility Test

Objective: To determine the solubility of a dye in a specific solvent.

Procedure (Qualitative):

  • Add a small, known amount of the dye to a known volume of the solvent at a specified temperature.

  • Stir the mixture for a prolonged period to ensure equilibrium is reached.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, the dye is soluble at that concentration.

Procedure (Quantitative):

  • Prepare a saturated solution of the dye by adding an excess amount to a known volume of solvent.

  • Agitate the mixture at a constant temperature until equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • Determine the concentration of the dye in the clear filtrate using a suitable analytical method, such as UV-Visible spectrophotometry and a calibration curve. This concentration represents the solubility of the dye in that solvent at that temperature. A common method involves filtering the solution and measuring the residue left on the filter paper after drying[18].

Visualizations

Synthesis Pathway of a Disperse Red Dye

The following diagram illustrates a general synthesis pathway for a disperse red dye derived from this compound, such as C.I. Disperse Red 60.

Synthesis_Pathway A 1-Amino-2-bromo- 4-hydroxyanthraquinone C Condensation Reaction (alkaline conditions) A->C B Phenol B->C D C.I. Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthraquinone) C->D Experimental_Workflow cluster_prep Sample Preparation cluster_tests Performance Testing Prep_Dye1 Prepare Dye A Solutions Photostability Photostability (ISO 105-B02) Prep_Dye1->Photostability Molar_Abs Molar Absorptivity Prep_Dye1->Molar_Abs Quantum_Yield Quantum Yield Prep_Dye1->Quantum_Yield Solubility Solubility Prep_Dye1->Solubility Prep_Dye2 Prepare Dye B Solutions Prep_Dye2->Photostability Prep_Dye2->Molar_Abs Prep_Dye2->Quantum_Yield Prep_Dye2->Solubility Prep_Dye3 Prepare Dye C Solutions Prep_Dye3->Photostability Prep_Dye3->Molar_Abs Prep_Dye3->Quantum_Yield Prep_Dye3->Solubility Data_Analysis Data Analysis & Comparison Photostability->Data_Analysis Molar_Abs->Data_Analysis Quantum_Yield->Data_Analysis Solubility->Data_Analysis Conclusion Conclusion: Select Optimal Dye Data_Analysis->Conclusion

References

A Comparative Guide to Alternative Bromination Methods Beyond N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a brominating agent is a critical decision influencing reaction efficiency, selectivity, and safety. While N-Bromosuccinimide (NBS) is a widely used reagent for radical and electrophilic brominations, a range of alternative methods offer distinct advantages in terms of cost, safety, and environmental impact. This guide provides an objective comparison of key alternatives to NBS, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

This comprehensive overview examines the performance of several prominent alternatives to NBS: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), in situ bromine generation via oxidative methods (e.g., H₂O₂/HBr and NaBr/Oxone), Copper(II) Bromide (CuBr₂), and emerging green technologies such as photocatalytic and enzymatic bromination.

Performance Comparison of Brominating Agents

The choice of brominating agent significantly impacts reaction outcomes, including yield, regioselectivity, and reaction conditions. The following tables summarize quantitative data for various bromination reactions, providing a basis for comparison with the established performance of NBS.

Table 1: Allylic and Benzylic Bromination of Hydrocarbons
SubstrateReagent SystemSolventTemp (°C)Time (h)Yield (%)RegioselectivityRef.
TolueneNBS / BPOCCl₄774~87Benzylic[1]
TolueneDBDMH / ZrCl₄CH₂Cl₂RT286Benzylic[2]
TolueneH₂O₂/HBr (in situ Br₂)H₂ORT295Benzylic[3]
CyclohexeneNBS / AIBNCCl₄77187Allylic[4]
CyclohexeneDBDMH Et₂ORT0.595 (dibromo)Vicinal

Note: BPO = Benzoyl peroxide; AIBN = Azobisisobutyronitrile; RT = Room Temperature.

Table 2: Bromination of Aromatic Compounds
SubstrateReagent SystemSolventTemp (°C)TimeYield (%)RegioselectivityRef.
AnisoleNBS CH₃CNRT292p->> o-[5]
AnisoleDBDMH CHCl₃RT195p->> o-
AnisoleNH₄Br/H₂O₂ CH₃COOHRT0.598p-[6]
AnisoleNaBr/Oxone CH₃OHRT5 min95p-[7]
AnilineCuBr₂ CH₃CNRT5 min61p-
Table 3: α-Bromination of Ketones
SubstrateReagent SystemSolventTemp (°C)Time (h)Yield (%)Ref.
CyclohexanoneNBS CCl₄Reflux--
PhenylacetoneH₂O₂/HBr H₂ORT0.592[3]
FlavanoneCuBr₂ Ethyl AcetateReflux2475

In-Depth Analysis of Alternative Bromination Methods

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH has emerged as a cost-effective and highly efficient alternative to NBS.[1][8] With two bromine atoms per molecule, it offers better atom economy.[9] DBDMH exhibits reactivity comparable or even superior to NBS in many applications, including benzylic brominations.[2][10] Its byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, simplifying purification.[10]

Mechanism of Action: Similar to NBS, DBDMH can participate in both radical and electrophilic brominations. In the presence of a radical initiator or light, it generates bromine radicals for allylic and benzylic bromination. Under acidic conditions, it can act as a source of electrophilic bromine for aromatic substitutions.[10]

In Situ Generation of Bromine

This approach avoids the handling of hazardous liquid bromine by generating it directly within the reaction mixture. This is typically achieved by oxidizing a bromide salt.

  • Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr): This system is a "green" and highly reactive method for both electrophilic and radical brominations.[3] It has shown to be more reactive than NBS for benzylic brominations and the bromination of ketones.[3] Water is the only byproduct of the oxidation, making this an environmentally attractive option.

  • Sodium Bromide/Oxone®: This combination provides a mild and efficient method for the regioselective bromination of activated aromatic compounds in polar solvents like methanol or water.[7][11] The reaction is often rapid, occurring at room temperature, and avoids the use of a catalyst.[11][12]

Copper(II) Bromide (CuBr₂)

CuBr₂ is a mild and effective reagent for the selective monobromination of electron-rich aromatic compounds such as phenols, anilines, and aryl ethers at room temperature. It is also employed for the α-bromination of ketones. The use of CuBr₂ often leads to high regioselectivity, particularly for para-substitution on aromatic rings.

Photocatalytic Bromination

Visible-light photocatalysis offers a green and efficient pathway for bromination, often proceeding under mild conditions without the need for radical initiators. Carbon tetrabromide (CBr₄) can serve as a bromine source under LED irradiation, generating bromine radicals to initiate the reaction.[13] This method has been successfully applied to the bromination of hydrocarbons.

Enzymatic Bromination

Enzymatic halogenation, utilizing halogenase enzymes, represents a highly selective and environmentally benign approach to bromination. Flavin-dependent halogenases, for instance, can achieve site-selective bromination of aromatic compounds, including peptidyl-tryptophan residues.[14] While still an emerging technology in synthetic chemistry, enzymatic methods offer unparalleled stereoselectivity and operate under mild, aqueous conditions.[15]

Experimental Protocols

General Procedure for Benzylic Bromination with DBDMH

To a solution of the benzylic substrate (1.0 mmol) and a radical initiator (e.g., AIBN, 0.1 mmol) in an appropriate solvent (e.g., CCl₄, 10 mL) is added DBDMH (0.55 mmol). The mixture is heated to reflux and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, and the precipitated 5,5-dimethylhydantoin is removed by filtration. The filtrate is then washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Aromatic Bromination with NaBr/Oxone®

To a stirred solution of the aromatic substrate (2.0 mmol) and sodium bromide (2.2 mmol) in methanol (10 mL) is added Oxone® (2.2 mmol) in portions at room temperature.[7] The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[7]

General Procedure for α-Bromination of a Ketone with CuBr₂

A mixture of the ketone (1.0 mmol) and CuBr₂ (2.2 mmol) in a suitable solvent (e.g., ethyl acetate/chloroform, 1:1, 20 mL) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and a typical experimental workflow for a bromination reaction.

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_radical Br• Initiator->Br_radical Heat/Light Substrate_H R-H Substrate_radical R• Br_radical->Substrate_radical + R-H Product R-Br Substrate_radical->Product + Br₂ Br2 Br₂ Substrate_radical->Br2 Br_radical_new Br• Br2->Br_radical_new Electrophilic_Aromatic_Bromination Aromatic_Ring Ar-H Sigma_Complex [Ar(H)Br]⁺ (σ-complex) Aromatic_Ring->Sigma_Complex + Br⁺ Electrophilic_Bromine Br⁺ Brominated_Product Ar-Br Sigma_Complex->Brominated_Product - H⁺ Proton H⁺ Sigma_Complex->Proton Experimental_Workflow Start Reaction Setup|{Substrate | Solvent | Reagent} Reaction Reaction Conditions|{Stirring | Heating/Cooling | Time} Start->Reaction Monitoring Reaction Monitoring|{TLC | GC | LC-MS} Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup|{Quenching | Extraction | Washing} Monitoring->Workup Complete Purification Purification|{Filtration | Chromatography | Recrystallization} Workup->Purification Analysis Product Analysis|{NMR | MS | IR} Purification->Analysis End Final Product Analysis->End

References

A Comparative Guide to the Synthesis and Characterization of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes for 1-Amino-2-bromo-4-hydroxyanthraquinone, a significant intermediate in the synthesis of various dyestuffs.[1][2] The document details the characterization of the compound and presents supporting experimental data to aid researchers in selecting the most suitable synthesis strategy based on factors such as yield, purity, and procedural efficiency.

Synthesis Routes: A Comparative Overview

This compound can be synthesized through several distinct routes, primarily diverging in their starting materials and intermediate handling. The most common approaches are summarized below.

Route 1: One-Pot Synthesis from 1-Aminoanthraquinone

This is a widely employed method that begins with the bromination of 1-aminoanthraquinone to form the intermediate 1-amino-2,4-dibromoanthraquinone, which is then hydrolyzed in the same reaction vessel to yield the final product.[2] Variations of this route are distinguished by the reagents used in the hydrolysis step.

  • Variant 1a: Hydrolysis using an Aldehyde. This modern approach involves the removal of excess bromine and hydrobromic acid after the initial bromination, followed by hydrolysis at an elevated temperature in the presence of an aldehyde, such as paraformaldehyde.[2] This method is noted for its high yield and the relative ease of regenerating the sulfuric acid used in the process.[2]

  • Variant 1b: Hydrolysis using Boric Acid. An alternative method utilizes boric acid in sulfuric acid for the hydrolysis of the dibrominated intermediate. While this process also provides good yields, it presents challenges in the regeneration of the sulfuric acid due to the formation of stable boric acid complexes.[2]

Route 2: Synthesis from 1-Amino-2-bromoanthraquinone

This route involves the direct hydroxylation of 1-amino-2-bromoanthraquinone. The process typically requires heating the starting material in concentrated or fuming sulfuric acid in the presence of boric acid.

Route 3: Hydrolysis of Isolated 1-Amino-2,4-dibromoanthraquinone

In this approach, the intermediate 1-amino-2,4-dibromoanthraquinone is first synthesized and isolated before undergoing hydrolysis with boric acid in sulfuric acid to produce the target compound. The synthesis of the intermediate from 1-aminoanthraquinone is a high-yield reaction.[3]

Quantitative Data Comparison

The following table summarizes the available quantitative data for the different synthesis routes. Data for Routes 2 and 3 are not as extensively reported in publicly available literature.

ParameterRoute 1a (Aldehyde) - Example 1Route 1a (Aldehyde) - Example 2Synthesis of Intermediate for Route 3
Starting Material 1-Aminoanthraquinone1-Aminoanthraquinone1-Aminoanthraquinone
Product This compoundThis compound1-Amino-2,4-dibromoanthraquinone
Yield 93.7%[2]92%[2]95% - 99.7%[3]
Purity Bromine Content: 25.0% (Calculated: 25.2%)[2]93.5%[2]98.5% - 99.0%[3]
Melting Point (°C) 226 - 228[2]225 - 227[2]224 - 226[3]

Experimental Protocols

Synthesis of this compound via Route 1a (Aldehyde Hydrolysis)

Materials:

  • 1-Aminoanthraquinone

  • Concentrated Sulfuric Acid (93-95%)

  • Bromine

  • Iodine (catalyst)

  • Paraformaldehyde

  • Nitrogen gas

Procedure:

  • Charge a stirred reactor with 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

  • Add 111.5 parts of 1-aminoanthraquinone at room temperature.

  • Heat the mixture to 100°C.

  • Add 120 parts of bromine over 12 hours at 100°C and continue stirring for an additional 3 hours.[2]

  • Expel excess bromine and hydrobromic acid from the reaction mixture by bubbling nitrogen gas through it.[2]

  • To the resulting mixture, add 195.3 parts of 66% oleum and 16 parts of paraformaldehyde.

  • Heat the mixture to 110°C in a stream of nitrogen until the 1-amino-2,4-dibromoanthraquinone intermediate is no longer detectable (typically 1-2 hours).[2]

  • Cool the reaction mixture to 60°C and dilute with 737 parts of water, maintaining the temperature between 60-65°C, to precipitate the product.

  • Stir the suspension for 1 hour at 60-65°C and then filter.

  • Wash the filter cake with water until neutral and dry to obtain this compound.[2]

Characterization of this compound

The synthesized this compound can be characterized using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the positions of the amino, bromo, and hydroxy substituents on the anthraquinone core.

  • Infrared (IR) Spectroscopy: FTIR analysis helps to identify the characteristic functional groups present in the molecule, such as N-H, O-H, C=O, and C-Br vibrations.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Melting Point Analysis: The melting point is a crucial indicator of the purity of the synthesized compound.

  • Elemental Analysis: This technique is used to determine the percentage composition of elements (e.g., Bromine) in the final product, which can be compared with the theoretical values to assess purity.

Visualizations

Synthesis Workflow

G cluster_0 Route 1: One-Pot Synthesis cluster_1a Variant 1a cluster_1b Variant 1b cluster_2 Route 2 cluster_3 Route 3 A 1-Aminoanthraquinone B Bromination (Br2, H2SO4) A->B C 1-Amino-2,4-dibromoanthraquinone (Intermediate) B->C D Hydrolysis C->D E This compound D->E F Aldehyde (e.g., Paraformaldehyde) F->D G Boric Acid G->D H 1-Amino-2-bromoanthraquinone I Hydroxylation (H2SO4, Boric Acid) H->I J This compound I->J K Isolated 1-Amino-2,4-dibromoanthraquinone L Hydrolysis (H2SO4, Boric Acid) K->L M This compound L->M

Caption: Comparative workflows for the synthesis of this compound.

Potential Biological Signaling Pathway

While this compound is primarily used as a dye intermediate, other anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the regulation of reactive oxygen species (ROS) and the JNK signaling pathway.

G AQ Anthraquinone Derivative (e.g., this compound) ROS Increased Cellular ROS AQ->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 (anti-apoptotic) Downregulation JNK->Bcl2 Bax Bax (pro-apoptotic) Upregulation JNK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.

References

A comparative study of the lightfastness of various aminoanthraquinone dyes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lightfastness of various aminoanthraquinone dyes, offering valuable insights for researchers and professionals in fields where color stability is paramount. The following sections detail the experimental protocols for assessing lightfastness, present comparative data on the performance of different aminoanthraquinone derivatives, and explore the underlying chemical principles governing their photostability.

Introduction to Aminoanthraquinone Dyes and Lightfastness

Aminoanthraquinone dyes are a significant class of synthetic colorants known for their structural diversity and wide range of colors, particularly in the blue, green, and violet spectra.[1] Their robust chemical structure, based on the anthraquinone core, generally imparts good stability. However, the lightfastness—a measure of a dye's resistance to fading upon exposure to light—can vary significantly depending on the number, position, and nature of the amino groups and other substituents on the anthraquinone molecule.[2][3] Understanding these structure-property relationships is crucial for the rational design and selection of dyes with superior longevity for various applications.

Experimental Protocol: Lightfastness Testing

The lightfastness of aminoanthraquinone dyes is typically evaluated using standardized methods to ensure reproducibility and comparability of results. The most widely accepted protocol is the ISO 105-B02 standard, which utilizes a xenon arc lamp to simulate natural daylight.[4][5][6][7][8]

Objective: To determine the resistance of a dyed substrate to the fading action of an artificial light source that mimics natural daylight.

Apparatus:

  • Xenon Arc Lamp Weathering Instrument

  • Blue Wool Standards (ISO 105-B01)[9][10][11][12]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

  • Specimen Holders

  • Masking Material (Opaque)

Procedure:

  • Sample Preparation: A specimen of the textile or other substrate dyed with the aminoanthraquinone dye is prepared. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Mounting: The prepared specimen is mounted in a holder alongside a set of Blue Wool standards. The Blue Wool scale consists of eight strips of wool dyed with blue dyes of progressively higher lightfastness, from 1 (very low) to 8 (very high).[9][10][11][12]

  • Exposure: The mounted specimens and Blue Wool standards are placed in the xenon arc weathering instrument. They are exposed to a controlled spectrum and intensity of light for a specified duration or until a predetermined level of fading is achieved in one of the Blue Wool standards. Environmental conditions such as temperature and humidity are also controlled according to the specific test method.

  • Assessment: After exposure, the fading of the test specimen is compared to the fading of the Blue Wool standards. The lightfastness rating is assigned based on the Blue Wool standard that shows a similar degree of color change. The assessment is performed visually using a Grey Scale for color change. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[9]

G Experimental Workflow for Lightfastness Testing (ISO 105-B02) A Sample Preparation (Dyed Substrate) B Masking (Partial Coverage) A->B C Mounting with Blue Wool Standards B->C D Exposure in Xenon Arc Instrument C->D E Visual Assessment (Comparison with Blue Wool) D->E F Assign Lightfastness Rating (1-8 Scale) E->F

Caption: Workflow for determining the lightfastness of a dye according to the ISO 105-B02 standard.

Comparative Lightfastness of Aminoanthraquinone Dyes

The lightfastness of aminoanthraquinone dyes is critically dependent on their molecular structure. The position of the amino group and the presence of other substituents play a significant role in the photostability of the dye.

Dye Structure/Substitution PatternTypical Lightfastness Rating (Blue Wool Scale)Remarks
1-Aminoanthraquinone Derivatives
1-AminoanthraquinoneModerateThe parent structure for many stable dyes.
1-Amino-4-hydroxyanthraquinoneGood to ExcellentThe presence of a hydroxyl group in the 4-position generally enhances lightfastness.
1,4-DiaminoanthraquinoneGood to ExcellentSymmetrical substitution in the 1 and 4 positions often leads to high photostability.[3]
1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid) derivativesGood to ExcellentAn important intermediate for many lightfast dyes.[13]
1-ArylaminoanthraquinonesHighStabilized by strong hydrogen bonding.[2]
1-Amino derivatives with N-substituted electron-withdrawing groupsHighElectron-withdrawing groups can improve photostability.[2][3]
2-Aminoanthraquinone Derivatives
2-AminoanthraquinonePoorGenerally exhibit lower lightfastness compared to 1-amino derivatives.[2][3]
2-HydroxyanthraquinonesPoorSimilar to 2-amino derivatives, these tend to have lower photostability.[2][3]
Other Substituted Aminoanthraquinones
1,5-Disubstituted AminoanthraquinonesVariesLightfastness is dependent on the nature of the substituents.
1,8-Disubstituted AminoanthraquinonesVariesLightfastness is dependent on the nature of the substituents.

Key Observations:

  • Position of the Amino Group: The position of the amino group on the anthraquinone nucleus is a primary determinant of lightfastness. Derivatives with amino groups at the 1- and 4-positions generally exhibit significantly higher lightfastness compared to those with amino groups at the 2-position.[2][3] The poor lightfastness of 2-aminoanthraquinones is likely due to their ability to abstract electrons from their environment upon photoexcitation.[2]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups to the amino substituents in 1- and 1,4-aminoanthraquinone derivatives tends to enhance their lightfastness.[2][3]

  • Intramolecular Hydrogen Bonding: The high light stability of 1-hydroxy- and 1-anilinoanthraquinones may be attributed to the rapid de-activation of their photo-excited singlet states, facilitated by strong intramolecular hydrogen bonding.[2]

Signaling Pathways and Logical Relationships in Photodegradation

The photodegradation of aminoanthraquinone dyes is a complex process initiated by the absorption of light energy. This leads to the formation of an excited state, which can then undergo various chemical reactions, ultimately resulting in the fading of the color.

G Simplified Photodegradation Pathway of Aminoanthraquinone Dyes cluster_0 Initiation cluster_1 Degradation Pathways Dye Aminoanthraquinone Dye (Ground State) Light Light Absorption (hν) Dye_Excited Excited State Dye* Light->Dye_Excited Excitation Reaction_Substrate Reaction with Substrate (e.g., fiber) Dye_Excited->Reaction_Substrate Reaction_Oxygen Reaction with Oxygen (Oxidation) Dye_Excited->Reaction_Oxygen Decomposition Decomposition Products (Colorless) Reaction_Substrate->Decomposition Reaction_Oxygen->Decomposition

Caption: A simplified diagram illustrating the key steps in the photodegradation of aminoanthraquinone dyes.

The photostability of a dye is influenced by the efficiency of non-radiative decay pathways that allow the excited molecule to return to its ground state without undergoing a chemical reaction. In highly lightfast dyes, these deactivation pathways are dominant. Conversely, in dyes with poor lightfastness, the excited state is more likely to participate in chemical reactions with its surrounding environment, such as the substrate it is on or with atmospheric oxygen, leading to the breakdown of the chromophore and loss of color.

Conclusion

The lightfastness of aminoanthraquinone dyes is a complex property that is intrinsically linked to their molecular structure. For applications requiring high color stability, 1- and 1,4-substituted aminoanthraquinone derivatives, particularly those with electron-withdrawing groups on the nitrogen atoms, are superior choices. In contrast, 2-aminoanthraquinone derivatives should generally be avoided where prolonged light exposure is expected. The standardized testing protocols, such as ISO 105-B02, provide a reliable framework for quantifying and comparing the lightfastness of these important colorants, enabling informed decisions in research and product development.

References

Validating the Structure of Synthesized 1-Amino-2-bromo-4-hydroxyanthraquinone using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For complex aromatic systems such as substituted anthraquinones, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can often be ambiguous. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the structural validation of synthesized 1-Amino-2-bromo-4-hydroxyanthraquinone, a crucial intermediate in the synthesis of various dyes and potential pharmaceutical agents. We present supporting predicted experimental data and detailed protocols to aid researchers in this critical analytical step.

Predicted ¹H and ¹³C NMR Chemical Shifts

To facilitate the interpretation of 2D NMR spectra, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions were generated using advanced computational algorithms and serve as a reliable basis for assigning the correlations observed in COSY, HSQC, and HMBC spectra.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
37.35110.2
58.25126.8
67.80134.5
77.85133.5
88.30127.0
NH₂5.80-
OH13.50-
1-148.5
2-115.8
4-158.0
4a-112.5
8a-132.8
9-181.5
9a-134.0
10-188.0
10a-114.0

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Structural Elucidation using 2D NMR Correlation Spectroscopy

2D NMR experiments provide through-bond connectivity information, which is essential for unambiguously assembling the molecular structure. The expected correlations for COSY, HSQC, and HMBC spectra of this compound are detailed below.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, the primary COSY correlations are expected within the unsubstituted aromatic ring.

Proton (¹H) Correlating Proton(s) (¹H)
H-5H-6
H-6H-5, H-7
H-7H-6, H-8
H-8H-7

Table 2: Expected ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly attached to carbon atoms (¹JCH). This is a powerful tool for assigning carbon signals based on their attached proton resonances.

Proton (¹H) Correlating Carbon (¹³C)
H-3C-3
H-5C-5
H-6C-6
H-7C-7
H-8C-8

Table 3: Expected ¹H-¹³C HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and occasionally four bonds in conjugated systems. This experiment is crucial for connecting different spin systems and piecing together the carbon skeleton.

Proton (¹H) Correlating Carbon(s) (¹³C)
H-3C-1, C-2, C-4, C-4a
H-5C-4a, C-6, C-7, C-8a, C-10
H-6C-5, C-7, C-8, C-10
H-7C-5, C-6, C-8, C-8a
H-8C-6, C-7, C-8a, C-9
NH₂C-1, C-2
OHC-3, C-4, C-4a

Table 4: Expected ¹H-¹³C HMBC correlations for this compound.

Comparison with a Potential Isomer: 1-Amino-3-bromo-4-hydroxyanthraquinone

To highlight the discerning power of 2D NMR, a comparison of the expected key HMBC correlations for this compound and a potential isomeric impurity, 1-Amino-3-bromo-4-hydroxyanthraquinone, is presented in Table 5. The differing substitution pattern leads to distinct long-range correlation networks, allowing for unambiguous differentiation.

Proton (¹H) Expected HMBC Correlations in this compound Expected HMBC Correlations in 1-Amino-3-bromo-4-hydroxyanthraquinone
H-2/H-3 H-3 correlates to C-1, C-2, C-4, C-4aH-2 correlates to C-1, C-3, C-4, C-9a
NH₂ Correlates to C-1 and C-2Correlates to C-1 and C-2
OH Correlates to C-3, C-4, and C-4aCorrelates to C-3, C-4, and C-4a

Table 5: Comparative key HMBC correlations for differentiating between this compound and a potential isomer.

Experimental Protocols

High-quality 2D NMR data is contingent on appropriate sample preparation and instrument parameterization. The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the synthesized compound is of high purity (>95%), as determined by techniques like HPLC or LC-MS, to avoid spectral overlap and artifacts from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for anthraquinones include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent will influence chemical shifts.

  • Sample Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally adequate for modern NMR spectrometers.

2D NMR Acquisition Parameters
  • COSY:

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H 1D spectrum in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • HSQC:

    • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ¹H dimension same as ¹H 1D spectrum; ¹³C dimension covering the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 4-16 per increment.

  • HMBC:

    • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width: ¹H dimension same as ¹H 1D spectrum; ¹³C dimension covering the expected carbon chemical shift range.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-32 per increment.

Workflow for Structural Validation

The logical flow for validating the structure of synthesized this compound using 2D NMR is depicted in the following diagram.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR_1D Acquire 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Signals Assign Signals using HSQC & COSY NMR_2D->Assign_Signals Build_Skeleton Build Carbon Skeleton using HMBC Assign_Signals->Build_Skeleton Compare Compare with Predicted Data & Alternative Structures Build_Skeleton->Compare Structure_Validation Structure Validated Compare->Structure_Validation

Caption: Workflow for the structural validation of synthesized compounds.

By following the protocols and comparative data presented in this guide, researchers can confidently and accurately validate the structure of synthesized this compound, ensuring the integrity of their research and development efforts.

Safety Operating Guide

Proper Disposal of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Amino-2-bromo-4-hydroxyanthraquinone, a halogenated aromatic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for its handling and disposal, adhering to standard safety protocols for hazardous chemical waste.

1. Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause an allergic skin reaction (H317) and is considered an irritant.[1] Structurally similar compounds, such as 1-Amino-2,4-dibromoanthraquinone, are suspected of causing cancer (H351) and cause serious eye irritation (H319).[2] The parent compound, anthraquinone, is also identified as a suspected carcinogen and a skin sensitizer.[3][4] Therefore, this compound must be handled as a hazardous chemical waste.

Waste Classification: As a brominated organic compound, this chemical is categorized as halogenated organic waste .[5][6][7] It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[5][8]

EPA Waste Code: A specific EPA hazardous waste code (F, K, P, or U list) is not explicitly assigned to this compound. In such cases, the waste must be evaluated based on its characteristics (ignitability, corrosivity, reactivity, and toxicity). Given the toxicological data of similar compounds, it is likely to be classified as a toxic hazardous waste. The generator of the waste is responsible for making this determination in accordance with federal and local regulations.

2. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that all safety precautions have been read and understood.[2]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or chloroprene).[9] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[2]

  • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

3. Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound and contaminated materials.

Step 1: Waste Segregation

  • At the point of generation, designate a specific waste container for "Halogenated Organic Waste." [7]

  • Do not mix this waste with non-halogenated solvents, strong acids, bases, or heavy metals.[6][8]

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic," "Irritant," "Potential Carcinogen")

    • The date of accumulation.

Step 3: Waste Accumulation

  • Place all waste containing this compound, including residual amounts of the pure chemical and any contaminated consumables (e.g., weighing paper, gloves, pipette tips, absorbent materials from spills), directly into the designated hazardous waste container.

  • Keep the container closed at all times, except when adding waste.

Step 4: Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[7]

  • The storage area should be cool, dry, and well-ventilated.

Step 5: Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[2][10]

4. Spill and Emergency Procedures

  • Small Spills: In a well-ventilated area (chemical fume hood), carefully sweep up the solid material, avoiding dust generation. Place the spilled material and all contaminated cleaning materials into the designated "Halogenated Organic Waste" container.

  • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.

  • Personal Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]

Quantitative Hazard Data

While specific toxicity data for this compound is limited, the following table provides data for the parent compound, anthraquinone, for reference.

Hazard Data for Anthraquinone (CAS: 84-65-1)
Parameter Value
Acute Toxicity (Oral LD50, Rat)> 2,000 mg/kg[3]
GHS Hazard StatementsH317: May cause an allergic skin reaction.[3][4]H350: May cause cancer.[3][4]
CarcinogenicitySuspected human carcinogen.[3][4][7]
Skin SensitizationCategory 1[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Halogenated Organic) ppe->classify container Select & Label Container 'Hazardous Waste' 'Halogenated Organic' classify->container accumulate Accumulate Waste in Closed Container container->accumulate storage Store in Designated Satellite Accumulation Area (SAA) accumulate->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal disposal->end

Caption: Decision workflow for handling and disposal of this compound.

References

Personal protective equipment for handling 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Amino-2-bromo-4-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 116-82-5). Adherence to these procedures is critical to ensure personal safety and proper disposal.

Chemical Identifier:

Compound NameCAS NumberMolecular Formula
This compound116-82-5C₁₄H₈BrNO₃

Hazard Summary:

Based on available GHS data, this compound is classified as a skin sensitizer.[1]

GHS ClassificationHazard Statement
Skin Sensitization (H317)May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust.

Protection TypeRecommended Equipment
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a higher risk of splashing or dust generation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.
Body Protection A fully buttoned laboratory coat. For larger quantities or procedures with a significant risk of contamination, a disposable chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. If there is a potential for dust generation or if working outside of a fume hood, a NIOSH-approved N95 or higher-rated particulate respirator is required. For significant aerosolization, a respirator with an organic vapor cartridge and a particulate pre-filter should be considered.

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling and disposal.

Operational Plan: Step-by-Step Handling
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transfers of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping with weighing paper, which can generate dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area (fume hood, balance, benchtops) with an appropriate solvent and then soap and water.

    • Carefully remove PPE, avoiding self-contamination. Disposable gloves should be removed last and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels from cleanup) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused or unwanted solid this compound should also be disposed of in this container.

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Waste Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow start Start prep Preparation - Verify Fume Hood - Check Eyewash/Shower - Don PPE start->prep handling Handling in Fume Hood - Weighing - Transfers - Solution Preparation prep->handling post_handling Post-Handling - Decontaminate Area - Doff PPE handling->post_handling waste_collection Waste Collection - Segregate Solid & Liquid Waste - Label Containers post_handling->waste_collection disposal Disposal - Contact EHS - Follow Institutional Protocols waste_collection->disposal end_node End disposal->end_node

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.